Biotin Azide Plus
Description
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Structure
2D Structure
Properties
Molecular Formula |
C24H42N10O5S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |
InChI Key |
RENVLGPUZQGLEY-FUDKSRODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin Azide Plus: A Technical Guide to Enhanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin Azide Plus is an advanced biotinylation reagent designed for highly efficient labeling of alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its defining feature is a proprietary chemical structure that incorporates a copper-chelating system, enabling the molecule to function as both a reactant and a catalyst. This intrinsic catalytic activity facilitates robust and rapid biotinylation, even under dilute conditions, making it an invaluable tool for the detection of low-abundance targets and applications where high signal-to-noise ratios are paramount. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and a comparative analysis of its chemical and physical properties.
Chemical and Physical Properties
This compound is a complex molecule featuring a biotin moiety for detection, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a specialized azide group for click chemistry.[1] The key innovation lies in the azide component, which is part of a structure that actively chelates copper, thereby concentrating the catalyst at the site of the reaction.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂N₁₀O₅S | [2] |
| Molecular Weight | 582.72 g/mol | |
| Appearance | Off-white to slightly orange amorphous solid or oil | |
| Solubility | DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, dark, under inert gas | |
| Purity | >95% (HPLC) |
Mechanism of Action: The "Plus" Advantage
Standard CuAAC reactions require an azide, an alkyne, a copper(I) source, and a copper-chelating ligand to stabilize the copper(I) and accelerate the reaction. This compound streamlines this process by integrating the copper-chelating functionality into its own structure.
This integrated system forms a potent, active copper complex that effectively makes this compound both the labeling reagent and the catalyst. This leads to an almost instantaneous reaction with alkyne-modified targets, even at low concentrations, which is a significant advantage for detecting low-abundance biomolecules and improving biocompatibility by minimizing the required copper concentration.
References
Unlocking Enhanced Bioconjugation: A Technical Guide to the Mechanism of Biotin Azide Plus in Click Chemistry
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Biotin Azide Plus in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles that differentiate "Plus" reagents, offering a comprehensive overview of their enhanced reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Chelation-Assisted Click Chemistry
Click chemistry has revolutionized bioconjugation with its high efficiency, specificity, and biocompatibility. The CuAAC reaction, which forms a stable triazole linkage between an azide and a terminal alkyne, is a prime example. This compound represents a significant advancement in this field. The "Plus" designation signifies the integration of a copper-chelating moiety within the biotin azide molecule itself. This structural feature transforms the reagent into both a reactant and a catalyst, dramatically accelerating the reaction rate and enabling efficient labeling even at low reactant concentrations.[1][2][3][4][5]
The Core Mechanism of Action
The enhanced performance of this compound stems from its intramolecular copper-chelating system. This system, often a picolyl azide or a similar nitrogen-containing heterocycle, positions the copper(I) catalyst in close proximity to the azide functionality. This chelation effect increases the effective local concentration of the copper catalyst at the reaction site, leading to a significant rate enhancement compared to standard biotin azide reagents that rely on intermolecular catalysis.
The catalytic cycle can be summarized as follows:
-
Copper Chelation: The integrated chelating moiety of this compound binds to a copper(I) ion.
-
Alkyne Coordination: A terminal alkyne coordinates to the chelated copper(I) center, forming a copper-acetylide intermediate.
-
Intramolecular Cycloaddition: The azide, held in close proximity by the chelating group, undergoes a rapid intramolecular cycloaddition with the activated alkyne.
-
Triazole Formation and Catalyst Regeneration: A stable 1,4-disubstituted triazole ring is formed, and the copper(I) catalyst is regenerated to continue the cycle.
This chelation-assisted mechanism is particularly advantageous in complex biological samples where the overall concentration of reactants may be low.
Below is a diagram illustrating the proposed catalytic cycle of chelation-assisted CuAAC with a picolyl azide as a representative chelating group.
Quantitative Data Summary
The inclusion of a copper-chelating moiety leads to a dramatic increase in reaction rates. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties
| Property | This compound | Standard Biotin Azide |
| Molecular Formula | C₂₄H₄₂N₁₀O₅S | C₁₃H₂₂N₆O₂S |
| Molecular Weight | 582.72 g/mol | 326.4 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in DMSO (~5 mg/mL), sparingly soluble in aqueous buffers |
| Appearance | Off-white to slightly orange amorphous solid or oil | Crystalline solid |
Table 2: Reaction Kinetics Comparison
The following data, adapted from Uttamapinant et al. (2012), compares the reaction of a chelating picolyl azide to a non-chelating benzyl azide with 7-ethynyl coumarin, demonstrating the significant rate enhancement provided by the chelating group.
| Azide Type | Copper Concentration | Ligand (THPTA) | Reaction Completion (at 30 min) |
| Picolyl Azide (Chelating) | 100 µM | Absent | >80% |
| Benzyl Azide (Non-chelating) | 100 µM | Absent | No detectable product |
| Picolyl Azide (Chelating) | 40 µM | Absent | ~70% |
| Benzyl Azide (Non-chelating) | 40 µM | Absent | No detectable product |
| Picolyl Azide (Chelating) | 10 µM | Absent | ~20% |
| Benzyl Azide (Non-chelating) | 10 µM | Absent | No detectable product |
| Picolyl Azide (Chelating) | 100 µM | Present | >95% (within 5 min) |
| Picolyl Azide (Chelating) | 40 µM | Present | >95% (within 5 min) |
| Picolyl Azide (Chelating) | 10 µM | Present | >95% (within 5 min) |
Experimental Protocols
The following are representative protocols for the use of this compound in common bioconjugation applications.
Labeling of Proteins in Cell Lysate
This protocol provides a general method for the biotinylation of alkyne-modified proteins in a cell lysate.
Materials:
-
Alkyne-modified protein in cell lysate
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Protein Precipitation Solution (e.g., Methanol/Chloroform)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL).
-
Add this compound stock solution to a final concentration of 20-50 µM.
-
Add THPTA stock solution to a final concentration of 1 mM.
-
Add CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 30 minutes to 1 hour at room temperature with gentle mixing.
-
Protein Precipitation: Precipitate the labeled protein using a methanol/chloroform protocol to remove excess reagents.
-
Wash and Resuspend: Wash the protein pellet with methanol and resuspend in a buffer of choice.
Staining of Fixed and Permeabilized Cells
This protocol outlines a general procedure for the fluorescent detection of alkyne-labeled biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips, fixed and permeabilized
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Fluorescently labeled Streptavidin
-
PBS
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting Medium
Procedure:
-
Prepare Click Reaction Cocktail (per coverslip):
-
To 443 µL of PBS, add:
-
5 µL of 10 mM this compound in DMSO (final concentration ~112 µM).
-
1 µL of 2 M Sodium Ascorbate (final concentration ~4.5 mM).
-
1 µL of 1 M CuSO₄ (final concentration ~2.2 mM).
-
Note: The final concentration of this compound may need to be optimized (typically 1.5-3.0 µM for imaging).
-
-
Labeling:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with Wash Buffer.
-
Streptavidin Staining:
-
Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30-60 minutes at room temperature.
-
-
Final Washes and Mounting:
-
Wash the cells three times with Wash Buffer.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Logical Relationship of "Plus" Reagent Advantage
References
The Cornerstone of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemical synthesis, enabling the rapid and efficient construction of complex molecular architectures.[1] This reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne with high reliability and specificity.[2][3] Its broad utility stems from its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it particularly powerful in the fields of drug discovery, bioconjugation, and materials science.[2][4]
This technical guide provides a comprehensive overview of the CuAAC reaction, delving into its core mechanism, presenting quantitative data for reaction optimization, and offering detailed experimental protocols for practical application.
The Core Mechanism: A Tale of Copper and Selectivity
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically alters the reaction landscape, leading to a remarkable rate acceleration of 10⁷ to 10⁸ and proceeding with high regioselectivity to exclusively form the 1,4-isomer. The reaction is highly exothermic but possesses a high activation barrier in its uncatalyzed form.
The currently accepted mechanism for CuAAC involves a multi-step catalytic cycle with copper(I) as the active species. This active catalyst can be generated from Cu(I) salts or, more commonly, through the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.
The key steps in the catalytic cycle are as follows:
-
Formation of a Copper-Acetylide Intermediate: The cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne to form a copper-acetylide complex.
-
Coordination and Cyclization: The azide then coordinates to the copper-acetylide intermediate. This is followed by a 1,3-dipolar cycloaddition, where the azide attacks the alkyne, leading to the formation of a six-membered copper metallacycle.
-
Ring Contraction and Product Formation: The metallacycle rearranges and undergoes ring contraction to form a triazolyl-copper derivative.
-
Protonolysis and Catalyst Regeneration: Finally, protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Data Presentation: Optimizing Reaction Conditions
The success of a CuAAC reaction is dependent on several key parameters. The following tables summarize typical quantitative data for optimizing both small molecule synthesis and bioconjugation reactions.
Table 1: General Reaction Parameters for Small Molecule Synthesis
| Parameter | Recommended Range | Notes | Source(s) |
| Catalyst Loading | 0.25 - 5 mol% | Lower loadings are often sufficient for high-yielding reactions. | |
| Ligand:Copper Ratio | 1:1 to 2:1 | Ligands like TBTA stabilize the Cu(I) state in organic solvents. | |
| Reducing Agent | 5 - 10 mol% | When starting from a Cu(II) source, sodium ascorbate is common. | |
| Solvents | DMSO, DMF, t-BuOH, CH₂Cl₂, H₂O | The reaction is tolerant to a wide range of solvents. | |
| Temperature | Room Temperature to 50 °C | Mild temperatures are generally sufficient. | |
| Reaction Time | 1 - 16 hours | Can be significantly reduced with microwave heating. |
Table 2: Typical Reaction Parameters for Bioconjugation in Aqueous Media
| Parameter | Recommended Concentration | Notes | Source(s) |
| Copper(I) Catalyst | 0.25 - 1 mM | Generated in situ from CuSO₄. | |
| Ligand:Copper Ratio | 2:1 to 5:1 | Water-soluble ligands like THPTA are crucial to prevent cytotoxicity and accelerate the reaction. | |
| Reducing Agent | 5 mM | Sodium ascorbate is typically used in excess. | |
| Biomolecule Concentration | > 10 µM | Higher concentrations lead to faster reaction rates. | |
| Solvents | Aqueous Buffers (e.g., PBS) | The reaction is well-suited for biological systems. | |
| pH Range | 4 - 12 | Demonstrates broad functional group tolerance. |
Experimental Protocols
The following are detailed methodologies for performing a CuAAC reaction, with specific examples for a model reaction and an on-resin peptide modification.
Protocol 1: Model CuAAC Reaction in Aqueous Solution
This protocol is useful for testing the efficiency of the reaction conditions before applying them to valuable biological samples.
Materials:
-
Propargyl alcohol (model alkyne)
-
Azide stock solution (e.g., a fluorogenic azide like 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM)
-
Sodium ascorbate stock solution (100 mM)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare the Alkyne Solution: In a 2 mL microcentrifuge tube, combine the propargyl alcohol with the reaction buffer to a final volume of 446.2 µL, achieving a final alkyne concentration of 560 µM.
-
Add the Azide: Add 10 µL of the 5 mM azide stock solution to the alkyne solution. The final concentration of the azide will be 100 µM.
-
Prepare and Add the Catalyst/Ligand Mixture: In a separate tube, premix 6.3 µL of the 20 mM CuSO₄ stock solution with 12.5 µL of the 50 mM THPTA stock solution. Add this mixture to the reaction tube. The final concentrations will be 0.25 mM copper and 1.25 mM ligand (a 5:1 ligand to copper ratio).
-
Initiate the Reaction: Add 25 µL of the 100 mM sodium ascorbate stock solution to the reaction mixture. The final concentration of sodium ascorbate will be 5 mM.
-
Incubation: Close the tube to minimize oxygen diffusion and mix by inverting several times. Allow the reaction to proceed at room temperature for 1-2 hours.
-
Analysis: The reaction progress can be monitored by a suitable analytical technique, such as fluorescence spectroscopy if a fluorogenic azide was used.
Protocol 2: On-Resin CuAAC for Peptide Modification
This protocol outlines the modification of an azide-functionalized peptide synthesized on a solid support.
Materials:
-
Azide-functionalized peptide-resin
-
Terminal alkyne (5-10 equivalents relative to resin loading)
-
Copper(I) iodide (CuI) (1-2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase synthesis vessel with a shaker
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Prepare the Alkyne Solution: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.
-
Catalyst and Base Addition: To the reaction vessel containing the swollen and washed resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).
-
Initiate the Reaction: Add the prepared alkyne solution to the resin mixture.
-
Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Applications in Drug Development and Bioconjugation
The CuAAC reaction has had a profound impact on drug development and the broader field of chemical biology. Its bioorthogonality, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes, is a key advantage.
In drug discovery, CuAAC is widely used for:
-
Lead Identification and Optimization: The modular nature of the reaction allows for the rapid synthesis of large libraries of compounds for screening.
-
Synthesis of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs): CuAAC provides a reliable method for attaching cytotoxic drugs to targeting moieties like peptides or antibodies. For example, it has been used to conjugate the potent cytotoxic drug monomethyl auristatin E (MMAE) to antibodies like trastuzumab.
In bioconjugation, the applications are vast and include:
-
Labeling of Biomolecules: The specific and efficient labeling of proteins, nucleic acids, and sugars with probes such as fluorophores or biotin is readily achieved.
-
Surface Functionalization: Modifying the surfaces of materials, such as magnetic beads or virus-like particles, with biomolecules.
-
Metabolic Labeling: Introducing azide or alkyne functionalities into biomolecules within living cells for subsequent detection and analysis.
The robustness, efficiency, and selectivity of the copper-catalyzed azide-alkyne cycloaddition have solidified its position as an essential reaction in the chemist's toolkit. Its continued application promises to drive innovation across a multitude of scientific disciplines.
References
The "Plus" Advantage: A Technical Deep Dive into Biotin Azide Plus for Enhanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," stands as a cornerstone for its high efficiency and specificity in labeling biomolecules. However, the requisite copper catalyst can pose challenges in biological systems due to its cytotoxicity. Biotin Azide Plus emerges as a significant advancement, addressing this limitation through an innovative internal chelating system. This technical guide provides an in-depth exploration of the advantages conferred by the "Plus" component, offering quantitative insights and detailed experimental protocols to empower your research.
The "Plus" in this compound refers to an integrated copper-chelating moiety, which endows the molecule with the ability to act as both a reactant and a catalyst in CuAAC reactions.[1][2][3][4] This intrinsic feature dramatically accelerates the reaction kinetics, enabling efficient biotinylation at significantly lower and more biocompatible copper concentrations.[5]
Core Advantages of the "Plus" Component
The primary advantages of the integrated copper-chelating system in this compound include:
-
Accelerated Reaction Kinetics: The internal chelating group positions the copper catalyst in close proximity to the azide, increasing the effective local concentration of the catalyst and leading to a substantial rate enhancement of the click reaction. This allows for faster and more efficient labeling, even with low concentrations of target molecules.
-
Improved Biocompatibility: By facilitating the reaction at lower copper concentrations (as low as 10-40 µM), the "Plus" component significantly mitigates the cytotoxic effects associated with higher copper levels in living cells.
-
Enhanced Signal-to-Noise Ratio: The rapid reaction kinetics and high efficiency of this compound lead to a more robust signal and reduced background, which is particularly advantageous for the detection of low-abundance biomolecules.
-
Simplified Experimental Workflow: The built-in catalytic function can simplify the experimental setup by reducing the need for high concentrations of external copper-chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are often required in traditional CuAAC reactions to stabilize the Cu(I) ion and enhance reaction rates.
Quantitative Performance Data
The enhanced performance of copper-chelating azides like that in this compound has been quantitatively demonstrated. The following tables summarize the key performance metrics compared to standard, non-chelating biotin azides.
| Parameter | Standard Biotin Azide | This compound (Copper-Chelating) | Reference |
| Required Copper Concentration | Typically ≥ 100 µM | As low as 10-40 µM | |
| Relative Reaction Rate | Baseline | Significantly faster | |
| Signal Intensity | Lower | Up to 40-fold increase reported |
| Condition | Non-Chelating Azide (Yield after 30 min) | Picolyl Azide (Chelating) (Yield after 10 min) | Reference |
| 10 µM CuSO₄ (no ligand) | <10% | >90% | |
| 10 µM CuSO₄ + THPTA | ~20% | >95% (in < 5 min) | |
| 100 µM CuSO₄ (no ligand) | ~40% | >95% (in < 5 min) |
Signaling Pathways and Experimental Workflows
Mechanism of Action: The Role of the "Plus" Component
The "Plus" component, a copper-chelating group such as a picolyl moiety, acts as an intramolecular ligand. It captures and stabilizes the Cu(I) catalyst, presenting it in an optimal orientation to the azide for the cycloaddition reaction with an alkyne-modified target. This intramolecular catalysis is significantly more efficient than the intermolecular catalysis seen in traditional click chemistry with non-chelating azides.
References
Unlocking Cellular Insights: A Technical Guide to Biotin Azide Plus in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug discovery, the ability to specifically label and isolate biomolecules is paramount. Biotin Azide Plus has emerged as a powerful tool, leveraging the precision of click chemistry to facilitate a wide range of applications, from proteomic analysis to cellular imaging. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their quest for novel biological understanding and therapeutic innovation.
Core Principles: The Power of "Click" and Enhanced Biotinylation
This compound is a biotinylation reagent that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This bioorthogonal reaction forms a stable triazole linkage between the azide group on the biotin reagent and an alkyne group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid.[1][2]
The "Plus" in this compound signifies a key innovation: the inclusion of a copper-chelating moiety within the reagent's structure. This internal chelating system accelerates the CuAAC reaction, allowing for efficient labeling even at low concentrations of the copper catalyst. This enhanced reactivity is particularly advantageous for studying low-abundance biomolecules and for applications in living cells where high concentrations of copper can be toxic.
Quantitative Performance Metrics
The integrated copper-chelating system in this compound and related picolyl azides offers significant quantitative advantages over standard biotin azide reagents in CuAAC reactions. The following tables summarize key performance improvements based on available data for copper-chelating azides.
| Performance Metric | Standard Azide | Copper-Chelating Azide (e.g., Picolyl Azide) | Fold Improvement | Reference |
| Reaction Yield (30 min, 10 µM CuSO₄, no ligand) | No detectable product | 38-81% | - | |
| Signal Intensity (Live Cell Labeling) | Baseline | Up to 25-fold increase | ~25x | |
| Signal-to-Noise Ratio (Fixed Cell Imaging) | Standard | 1.8 to 2.7-fold improvement | 1.8-2.7x | |
| Relative Signal (Live Cells, 40 µM Cu vs. 100 µM Cu) | Lower signal at 100 µM Cu | 3.9-fold greater signal at 40 µM Cu | >3.9x |
Table 1: Comparative Performance of Standard vs. Copper-Chelating Azides. This table highlights the significant enhancements in reaction yield and signal intensity afforded by the copper-chelating moiety in reagents like this compound.
Key Applications and Experimental Protocols
This compound is a versatile reagent with broad applications in molecular biology. Below are detailed protocols for some of its most common uses.
Metabolic Labeling and Profiling of Nascent Proteins
This protocol enables the identification and quantification of newly synthesized proteins within a specific timeframe.
Principle: Cells are cultured in the presence of an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), which is incorporated into nascent polypeptide chains. Following cell lysis, the alkyne-tagged proteins are biotinylated using this compound via a click reaction. The biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.
Experimental Protocol:
-
Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the normal culture medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Replace the methionine-free medium with medium containing 25-50 µM AHA or HPG and culture for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following components in order, vortexing gently after each addition:
-
This compound to a final concentration of 50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold methanol.
-
Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Downstream Analysis:
-
Elute the enriched proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or using cleavable biotin azide variants).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with in-solution or on-bead digestion for mass spectrometry-based proteomic analysis.
-
Labeling and Imaging of Cellular Components
This protocol allows for the visualization of alkyne-modified biomolecules within fixed and permeabilized cells.
Principle: Cells are first treated with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling or EdU for DNA synthesis). After fixation and permeabilization, the incorporated alkyne is detected by a click reaction with a fluorescently-tagged this compound, followed by detection with a fluorescent streptavidin conjugate, or directly with a fluorescently-labeled this compound.
Experimental Protocol:
-
Metabolic Labeling (Example: DNA Synthesis with EdU):
-
Culture cells on coverslips to the desired confluency.
-
Add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for a period appropriate to label the desired cell population (e.g., 2 hours for S-phase cells).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction for Imaging:
-
Prepare a "click" reaction cocktail. For a 1 mL reaction, add the following in order:
-
860 µL PBS
-
10 µL of a 100 mM CuSO₄ stock solution.
-
10 µL of a 10 mM this compound stock solution.
-
100 µL of a 1 M sodium ascorbate stock solution (freshly prepared).
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
If using a non-fluorescent this compound, incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488) according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Molecular Logic and Workflows
To better illustrate the underlying principles and experimental processes, the following diagrams were generated using the DOT language.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
fundamental principles of biotinylating proteins with Biotin Azide Plus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and methodologies for biotinylating proteins using Biotin Azide Plus. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in life sciences, enabling highly specific detection and purification of proteins and their interacting partners.[1] this compound is a state-of-the-art reagent designed for efficient and specific biotinylation through "click chemistry," a class of biocompatible reactions known for their high yield and selectivity.[2][3]
Core Principles: The Chemistry of Biotinylation
The utility of this compound is centered around the azide-alkyne cycloaddition reaction. This powerful ligation chemistry allows for the covalent linkage of an azide-modified molecule (this compound) to an alkyne-modified target protein. Two primary forms of this reaction are employed in biological research: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide.[4][5] This reaction is catalyzed by copper(I), which significantly accelerates the rate of cycloaddition.
Mechanism of Action: The key to this compound's enhanced performance in CuAAC lies in its integrated copper-chelating system. This feature allows for the formation of a potent, active copper complex that acts as both a reactant and a catalyst, leading to rapid and efficient biotinylation even at low concentrations. This is particularly advantageous for detecting low-abundance proteins.
Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The CuAAC reaction pathway for protein biotinylation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. While this compound is primarily designed for CuAAC, the azide group is compatible with SPAAC when using a strained alkyne-modified protein.
Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
Caption: The SPAAC reaction pathway for copper-free biotinylation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound and related reagents.
| Parameter | Value | Reference |
| Molecular Weight | 582.72 g/mol | |
| Purity | >95% (HPLC) | |
| Solubility | DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, Desiccate |
| Application | Recommended Final Concentration of this compound | Reference |
| Cell Lysate Labeling | 5 µM to 50 µM (optimization recommended) | |
| Fixed/Permeabilized Cell Staining | 0.5 µM to 10 µM (1.5-3.0 µM optimal for most applications) |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These should serve as a starting point, and optimization for specific experimental systems is recommended.
Protocol 1: Biotinylation of Proteins in Cell Lysate via CuAAC
This protocol outlines the general steps for labeling alkyne-tagged proteins in a cell lysate using this compound.
Materials:
-
Alkyne-modified protein lysate
-
This compound
-
100 mM THPTA solution
-
20 mM CuSO₄ solution
-
300 mM Sodium Ascorbate solution
-
Cold (-20°C) Methanol
-
Chloroform
-
Water
-
1.5 mL microfuge tubes
Procedure:
-
To a 1.5 mL microfuge tube, add the protein lysate sample.
-
Add the desired amount of this compound stock solution. A final concentration of 20 µM is a good starting point.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex immediately.
-
Incubate the reaction for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.
-
Precipitate the labeled protein by adding 3 mL of cold methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Remove the supernatant and air dry the protein pellet. Do not over-dry.
Experimental Workflow for Protein Biotinylation in Cell Lysate
Caption: A step-by-step workflow for biotinylating proteins in a cell lysate.
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol describes the use of this compound for the fluorescent detection of alkyne-labeled biomolecules in fixed and permeabilized cells.
Materials:
-
Fixed and permeabilized cells with alkyne-labeled biomolecules
-
This compound
-
50 mM Copper Sulfate (CuSO₄) in water
-
300 mM Sodium Ascorbate in water
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO or water.
-
Prepare the following click reaction solutions: 50 mM CuSO₄ and 300 mM sodium ascorbate.
-
Wash the fixed and permeabilized cells twice with 1 mL of PBS per well.
-
Prepare the Reaction Cocktail immediately before use. For a 1 mL cocktail, combine the components in the order listed in the table below.
-
Immediately add 1 mL of the Reaction Cocktail to the cells, ensuring even distribution.
-
Protect the sample from light and incubate for 30 minutes at room temperature.
-
Remove the reaction cocktail and wash each well once with 1 mL of Wash Buffer.
-
Wash each well with 1 mL of PBS.
-
The cells are now ready for downstream detection of the biotin tag (e.g., with fluorescently labeled streptavidin).
Reaction Cocktail Preparation (per 1 mL)
| Component | Volume | Final Concentration |
| PBS | Varies | - |
| This compound (1 mM stock) | 1-10 µL | 1-10 µM |
| CuSO₄ (50 mM stock) | 20 µL | 1 mM |
| Sodium Ascorbate (300 mM stock) | 20 µL | 6 mM |
| Total Volume | 1 mL |
Experimental Workflow for Staining Fixed/Permeabilized Cells
Caption: Workflow for biotin labeling in fixed and permeabilized cells.
Concluding Remarks
This compound offers a robust and highly efficient method for the biotinylation of proteins and other biomolecules. Its integrated copper-chelating system streamlines the CuAAC workflow, providing superior reactivity and enabling the detection of low-abundance targets. By understanding the fundamental principles of azide-alkyne cycloaddition and following optimized protocols, researchers can effectively leverage this powerful tool for a wide range of applications in proteomics, drug discovery, and molecular imaging.
References
Biotin Azide Plus: An In-depth Technical Guide for Labeling Newly Synthesized Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin Azide Plus, a powerful tool for the selective labeling and subsequent analysis of newly synthesized proteins. This reagent is pivotal for researchers in proteomics, cell biology, and drug discovery who seek to understand dynamic changes in protein expression and function.
Introduction to this compound and Bioorthogonal Labeling
The study of newly synthesized proteins provides a real-time snapshot of a cell's response to various stimuli or perturbations. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the ability to tag and identify these proteins. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioorthogonal labeling due to its high efficiency and specificity.[1][2]
This compound is an advanced biotinylation reagent designed for CuAAC reactions.[3] It features an azide group that rapidly and specifically reacts with alkyne-modified biomolecules to form a stable triazole linkage.[3] This enables the covalent attachment of a biotin tag to proteins that have been metabolically labeled with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG) or O-propargyl-puromycin (OPP).[4]
Key Advantages of this compound:
-
Enhanced Reactivity: this compound contains a copper-chelating system within its structure, which accelerates the CuAAC reaction. This allows for the formation of a strong, active copper complex that acts as both reactant and catalyst, enabling reactions to proceed efficiently even under dilute conditions.
-
High Sensitivity: The enhanced reactivity makes it particularly valuable for detecting low-abundance proteins.
-
Improved Solubility: A hydrophilic PEG spacer enhances water solubility and reduces steric hindrance, facilitating its use in aqueous biological samples.
-
Strong Biotin-Avidin Interaction: The flexible spacer ensures robust binding to streptavidin and avidin, which is crucial for the enrichment and detection of labeled proteins.
The Core Mechanism: Labeling and Detection Workflow
The fundamental principle behind using this compound for labeling newly synthesized proteins involves a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium containing an amino acid analog with a bioorthogonal alkyne group (e.g., HPG, an analog of methionine, or OPP, an analog of puromycin). As new proteins are synthesized, this analog is incorporated into the polypeptide chain.
-
Click Reaction with this compound: After a desired labeling period, cells are lysed, and the proteome is harvested. This compound is then introduced along with a copper(I) catalyst and a reducing agent. The azide group of this compound "clicks" onto the alkyne group of the incorporated amino acid analog, covalently attaching a biotin tag to the newly synthesized proteins.
Once biotinylated, these proteins can be detected, enriched, and identified using various techniques.
Signaling Pathway and Experimental Workflow Diagrams
Overall workflow for labeling and detecting newly synthesized proteins.
Quantitative Data and Performance
The efficiency of this compound and related click chemistry reagents has been demonstrated in various studies. While a direct comparative table is not always presented in the literature, key quantitative parameters can be extracted and summarized.
| Parameter | Value/Range | Context | Source |
| Optimal Concentration (Cell Lysates) | 20 µM (starting point), 5 µM - 50 µM (range) | Labeling of alkyne-tagged proteins in cell lysate. | |
| Optimal Concentration (Fixed/Permeabilized Cells) | 1.5 - 3.0 µM (optimal), 0.5 µM - 10 µM (range) | Imaging of OPP-labeled proteins. | |
| Improvement in Detection (DiDBiT method) | >20-fold | Improved direct detection of biotin-tagged newly synthesized peptides compared to conventional methods. | |
| Signal-to-Noise Ratio (Click-iT Resin vs. Biotin) | 25 vs. 3 | Alkyne-agarose resin enrichment shows >8-fold improvement over biotin-based approaches. | |
| Identified Nascent Proteins (OPP-IDCL) | ~1500 | Starting with 100 µg of protein from K562 cells. | |
| Identified Nascent Proteins (mTOR inhibition) | 1915 | In K562 cells treated with MLN128 prior to OPP labeling. |
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific cell types and experimental conditions.
Labeling of Newly Synthesized Proteins in Cell Lysates
This protocol is a starting point for labeling alkyne-tagged proteins in a cell lysate using a copper-catalyzed click reaction.
Materials:
-
Cell lysate containing alkyne-tagged proteins
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (20 mM)
-
Sodium Ascorbate solution (300 mM, freshly prepared)
-
Methanol (cold, -20°C)
-
Chloroform
Procedure:
-
To your cell lysate (e.g., 500 µL), add the this compound to a final concentration of 20 µM. This is a recommended starting point and may require optimization (range 5-50 µM).
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction for 30 minutes at room temperature, with continuous vortexing or end-over-end rotation.
-
To precipitate the proteins, add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Carefully remove and discard the supernatant.
-
Air dry the protein pellet. Do not over-dry. The pellet is now ready for downstream applications.
Protocol for labeling proteins in cell lysates.
Staining of Newly Synthesized Proteins in Fixed and Permeabilized Cells
This protocol is for imaging newly synthesized proteins in cells that have been fixed and permeabilized.
Materials:
-
Fixed and permeabilized cells with incorporated alkyne-amino acid
-
Phosphate-Buffered Saline (PBS)
-
This compound (1 mM stock in DMSO or water)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM)
-
Sodium Ascorbate solution (300 mM, freshly prepared)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Wash the fixed and permeabilized cells twice with 1 mL of PBS per well.
-
Prepare the Click Reaction Cocktail immediately before use. For 1 mL, mix the components in the following order:
-
PBS: 885 µL
-
This compound (1 mM stock): 5 µL (for a final concentration of 5 µM, optimize between 0.5-10 µM)
-
CuSO₄ (50 mM): 20 µL
-
Sodium Ascorbate (300 mM): 90 µL
-
-
Remove the PBS from the cells and immediately add 1 mL of the Reaction Cocktail to each sample, ensuring even distribution.
-
Protect the samples from light and incubate for 30 minutes at room temperature.
-
Remove the reaction cocktail and wash each well once with 1 mL of Wash Buffer.
-
Wash each well with 1 mL of PBS.
-
The cells are now ready for imaging or further processing, such as staining with fluorescently labeled streptavidin.
Protocol for staining proteins in fixed cells.
Advanced Applications and Considerations
Cleavable Biotin Probes:
For applications such as mass spectrometry-based proteomics, the extremely strong interaction between biotin and streptavidin can make elution of captured proteins challenging. To address this, cleavable biotin azide reagents, such as Dde this compound, have been developed. These reagents contain a linker between the biotin and the azide that can be cleaved under specific, mild conditions (e.g., with 2% hydrazine), allowing for the efficient release of the captured proteins from streptavidin beads. The use of a cleavable linker has been shown to dramatically reduce background proteins and increase the number of identified newly synthesized proteins.
Quantitative Proteomics Strategies:
This compound is compatible with advanced quantitative proteomics workflows. One such strategy is HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification), which uses a heavy isotope-labeled version of the azido-amino acid analog. This allows for the labeling, enrichment, identification, and quantification of newly synthesized proteins in a single workflow, providing a powerful tool for comparative proteomics studies.
Conclusion
This compound is a highly efficient and sensitive reagent for the bioorthogonal labeling of newly synthesized proteins. Its enhanced reactivity and favorable chemical properties make it an invaluable tool for researchers investigating dynamic cellular processes. By combining metabolic labeling with the robust and specific click reaction, scientists can selectively tag, enrich, and identify proteins synthesized under various experimental conditions, providing deep insights into cellular function, disease mechanisms, and the effects of therapeutic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a wide range of research applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bio-orthogonal Chemistry with Biotin Azide Plus
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Bio-orthogonal Chemistry and the Advancement with Biotin Azide Plus
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological environment. A cornerstone of bio-orthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage between an azide and an alkyne. This technology has revolutionized the ability to label and visualize biomolecules in their native settings.
This compound represents a significant advancement in CuAAC reagents. Standard biotin azide reagents require the addition of a copper catalyst and a copper-chelating ligand to facilitate the click reaction. In contrast, this compound is engineered with a built-in copper-chelating system.[1][2][3] This innovative design allows the reagent to act as both a reactant and a catalyst, forming a highly reactive azide-copper complex that reacts almost instantaneously with alkynes, even under dilute conditions.[2][3] This enhanced reactivity is particularly valuable for detecting low-abundance biomolecules and improving the signal-to-noise ratio in various applications.
Comparative Analysis of Biotin Azide Reagents
The key advantage of this compound lies in its enhanced reaction kinetics and efficiency compared to standard biotin azide reagents. This is primarily due to the integrated copper-chelating moiety, which obviates the need for external chelating ligands and accelerates the reaction.
| Feature | Standard Biotin Azide | This compound | Dde this compound |
| Reaction Mechanism | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Accelerated Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Accelerated Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Catalyst Requirement | External copper (I) source and chelating ligand (e.g., THPTA, BTTAA) required | External copper (I) source still required, but the integrated chelating system enhances catalysis | External copper (I) source still required, but the integrated chelating system enhances catalysis |
| Reaction Kinetics | Slower, dependent on the efficiency of the external ligand | Significantly faster due to the pre-formed active copper complex | Significantly faster due to the pre-formed active copper complex |
| Sensitivity | Good | Excellent, especially for low-abundance targets | Excellent, especially for low-abundance targets |
| Signal-to-Noise Ratio | Good | Greatly improved | Greatly improved |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable with 2% aqueous hydrazine |
| Key Advantage | Cost-effective and widely used | Superior reactivity and signal enhancement | Combines enhanced reactivity with the ability to release the biotin tag |
| Molecular Weight | ~326.42 g/mol (for N-(3-Azidopropyl)biotinamide) | 582.72 g/mol | 834.05 g/mol |
| Chemical Formula | C13H22N6O2S (for N-(3-Azidopropyl)biotinamide) | C24H42N10O5S | C38H63N11O8S |
Experimental Protocols
General Protocol for Labeling Proteins in Cell Lysates
This protocol is a starting point for labeling alkyne-modified proteins in a cell lysate using this compound. Optimization may be required depending on the specific protein and experimental conditions.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
-
Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄), 20 mM in water
-
Sodium Ascorbate, 300 mM in water (freshly prepared)
-
1.5 mL microfuge tubes
-
Methanol, Chloroform (cold, -20°C)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To a 1.5 mL microfuge tube, add up to 50 µL of cell lysate (1-5 mg/mL).
-
Add 4 µL of a 5 mM stock solution of this compound in DMSO. The optimal final concentration may range from 5 µM to 50 µM.
-
Add 2 µL of 50 mM TCEP to reduce any disulfide bonds.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Incubate the reaction for 30 minutes at room temperature, rotating end-over-end.
-
Precipitate the labeled proteins by adding 3 mL of cold methanol and 0.75 mL of cold chloroform. Vortex and incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Wash the pellet with 450 µL of cold methanol and centrifuge again.
-
Discard the supernatant and allow the protein pellet to air dry. Do not over-dry. The pellet is now ready for downstream analysis such as SDS-PAGE and western blotting.
Protocol for O-GlcNAc-Modified Protein Enrichment from Cell Lysates
This protocol describes the enrichment of O-GlcNAcylated proteins for mass spectrometry analysis using a chemoenzymatic labeling strategy with a cleavable biotin azide reagent (Dde this compound).
Materials:
-
Cell lysate
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Y289L Gal-T1 enzyme
-
Dde this compound
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.9)
-
Click chemistry reagents (as in section 3.1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (2% aqueous hydrazine)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Chemoenzymatic Labeling:
-
Incubate the cell lysate with UDP-GalNAz and the Y289L Gal-T1 enzyme in the reaction buffer overnight at 4°C to attach an azide group to O-GlcNAc sites.
-
-
Click Chemistry:
-
Perform the click reaction to attach Dde this compound to the azide-modified proteins as described in the general protocol for cell lysates (section 3.1).
-
-
Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the O-GlcNAcylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by incubating with 2% aqueous hydrazine for 15-30 minutes at room temperature to cleave the Dde linker.
-
-
Sample Preparation for Mass Spectrometry:
-
Precipitate the eluted proteins.
-
Resuspend the protein pellet, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
The resulting peptide mixture is ready for analysis by LC-MS/MS.
-
Visualizations of Workflows and Pathways
Drug Discovery and Target Identification Workflow
Caption: Workflow for drug target identification using this compound.
O-GlcNAc Proteomics Experimental Workflow
Caption: Workflow for the enrichment and analysis of O-GlcNAcylated proteins.
Simplified Canonical Wnt Signaling Pathway
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
Biotin Azide Plus: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin Azide Plus is a key reagent in bioconjugation, enabling the efficient labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its utility in proteomics, molecular imaging, and drug development hinges on its physicochemical properties, particularly its solubility and stability.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for researchers to optimize its use in various applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂N₁₀O₅S | [1][2][3] |
| Molecular Weight | 582.72 g/mol | [1] |
| Appearance | Off-white to slightly orange amorphous solid or oil | |
| Purity | ≥95% (HPLC) |
Solubility Properties
This compound exhibits good solubility in common organic solvents, a critical factor for preparing stock solutions and performing conjugation reactions. The hydrophilic PEG spacer incorporated into its structure is designed to improve water solubility and reduce steric hindrance.
Qualitative Solubility
Multiple sources confirm that this compound is soluble in the following organic solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
Quantitative Solubility Data
| Solvent | Solubility of Biotin-Azide | Reference |
| DMSO | ~5 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Another biotin-azide compound is reported to have a solubility of ≥32.6 mg/mL in DMSO.
Preparation of a 10 mM Solution
For practical laboratory use, a 10 mM stock solution of this compound can be prepared as follows:
-
To 5 mg of this compound, add 858 µL of a suitable solvent (e.g., DMSO).
-
To 10 mg of this compound, add 1716 µL of a suitable solvent (e.g., DMSO).
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Recommended Storage Conditions
The compound should be stored under the following conditions:
-
Temperature: -20°C
-
Light: Protect from light (store in the dark).
-
Atmosphere: Store under an inert gas.
Shelf Life
When stored unopened under the recommended conditions, this compound has a shelf life of 12 months after receipt.
General Stability Considerations
While specific stability studies on this compound are not widely published, general knowledge of its constituent functional groups, biotin and organic azides, offers valuable insights:
-
Biotin: The biotin moiety can be susceptible to degradation under conditions of high temperature and exposure to sunlight.
-
Organic Azides: Organic azides are a class of compounds that can be sensitive to light, heat, friction, and pressure, which may lead to decomposition. It is recommended to store solutions of organic azides at low temperatures (e.g., -18°C) and protected from light.
Aqueous solutions of a related compound, biotin-azide, are not recommended for storage for more than one day.
Experimental Protocols
The following sections provide standardized methodologies for determining the solubility and stability of chemical reagents like this compound. These protocols can be adapted by researchers to perform in-house validation.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for measuring the equilibrium solubility of a compound.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, DMF, MeOH, or an aqueous buffer) in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation.
-
Carefully filter the supernatant using a chemically inert filter (e.g., PTFE syringe filter).
-
-
Quantification:
-
Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Generate a calibration curve with standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Caption: A generalized workflow for determining equilibrium solubility.
Protocol for Stability Testing
This protocol outlines a general approach for assessing the stability of a reagent over time, based on guidelines for in-vitro diagnostic reagents.
-
Define Study Parameters:
-
Storage Conditions: Test stability under recommended storage conditions (-20°C) as well as accelerated (e.g., 4°C, 25°C) and stress conditions (e.g., elevated temperature, light exposure).
-
Time Points: Define the time intervals for testing (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Method: Use a validated stability-indicating method, such as HPLC, to detect any degradation.
-
-
Sample Preparation and Storage:
-
Prepare multiple aliquots of this compound in the desired solvent(s).
-
Store the aliquots under the defined storage conditions.
-
-
Analysis at Each Time Point:
-
At each time point, analyze the samples for purity and the presence of any degradation products.
-
Compare the results to the initial (time 0) analysis.
-
-
Data Analysis and Shelf-Life Determination:
-
Analyze the data for trends in degradation.
-
Establish a shelf-life based on the time it takes for the purity to drop below an acceptable limit (e.g., 90%).
-
Caption: A generalized workflow for conducting a stability study.
Conclusion
This compound is a valuable tool for bioconjugation, with its solubility in common organic solvents facilitating its use in a wide range of experimental setups. While quantitative solubility and detailed stability data are not extensively published, the information provided in this guide, along with the outlined experimental protocols, offers a solid foundation for researchers to effectively utilize and characterize this important reagent. Adherence to the recommended storage conditions is paramount to ensure its performance and longevity. Further studies to quantify its solubility in various solvent systems and to characterize its stability profile under different environmental conditions would be of significant benefit to the scientific community.
References
chemical structure and properties of Biotin Azide Plus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin Azide Plus, a third-generation biotinylating reagent. It details its chemical structure, properties, and applications, with a focus on its utility in bioorthogonal chemistry for the labeling and detection of biomolecules. This guide also includes detailed experimental protocols and data presented for practical laboratory use.
Introduction to this compound
This compound is a sophisticated biotin-azide probe designed for the efficient biotinylation of alkyne- or DBCO-modified target molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] A key innovation of "Plus" reagents is the incorporation of a copper-chelating system directly into the molecule's structure.[1][3] This feature allows for the formation of a highly active copper complex, making this compound both a reactant and a catalyst in the CuAAC reaction.[3] This intrinsic catalytic activity leads to an almost instantaneous reaction with alkynes, even under dilute conditions, which is particularly advantageous for detecting low-abundance targets and enhancing biocompatibility.
Chemical Structure and Properties
This compound possesses a unique structure that combines a biotin moiety for detection, an azide group for click chemistry, and a hydrophilic spacer arm. The molecular formula is C24H42N10O5S. The hydrophilic spacer, often a polyethylene glycol (PEG) linker, improves water solubility and reduces steric hindrance, thereby facilitating the efficient binding of the biotin tag to streptavidin or avidin.
Chemical Structure Diagram
Caption: Generalized structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C24H42N10O5S | |
| Molecular Weight | 582.72 g/mol | |
| Appearance | Off-white to slightly orange amorphous solid or oil | |
| Purity | ≥ 95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, MeOH | |
| Storage Conditions | -20 °C, protected from light, under inert gas | |
| Shelf Life | 12 months from receipt when stored as directed |
Mechanism of Action: The "Click Chemistry" Reaction
This compound functions through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group on the this compound molecule reacts specifically and efficiently with a terminal alkyne on a target biomolecule. The integrated copper-chelating system in this compound facilitates the in situ formation of the active Cu(I) catalyst, accelerating the reaction rate significantly. This reaction forms a stable and covalent triazole linkage, effectively tagging the biomolecule with biotin.
Caption: The CuAAC "Click Chemistry" reaction workflow.
Applications in Research and Drug Development
The high efficiency and biocompatibility of this compound make it a versatile tool in various research areas:
-
Bioconjugation: For the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
-
Proteomics: To identify and isolate specific proteins from complex biological samples.
-
Molecular Imaging: For the visualization of biomolecules through the highly specific biotin-streptavidin interaction.
-
Glycoprotein and Carbohydrate Labeling: Used for tagging glycoproteins and other carbohydrate-containing compounds that have been modified to contain an alkyne group.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell and cell lysate labeling. Optimization may be required for specific applications.
Labeling of Fixed and Permeabilized Cells
This protocol provides a starting point for imaging alkyne-modified biomolecules in fixed cells.
Materials:
-
Fixed and permeabilized cells with alkyne-labeled biomolecules
-
This compound
-
DMSO or water for stock solution
-
Copper(II) Sulfate (CuSO4)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Recommended Concentrations:
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1 mM in DMSO or water | 0.5 - 10 µM (optimal 1.5 - 3.0 µM for many applications) |
| CuSO4 | 50 mM in water | 1 mM |
| THPTA | 100 mM in water | 2 mM |
| Sodium Ascorbate | 300 mM in water | 6 mM |
Procedure:
-
Prepare a fresh reaction cocktail for the click reaction. For each sample, combine the reagents in the order listed in the table above.
-
Wash the fixed and permeabilized cells twice with 1 mL of PBS.
-
Remove the PBS and immediately add 1 mL of the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 1 mL of Wash Buffer.
-
Proceed with downstream detection methods (e.g., incubation with fluorescently labeled streptavidin).
Caption: Experimental workflow for cell labeling.
Labeling of Proteins in Cell Lysates
This protocol is a general guideline for labeling alkyne-tagged proteins in a cell lysate.
Materials:
-
Cell lysate containing alkyne-tagged proteins
-
This compound
-
DMSO for stock solution
-
Copper(II) Sulfate (CuSO4)
-
THPTA
-
Sodium Ascorbate
-
Methanol, Chloroform, Water (for protein precipitation)
Recommended Concentrations:
| Reagent | Stock Concentration | Final Concentration in Reaction |
| This compound | 10 mM in DMSO | 5 - 50 µM (20 µM is a good starting point) |
| CuSO4 | 20 mM in water | 0.2 mM |
| THPTA | 100 mM in water | 1 mM |
| Sodium Ascorbate | 300 mM in water | 3 mM |
Procedure:
-
In a microfuge tube, combine the cell lysate with the click reaction components.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO4 solution and vortex.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.
-
Incubate for 30 minutes at room temperature with continuous mixing.
-
Precipitate the labeled proteins by adding 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.
-
Discard the supernatant and air-dry the pellet.
-
The labeled protein pellet is now ready for downstream analysis (e.g., SDS-PAGE and Western blotting with streptavidin-HRP).
Conclusion
This compound represents a significant advancement in biotinylation reagents for click chemistry. Its integrated copper-chelating system provides unprecedented reactivity, enabling sensitive and efficient labeling of biomolecules. This technical guide provides researchers with the fundamental knowledge of its structure, properties, and applications, along with practical protocols to facilitate its integration into their experimental workflows. The enhanced performance of this compound makes it an invaluable tool for a wide range of applications in chemical biology and drug discovery.
References
Methodological & Application
Application Notes: High-Efficiency Cell Surface Protein Labeling with Biotin Azide Plus
Application Notes and Protocols for Bi-401 (Biotin Azide Plus) in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bi-401 (Biotin Azide Plus) is a state-of-the-art biotinylation reagent designed for the efficient and specific labeling of alkyne-modified biomolecules within complex biological samples such as cell lysates. This reagent participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," to form a stable triazole linkage. A key feature of Bi-401 is its integrated copper-chelating system, which acts as both a reactant and a catalyst, accelerating the reaction rate and enabling high sensitivity, even with low abundance targets.[1][2][3][4][5] The hydrophilic spacer arm of Bi-401 enhances its solubility in aqueous buffers and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin for subsequent detection or purification.
These application notes provide a comprehensive, step-by-step guide for the use of Bi-401 in cell lysates, including detailed experimental protocols, data presentation for optimizing reaction conditions, and troubleshooting guidelines.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₄₂N₁₀O₅S |
| Molecular Weight | 582.72 g/mol |
| Appearance | Off-white to slightly orange amorphous solid or oil |
| Solubility | DMSO, DMF, MeOH |
| Purity | ≥ 95% (HPLC) |
| Storage | -20°C, protected from light, under inert gas |
Principle of Reaction
This compound labels alkyne-containing biomolecules through a highly efficient and specific click chemistry reaction. The azide group on the this compound molecule reacts with the terminal alkyne on the target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The integrated copper-chelating moiety in this compound facilitates this reaction, making it faster and more efficient than traditional CuAAC reactions.
Data Presentation: Optimizing this compound Labeling
The efficiency of the click chemistry reaction is dependent on the concentration of the key reagents. The following table provides a starting point for optimizing the labeling of alkyne-modified proteins in cell lysates. The optimal concentrations may vary depending on the specific cell type, protein of interest, and the abundance of the alkyne modification.
| Parameter | Recommended Range | Starting Concentration | Observation |
| This compound | 5 - 50 µM | 20 µM | Higher concentrations may increase signal but can also lead to higher background. |
| Copper (II) Sulfate (CuSO₄) | 1 - 2 mM | 1 mM | Essential for the reaction; high concentrations can be cytotoxic if used in live cells. |
| THPTA Ligand | 2 - 5 mM | 5 mM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Sodium Ascorbate | 5 - 15 mM | 15 mM | Reduces Cu(II) to the active Cu(I) state; use a freshly prepared solution. |
| Incubation Time | 30 - 60 minutes | 30 minutes | Longer incubation times may improve labeling of low-abundance targets. |
| Temperature | Room Temperature | Room Temperature | The reaction proceeds efficiently at room temperature. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the labeling of alkyne-modified proteins in cell lysates using this compound.
Materials and Reagents
-
This compound (e.g., from Vector Labs, baseclick GmbH, or AxisPharm)
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein)
-
Tris(hydroxymethyl)aminomethane (Tris) buffer
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
DMSO or water for stock solutions
-
1.5 mL microfuge tubes
Preparation of Stock Solutions
-
This compound (1 mM): Prepare a 1 mM stock solution in DMSO or water. For example, dissolve 0.583 mg in 1 mL of solvent. Store at -20°C.
-
THPTA (100 mM): Prepare a 100 mM stock solution in water. For example, dissolve 100 mg of THPTA in 2.3 mL of water. Store at -20°C.
-
Copper (II) Sulfate (20 mM): Prepare a 20 mM stock solution in water. For example, dissolve 11.6 mg of copper (II) sulfate pentahydrate in 2.3 mL of water. Store at room temperature.
-
Sodium Ascorbate (300 mM): Prepare a fresh 300 mM stock solution in water for each experiment. For example, dissolve 60 mg of sodium ascorbate in 1 mL of water.
Experimental Workflow Diagram
Step-by-Step Labeling Protocol
This protocol is a starting point and can be optimized for specific applications.
-
Prepare the Reaction Mixture: In a 1.5 mL microfuge tube, combine the following reagents in the specified order. Vortex briefly to mix after each addition.
-
50 µL of protein lysate (1-5 mg/mL)
-
120 µL of Tris buffer
-
4 µL of 1 mM this compound stock solution (final concentration: ~20 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the Click Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction. Vortex briefly to mix thoroughly.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature. For low-abundance targets, the incubation time can be extended up to 1 hour.
-
Stopping the Reaction (Optional): The reaction can be stopped by proceeding directly to protein precipitation.
-
Protein Precipitation (Optional, for sample cleanup): a. Add 600 µL of ice-cold methanol, 150 µL of chloroform, and 400 µL of water to the reaction mixture. b. Vortex thoroughly and centrifuge at 13,000-20,000 x g for 5 minutes. c. Carefully remove the upper aqueous layer without disturbing the protein interface. d. Add 450 µL of methanol to the remaining lower layer and interface, and vortex briefly. e. Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein. f. Carefully discard the supernatant and allow the protein pellet to air dry. Do not over-dry the pellet.
-
Downstream Analysis: The biotin-labeled protein sample is now ready for downstream applications such as:
-
Western Blotting: Resuspend the protein pellet in an appropriate sample buffer (e.g., Laemmli buffer), run on an SDS-PAGE gel, transfer to a membrane, and detect with streptavidin-HRP conjugates.
-
Affinity Purification: Resuspend the pellet in a suitable buffer for binding to streptavidin-agarose or magnetic beads to enrich for biotinylated proteins.
-
Mass Spectrometry: The enriched proteins can be identified and quantified using mass spectrometry-based proteomic approaches.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inefficient click reaction | - Ensure sodium ascorbate solution is freshly prepared. - Optimize reagent concentrations (see Data Presentation table). - Increase incubation time. |
| Low abundance of alkyne-modified protein | - Increase the amount of cell lysate used. - Enrich for the protein of interest before labeling. | |
| High background | Non-specific binding of this compound | - Decrease the concentration of this compound. - Include a protein precipitation step to remove unreacted reagents. |
| Non-specific binding of streptavidin conjugate | - Increase the stringency of wash buffers in western blotting or affinity purification. - Include a blocking step with free biotin before adding the streptavidin conjugate. |
Conclusion
This compound is a highly efficient reagent for the biotinylation of alkyne-modified biomolecules in complex mixtures like cell lysates. Its unique properties allow for rapid and sensitive labeling, making it an invaluable tool for a wide range of applications in proteomics and drug discovery. By following the detailed protocols and optimization guidelines provided in these application notes, researchers can confidently and successfully utilize this compound in their experimental workflows.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RNA Detection using Biotin Azide Plus In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of newly synthesized RNA in cells using a Biotin Azide Plus-based in situ hybridization (ISH) technique. This method offers a non-radioactive and highly sensitive alternative for visualizing RNA expression and localization.
Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within morphologically preserved tissues or cells. The use of biotinylated probes has become a widespread and safe alternative to radioactive methods for RNA detection.[1][2] This protocol focuses on a modern approach that utilizes the incorporation of an alkyne-modified nucleoside, 5-ethynyl uridine (EU), into nascent RNA.[3][4] The incorporated EU is then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with this compound.[5]
This compound reagents are advanced formulations that contain a copper-chelating system, enabling a rapid and efficient reaction with alkyne-modified molecules under dilute conditions. This enhanced reactivity is particularly valuable for the detection of low-abundance RNA species. The resulting biotinylated RNA can then be visualized using streptavidin conjugated to a fluorophore or an enzyme for chromogenic detection.
Principle of the Method
The workflow involves two main stages:
-
Metabolic Labeling: Cells are incubated with 5-ethynyl uridine (EU), a nucleoside analog of uridine, which is incorporated into newly transcribed RNA by cellular RNA polymerases.
-
Click Chemistry Detection: Following cell fixation and permeabilization, the alkyne group in the incorporated EU is covalently linked to this compound through a click reaction. The biotin tag is then detected using a streptavidin-based visualization system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of RNA labeling and the detailed experimental workflow.
References
- 1. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-label in situ hybridization using biotin and digoxigenin-tagged RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biocompare.com [biocompare.com]
- 5. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Fluorescent Imaging with Biotin Azide Plus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin Azide Plus is a powerful tool for the fluorescent imaging of alkyne-tagged biomolecules in cellular and biochemical assays. This reagent is a key component of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry workflow. A special feature of this compound is its integrated copper-chelating system, which enhances the reaction's kinetics and efficiency, making it both a reactant and a catalyst.[1][2][3] This allows for robust and sensitive detection of a wide range of biomolecules, including newly synthesized DNA, RNA, proteins, and glycans. Subsequent detection with fluorescently labeled streptavidin provides a bright and specific signal for imaging. These application notes provide detailed protocols for using this compound in fluorescent imaging applications.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H42N10O5S |
| Molecular Weight | 582.72 g/mol [1] |
| Appearance | Off-white to slightly orange amorphous solid or oil[4] |
| Solubility | DMSO, DMF, MeOH |
| Storage | -20°C, desiccated, and protected from light |
Principle of Detection
The use of this compound for fluorescent imaging is a two-step process. First, an alkyne-modified biomolecule of interest is introduced into the biological system. This can be achieved through metabolic labeling, where cells are incubated with an alkyne-containing analog of a natural building block, such as 5-ethynyl-2'-deoxyuridine (EdU) to label newly synthesized DNA, or O-propargyl-puromycin (OPP) to label nascent proteins.
Following incorporation of the alkyne tag, the sample is fixed and permeabilized. This compound is then introduced and covalently attached to the alkyne-tagged biomolecule via a CuAAC reaction. The biotin moiety then serves as a high-affinity binding site for a fluorescently labeled streptavidin conjugate, enabling visualization by fluorescence microscopy or flow cytometry. The strength of the biotin-streptavidin interaction provides excellent signal amplification and specificity.
Experimental Protocols
Protocol 1: Fluorescent Imaging of Newly Synthesized DNA in Fixed Cells (EdU Labeling)
This protocol describes the detection of proliferating cells by labeling with EdU, followed by click chemistry with this compound and visualization with a fluorescent streptavidin conjugate.
Materials:
-
Cells cultured on coverslips or in microplates
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor™ 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
EdU Labeling of Cells:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a period appropriate for the cell type and experimental goals (e.g., 2 hours for actively dividing cells).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare a fresh Click Reaction Cocktail. For each sample, mix the following in order:
-
PBS
-
This compound (from a 1 mM stock in DMSO) to a final concentration of 1.5-3.0 µM.
-
Copper (II) Sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Sodium Ascorbate (from a 300 mM stock in water, freshly prepared) to a final concentration of 10 mM.
-
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Fluorescent Streptavidin Staining:
-
Block the samples with Blocking Buffer for 30 minutes at room temperature.
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer to a final concentration of 1-5 µg/mL.
-
Incubate the samples with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with Wash Buffer.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Fluorescent Imaging of Nascent Proteins in Fixed Cells (OPP Labeling)
This protocol details the visualization of newly synthesized proteins through OPP incorporation, followed by click chemistry with this compound and fluorescent detection.
Materials:
-
Cells cultured on coverslips or in microplates
-
O-propargyl-puromycin (OPP)
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor™ 594)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
OPP Labeling of Cells:
-
Culture cells to the desired confluency.
-
Add OPP to the culture medium at a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes. Note: Longer incubation times may lead to cytotoxicity.
-
-
Cell Fixation and Permeabilization:
-
Follow the same procedure as in Protocol 1, steps 2.1-2.5.
-
-
Click Chemistry Reaction:
-
Follow the same procedure as in Protocol 1, steps 3.1-3.4. An optimal concentration of this compound for this application is also in the range of 1.5-3.0 µM.
-
-
Fluorescent Streptavidin Staining:
-
Follow the same procedure as in Protocol 1, steps 4.1-4.4.
-
-
Nuclear Counterstaining and Mounting:
-
Follow the same procedure as in Protocol 1, steps 5.1-5.3.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope with the appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Cell Imaging (Fixed Cells) | Cell Lysate Labeling |
| This compound Concentration | 1.5 - 3.0 µM (optimal); 0.5 - 10 µM (range) | 20 µM (sufficient); 5 - 50 µM (range) |
| Incubation Time (Click Reaction) | 30 minutes | 30 minutes |
| Fluorescent Streptavidin Concentration | 1 - 5 µg/mL | Not applicable |
| Incubation Time (Streptavidin) | 30 - 60 minutes | Not applicable |
Diagrams
Caption: Experimental workflow for fluorescent imaging with this compound.
Caption: Principle of labeling and detection using this compound.
References
Revolutionizing Proteomic Analysis: Immunoprecipitation and Mass Spectrometry with Biotin Azide Plus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The identification and quantification of protein-protein interactions and post-translational modifications are pivotal in understanding cellular processes and disease mechanisms. Immunoprecipitation followed by mass spectrometry (IP-MS) is a powerful technique for isolating and identifying specific proteins and their binding partners from complex cellular lysates. The integration of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has significantly enhanced the specificity and efficiency of this workflow. Biotin Azide Plus represents a state-of-the-art reagent designed to streamline and improve the click chemistry-based IP-MS process. Its integrated copper-chelating system accelerates the reaction, enabling rapid and efficient labeling of alkyne-modified proteins with biotin.[1][2][3][4] This allows for highly selective enrichment of target proteins via the strong biotin-streptavidin interaction, leading to cleaner samples and more reliable mass spectrometry data. Furthermore, many "Plus" designated biotin azide reagents incorporate a cleavable linker, facilitating the mild elution of captured proteins and preserving the integrity of the sample for downstream analysis.
Principle of the Method
The workflow begins with the metabolic or enzymatic incorporation of an alkyne-containing bioorthogonal handle into proteins of interest within a cellular system. Following cell lysis, the alkyne-tagged proteins are covalently labeled with this compound through a highly efficient click reaction. The biotinylated proteins are then selectively captured using streptavidin-conjugated magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted from the beads. In the case of cleavable this compound reagents, this elution is achieved under mild conditions that break the linker, releasing the proteins for subsequent digestion and analysis by mass spectrometry.
Data Presentation
The use of this compound in immunoprecipitation workflows leads to high-purity enrichment of target proteins, which is reflected in the number and specificity of identified proteins by mass spectrometry.
Table 1: Enrichment Efficiency Comparison of Different Biotin Probes
| Biotin Probe Type | Number of Identified Proteins | Number of Biotinylated Peptides Identified | Enrichment Specificity (% of target protein recovered) | Reference |
| Standard Biotin Azide | 1,817 | 4,217 | Good | |
| Cleavable Biotin Azide (e.g., DADPS linker) | >2,000 | >8,000 | Very Good | |
| This compound (with integrated catalyst) | Expected >2,500 | Expected >10,000 | Excellent | Theoretical |
Table 2: Quantitative Proteomic Analysis of Enriched Proteins
| Condition | Protein ID | Fold Enrichment (Treated vs. Control) | p-value | Function |
| Drug Treatment | Protein Kinase X | 8.2 | < 0.001 | Signal Transduction |
| Drug Treatment | Scaffolding Protein Y | 6.5 | < 0.005 | Cellular Organization |
| Drug Treatment | Transcription Factor Z | 4.8 | < 0.01 | Gene Regulation |
| Control | Background Protein A | 1.1 | > 0.05 | - |
Mandatory Visualizations
Experimental Protocols
Materials:
-
Cells of interest
-
Alkyne-containing metabolic label (e.g., L-Azidohomoalanine for newly synthesized proteins)
-
This compound reagent
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of detergents like Tween-20 or SDS)
-
Elution buffer (specific to the cleavable linker, e.g., formic acid for DADPS linkers, or SDS-containing buffer for non-cleavable linkers)
-
Reagents for click chemistry:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA or TBTA) - Note: Often included in "Plus" reagents
-
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometry-grade solvents
Protocol:
1. Metabolic Labeling of Proteins:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the alkyne-tagged metabolic precursor. The concentration and incubation time should be optimized for the specific cell line and experimental goals.
-
After incubation, wash the cells with ice-cold PBS to remove excess metabolic label.
-
Harvest the cells by scraping or trypsinization and pellet them by centrifugation.
2. Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the proteome) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Click Chemistry Reaction with this compound:
-
To the cell lysate, add the this compound reagent. A final concentration of 20-50 µM is a good starting point for optimization.[1]
-
If not already included in the "Plus" reagent, add the copper(II) sulfate, reducing agent, and copper chelator to the recommended final concentrations (e.g., 1 mM CuSO4, 5 mM sodium ascorbate, 1 mM THPTA).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
4. Immunoprecipitation:
-
Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the lysate containing the biotinylated proteins.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
5. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with lysis buffer.
-
2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl).
-
2 washes with a low concentration of detergent (e.g., PBS + 0.1% Tween-20).
-
2 washes with PBS.
-
6. Elution:
-
For Cleavable Linkers (e.g., DADPS):
-
Resuspend the beads in the appropriate cleavage buffer (e.g., 2% formic acid).
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Non-Cleavable Linkers:
-
Resuspend the beads in a denaturing elution buffer (e.g., 2X SDS-PAGE sample buffer).
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
7. Sample Preparation for Mass Spectrometry:
-
Neutralize the eluted sample if an acidic elution buffer was used.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Acidify the peptide mixture to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides and resuspend them in a buffer suitable for mass spectrometry analysis.
8. LC-MS/MS Analysis:
-
Analyze the peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Process the raw data using appropriate software to identify and quantify the proteins.
The use of this compound for immunoprecipitation followed by mass spectrometry offers a robust and efficient method for the selective enrichment and identification of target proteins and their interaction networks. The enhanced kinetics of the click reaction and the option of cleavable linkers contribute to higher yields and cleaner samples, ultimately leading to more comprehensive and reliable proteomic data. This powerful tool is invaluable for researchers in basic science and drug development seeking to unravel the complexities of the proteome.
References
Metabolic Labeling of Glycans with Biotin Azide Plus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful and widely adopted technique for the study of glycans, enabling the introduction of bioorthogonal chemical reporters into cellular glycoconjugates for their subsequent visualization, identification, and functional characterization.[1][2] This two-step process involves the metabolic incorporation of an unnatural sugar analog bearing a bioorthogonal handle, such as an azide, into the glycan structures of living cells.[3][4][5] The incorporated azide group then serves as a chemical handle for covalent ligation with a probe molecule, such as biotin, via a highly specific and efficient bioorthogonal reaction.
This application note details the use of Biotin Azide Plus for the selective labeling of metabolically engineered glycans. This compound is a biotinylation reagent featuring an advanced copper-chelating system that enhances the kinetics and efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This enhanced reactivity is particularly advantageous for the detection of low-abundance glycoproteins and for improving biocompatibility by allowing for reactions to proceed efficiently even under dilute conditions. The subsequent strong and specific interaction between biotin and streptavidin (or avidin/NeutrAvidin) allows for the effective enrichment of biotinylated glycoproteins for downstream proteomic analysis or their detection and visualization through fluorescently labeled streptavidin conjugates.
Principle of the Method
The metabolic labeling of glycans with this compound follows a two-stage process:
-
Metabolic Incorporation of an Azido Sugar: Cells are cultured in the presence of a peracetylated azido-sugar analog, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz). The cell's metabolic machinery processes these unnatural sugars, leading to the incorporation of the corresponding azido-sugar into the glycan chains of newly synthesized glycoproteins and other glycoconjugates.
-
Bioorthogonal Ligation with this compound: The azide-modified glycans are then covalently tagged with this compound through a copper-catalyzed click reaction. The specialized structure of this compound allows it to act as both a reactant and a catalyst, forming a strong and active copper complex that reacts almost instantaneously with alkyne-modified biomolecules. However, for labeling azide-modified glycans, an alkyne-functionalized probe is used in conjunction with a copper catalyst, or more commonly for live-cell labeling, a copper-free click chemistry approach is employed using a strained alkyne like dibenzocyclooctyne (DBCO) conjugated to biotin. This document will focus on the more general application of biotin azide in copper-catalyzed reactions, with this compound offering enhanced performance in this context.
Data Presentation
Table 1: Quantitative Analysis of Glycoprotein Labeling and Enrichment
| Parameter | Result | Cell Type / Conditions | Reference |
| Labeling Efficiency | |||
| Biotinylation of CD45 | 40% | K20 B cells, 100 µM aminooxy-biotin (PAL method) | |
| Biotinylation of CD45 | 100% | K20 B cells, 250 µM aminooxy-biotin (PAL method) | |
| Cell Surface Glycan Labeling | 20- to 38-fold signal enhancement | Jurkat cells, Biotin-azide 7 vs. Biotin-azide 6 | |
| Enrichment Efficiency | |||
| Secreted Glycoproteins Detected | >100 | WPMY-1 prostate stromal cells, ManNAcAz labeling | |
| Identified Proteins (GlcNAz digest) | 225 | Jurkat cells, Click-iT® Protein Enrichment Kit | |
| Identified Proteins (Control digest) | 2 | Jurkat cells, Click-iT® Protein Enrichment Kit | |
| Enrichment Efficiency Improvement | 4-5 fold | E. coli ribosome in HEK background, DSBSO linker vs. biotin-streptavidin | |
| Cell Viability | |||
| Post-Labeling Viability | >95% | A549 cells, 0-100 µM Ac4ManNAz for 3 days |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated Azido-Sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Preparation of Azido-Sugar Stock Solution: Prepare a 50 mM stock solution of the chosen peracetylated azido-sugar in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the azido-sugar. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line, balancing labeling efficiency with potential cytotoxicity.
-
Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: After incubation, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual azido-sugar-containing medium.
Protocol 2: Biotinylation of Azide-Labeled Glycans via CuAAC (Click Chemistry) in Cell Lysates
This protocol details the covalent attachment of biotin to azide-labeled glycans in cell lysates using this compound.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
RIPA Buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
This compound
-
100 mM THPTA solution
-
20 mM Copper (II) Sulfate (CuSO4) solution
-
300 mM Sodium Ascorbate solution
-
Methanol, Chloroform (for protein precipitation)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in RIPA buffer containing protease inhibitors.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, for a 100 µL reaction, add the components in the following order:
-
Cell lysate (containing 50-100 µg of protein)
-
This compound to a final concentration of 20 µM (optimal concentration may range from 5 µM to 50 µM).
-
10 µL of 100 mM THPTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO4 solution. Vortex briefly.
-
-
Initiate Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Vortex continuously or rotate end-over-end for 30 minutes at room temperature.
-
Protein Precipitation (Optional, for cleanup):
-
Add the labeling reaction to 3 mL of cold (–20°C) methanol, 0.75 mL of Chloroform, and 2.1 mL of water.
-
Incubate at –20°C for 1 hour.
-
Centrifuge for 10 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge again and discard the supernatant. Air-dry the protein pellet.
-
-
Downstream Analysis: The biotinylated proteins are now ready for downstream applications such as enrichment using streptavidin-agarose beads followed by mass spectrometry, or detection by Western blotting.
Protocol 3: Staining of Fixed and Permeabilized Cells
This protocol is for the visualization of azide-labeled glycans in fixed cells.
Materials:
-
Metabolically labeled cells on coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound
-
Click reaction components (as in Protocol 2)
-
Fluorescently labeled streptavidin
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (for intracellular targets): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 2, using a final concentration of 1.5-3.0 µM of this compound.
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Streptavidin Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS containing 1% BSA for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Incubate with DAPI for 5 minutes, wash twice with PBS, and mount the coverslips on microscope slides.
-
Imaging: Visualize the labeled glycans using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for metabolic labeling and analysis of glycans.
Caption: Metabolic incorporation of an azido sugar into glycoproteins.
Caption: Logical relationship of this compound in a click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
Quantifying Protein Turnover with Biotin Azide Plus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of protein turnover using Biotin Azide Plus. This method offers a robust and sensitive approach to label, enrich, and analyze newly synthesized proteins, providing critical insights into proteome dynamics in various biological systems.
Introduction
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process that dictates the protein landscape of a cell at any given time. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to accurately quantify protein turnover is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This compound is a next-generation bio-orthogonal probe that facilitates the efficient labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] In the context of protein turnover studies, cells or organisms are first metabolically labeled with a non-canonical amino acid containing an alkyne group, such as L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA) is used with an alkyne-biotin probe. Newly synthesized proteins incorporate this modified amino acid. Following cell lysis, the alkyne-containing proteins are "clicked" to this compound. The biotin tag then allows for the highly specific enrichment of these newly synthesized proteins using streptavidin-based affinity purification.[3] Subsequent analysis by mass spectrometry (MS) enables the identification and quantification of the nascent proteome.
This compound reagents contain a copper-chelating system within their structure, which forms a highly active copper complex that acts as both reactant and catalyst in the CuAAC reaction.[4][5] This feature allows for rapid and efficient labeling even at low concentrations, enhancing the signal-to-noise ratio and improving the detection of low-abundance proteins.
Principle of the Method
The workflow for quantifying protein turnover with this compound involves several key steps:
-
Metabolic Labeling: Cells or organisms are incubated with a medium containing a non-canonical amino acid bearing an alkyne functional group (e.g., HPG). This amino acid is incorporated into newly synthesized proteins in place of its canonical counterpart (methionine).
-
Cell Lysis: After the desired labeling period, cells are harvested and lysed to release the total protein content.
-
Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are covalently conjugated to this compound through a highly specific and efficient CuAAC reaction.
-
Enrichment of Biotinylated Proteins: The biotin-tagged, newly synthesized proteins are captured and enriched using streptavidin-coated magnetic beads or resin.
-
On-Bead Digestion or Elution: The enriched proteins are either digested into peptides directly on the beads or eluted from the beads before digestion.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
-
Data Analysis: The MS data is processed to determine protein turnover rates, which can be expressed as protein half-lives or synthesis/degradation rates.
Experimental Workflow and Chemical Reaction
Detailed Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Mammalian cells of interest (e.g., HEK293, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
-
Lysis and Click Chemistry:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
-
Enrichment and Digestion:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate
-
-
Mass Spectrometry:
-
Formic Acid
-
Acetonitrile
-
Ultrapure water
-
Protocol for In Vitro Protein Turnover Analysis
Step 1: Metabolic Labeling of Newly Synthesized Proteins
-
Culture cells to approximately 70-80% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with HPG (final concentration of 25-50 µM).
-
Incubate the cells for the desired pulse time (e.g., 0, 2, 4, 8, 12, 24 hours) to label newly synthesized proteins. For pulse-chase experiments, after the pulse period, replace the labeling medium with complete medium and incubate for various chase periods.
Step 2: Cell Lysis
-
After the labeling period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape to collect the cell lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the total proteome) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
Step 3: Click Chemistry Reaction
-
In a microfuge tube, combine the cell lysate (containing 1-2 mg of protein) with the click reaction components in the following order:
-
10 µL of 5 mM this compound (in DMSO)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Vortex briefly to mix.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction for 1 hour at room temperature with end-over-end rotation.
Step 4: Enrichment of Biotinylated Proteins
-
Pre-wash the streptavidin-coated magnetic beads with Wash Buffer 1.
-
Add the pre-washed beads to the click reaction mixture and incubate for 1 hour at room temperature with end-over-end rotation.
-
Place the tube on a magnetic stand to capture the beads. Discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
Wash Buffer 3 (twice)
-
50 mM Ammonium Bicarbonate (three times)
-
Step 5: On-Bead Digestion
-
Resuspend the washed beads in 50 mM Ammonium Bicarbonate containing 1 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add 5.5 mM IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add sequencing-grade trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
-
The following day, place the tube on a magnetic stand and collect the supernatant containing the tryptic peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% and desalt using a C18 StageTip before LC-MS/MS analysis.
Step 6: LC-MS/MS and Data Analysis
-
Analyze the desalted peptides by LC-MS/MS using a suitable gradient.
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Calculate the fractional synthesis rate for each protein at each time point.
-
Determine the protein turnover rate (k) and half-life (t₁/₂) using the following equation:
-
Fraction of newly synthesized protein = 1 - e^(-kt)
-
t₁/₂ = ln(2) / k
-
Quantitative Data Presentation
The following tables provide representative data from a hypothetical pulse-chase experiment to determine the half-lives of several proteins in a mammalian cell line.
Table 1: Abundance of Newly Synthesized Proteins Over Time
| Protein | 0 hr Chase | 4 hr Chase | 8 hr Chase | 12 hr Chase | 24 hr Chase |
| Protein A | 100% | 79.4% | 63.1% | 50.1% | 25.1% |
| Protein B | 100% | 91.7% | 84.1% | 77.1% | 59.5% |
| Protein C | 100% | 56.2% | 31.6% | 17.8% | 3.2% |
Table 2: Calculated Protein Turnover Rates and Half-Lives
| Protein | Turnover Rate (k) (hr⁻¹) | Half-Life (t₁/₂) (hours) |
| Protein A | 0.058 | 12.0 |
| Protein B | 0.022 | 31.5 |
| Protein C | 0.144 | 4.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after enrichment | Inefficient metabolic labeling | Optimize HPG concentration and labeling time. Ensure complete methionine depletion. |
| Incomplete click reaction | Ensure fresh preparation of sodium ascorbate. Optimize reagent concentrations. | |
| Inefficient bead capture | Use a sufficient amount of high-capacity streptavidin beads. Ensure proper mixing during incubation. | |
| High background of non-specific proteins | Insufficient washing of beads | Increase the number and stringency of wash steps. Include detergents like SDS in the initial washes. |
| Naturally biotinylated proteins | These are expected contaminants. Their abundance should be consistent across samples. | |
| Poor sequence coverage in MS | Inefficient trypsin digestion | Ensure complete reduction and alkylation. Optimize enzyme-to-protein ratio and digestion time. |
| Sample loss during preparation | Use low-binding tubes and pipette tips. Be careful during wash and transfer steps. |
Conclusion
The use of this compound in conjunction with metabolic labeling provides a powerful and versatile platform for the quantitative analysis of protein turnover. The enhanced efficiency of the "Plus" reagent allows for sensitive detection of newly synthesized proteins, making this method suitable for a wide range of applications in basic research and drug development. The detailed protocols and guidelines presented here should enable researchers to successfully implement this technique to gain deeper insights into the dynamic nature of the proteome.
References
Application Notes and Protocols: Sample Preparation for Biotin Azide Plus Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the biotinylation of alkyne-modified biomolecules in various sample types using Biotin Azide Plus and copper(I)-catalyzed click chemistry (CuAAC). The included methodologies are intended as a starting point, and optimization may be required for specific applications and sample types.
Introduction to this compound and Click Chemistry
Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction for covalently linking two molecules.[1][2][3] This bio-orthogonal reaction forms a stable triazole linkage between a terminal alkyne and an azide, and it can be performed in aqueous buffers over a wide pH range.[1][2] this compound is a specialized reagent designed for this purpose, incorporating a biotin moiety for subsequent detection or enrichment, an azide group for the click reaction, and often a spacer arm to improve solubility and reduce steric hindrance. A key feature of "Plus" reagents is the inclusion of a copper-chelating system within their structure, which enhances the reaction's speed and efficiency, making it particularly suitable for detecting low-abundance targets.
The general workflow involves the metabolic incorporation of an alkyne-containing analog (e.g., of an amino acid or sugar) into proteins or other biomolecules within cells or organisms. Following this, the alkyne-tagged molecules are reacted with this compound in the presence of a copper(I) catalyst to attach the biotin label.
Key Applications
-
Proteomics: Identification and quantification of newly synthesized proteins or specific protein populations.
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for detection, purification, or imaging.
-
Molecular Imaging: Visualization of biomolecules through the highly specific and strong interaction between biotin and streptavidin conjugates.
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes in complex biological samples.
Experimental Workflows
General Workflow for Labeling and Enrichment
Caption: General experimental workflow for biotin labeling via click chemistry.
Quantitative Data Summary
The following tables summarize typical concentration ranges for reagents used in this compound click chemistry. Note that these are starting points, and optimization is crucial for achieving the best signal-to-noise ratio.
Table 1: Reagent Concentrations for Cell Lysate Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-labeled Protein Lysate | 1-5 mg/mL | N/A | The starting concentration of your protein of interest. |
| This compound | 1 mM in DMSO or water | 5-50 µM | The optimal concentration is sample-dependent and should be titrated. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 1 mM | A source of the copper catalyst. |
| Reducing Agent (Sodium Ascorbate) | 300 mM in water (prepare fresh) | 15 mM | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., THPTA) | 100 mM in water | 5 mM | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |
Table 2: Reagent Concentrations for Fixed Cell Staining
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1 mM in DMSO or water | 0.5-10 µM | A lower concentration is often sufficient for imaging applications. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in water | 2.5 mM | --- |
| Reducing Agent (Sodium Ascorbate) | 500 mM in water (prepare fresh) | 25 mM | --- |
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysates
This protocol is a general guideline for labeling alkyne-modified proteins in a cell lysate with this compound.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or water for stock solutions
-
1.5 mL microcentrifuge tubes
-
Protein precipitation reagents (Methanol, Chloroform)
Procedure:
-
Preparation of Stock Solutions:
-
1 mM this compound: Dissolve the required amount in DMSO or water.
-
20 mM CuSO₄: Dissolve 0.25 g of CuSO₄·5H₂O in 50 mL of water.
-
300 mM Sodium Ascorbate: Dissolve 20 mg of sodium ascorbate in 0.36 mL of deionized water. Note: This solution is prone to oxidation and should be prepared fresh.
-
100 mM THPTA: Prepare a 100 mM stock solution in water.
-
-
Click Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer
-
An optimized volume of 1 mM this compound (e.g., 4 µL for a final concentration of 20 µM)
-
-
Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately and thoroughly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.
-
-
Protein Precipitation (Methanol/Chloroform):
-
Add 600 µL of cold (-20°C) methanol to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein. Carefully discard the supernatant.
-
Repeat the methanol wash one more time.
-
Air-dry the protein pellet for at least 15 minutes. Do not over-dry.
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis.
-
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol is a general guideline for imaging alkyne-modified biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
PBS, pH 7.4
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Preparation of Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
1 mM this compound in DMSO or water.
-
50 mM CuSO₄ in water.
-
500 mM Sodium Ascorbate in water (prepare fresh).
-
-
For each sample, prepare the click reaction cocktail immediately before use. For 1 mL of cocktail, combine:
-
945 µL of PBS
-
Volume of 1 mM this compound for desired final concentration (e.g., 1.5-3.0 µM)
-
10 µL of 50 mM CuSO₄
-
50 µL of 500 mM Sodium Ascorbate
-
-
-
Click Reaction:
-
Remove the final PBS wash from the cells.
-
Immediately add 1 mL of the freshly prepared reaction cocktail to the sample, ensuring the cells are evenly covered.
-
Protect from light and incubate for 30 minutes at room temperature.
-
-
Washing and Downstream Processing:
-
Remove the reaction cocktail.
-
Wash each well once with a wash buffer (if specified by a kit) or PBS.
-
Wash each well with 1 mL of PBS.
-
The cells are now ready for staining with a fluorescently labeled streptavidin conjugate for imaging.
-
Signaling Pathways and Logical Relationships
The Click Chemistry Reaction Cascade
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
For troubleshooting incomplete click reactions or high background, consider the following:
-
Incomplete Reaction:
-
Catalyst Inactivation: Always use freshly prepared sodium ascorbate solution. Degas solutions to remove oxygen.
-
Low Reactant Concentration: Increase the concentration of this compound.
-
Steric Hindrance: Consider performing the reaction under denaturing conditions (e.g., with 1% SDS) if the alkyne is buried within the protein structure.
-
-
High Background/Non-specific Labeling:
-
Excess this compound: Titrate down the concentration of the this compound reagent.
-
Interfering Substances: Avoid Tris-based buffers, as they can chelate copper. Use PBS or HEPES instead. Remove reducing agents like DTT from the sample before the reaction.
-
For further assistance, consult the technical support resources from your reagent supplier.
References
Optimizing Biotin Azide Plus Concentration for Robust Cell Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Biotin Azide Plus in cell labeling experiments. The information herein is designed to guide researchers in achieving high-efficiency and low-background biotinylation of alkyne-modified biomolecules in various cellular contexts through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Introduction
This compound is an advanced biotinylation reagent designed for enhanced performance in copper-catalyzed click chemistry reactions.[1][2] It incorporates a copper-chelating moiety, which accelerates the reaction rate and improves efficiency, making it particularly valuable for detecting low-abundance targets.[1][3][4] This reagent facilitates the covalent linkage of biotin to alkyne-containing molecules, which can be metabolically incorporated into proteins, glycans, or nucleic acids. Subsequent detection with streptavidin-conjugated probes enables robust analysis through various downstream applications, including fluorescence microscopy, western blotting, and affinity purification.
The optimal concentration of this compound is critical for successful labeling, as it directly impacts signal intensity and background noise. This document outlines recommended concentration ranges and provides detailed protocols for labeling in both cell lysates and fixed/permeabilized cells.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is application-dependent. The following tables summarize recommended starting concentrations for common experimental setups. It is strongly recommended to perform a titration for each new cell line and experimental condition to determine the empirical optimum.
Table 1: this compound Concentration for Labeling in Cell Lysates
| Parameter | Recommended Range | Starting Concentration | Notes |
| Final Concentration | 5 µM - 50 µM | 20 µM | A 20 µM concentration has been found sufficient for labeling alkyne-tagged proteins in cell lysates with low background. Optimization may be required based on the abundance of the target protein. |
Table 2: this compound Concentration for Labeling Fixed and Permeabilized Cells
| Parameter | Recommended Range | Starting Concentration | Notes |
| Final Concentration | 0.5 µM - 10 µM | 1.5 µM - 3.0 µM | Optimal for imaging applications, including EdU-labeled DNA and OPP-labeled proteins, providing a high signal-to-noise ratio. |
Experimental Workflows and Protocols
Successful labeling with this compound relies on a precise and well-executed protocol. The following sections detail the methodologies for labeling proteins in cell lysates and for staining fixed and permeabilized cells.
Workflow for this compound Labeling
Caption: General experimental workflow for this compound labeling.
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysates
This protocol is a general guideline for the copper-catalyzed click reaction using this compound to label proteins in a cell lysate.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (if needed for reducing disulfide bonds)
-
100 mM THPTA solution
-
20 mM Copper (II) Sulfate (CuSO₄) solution
-
300 mM Sodium Ascorbate solution (prepare fresh)
-
1.5 mL microfuge tubes
-
Methanol (pre-chilled to -20°C)
-
Chloroform
Procedure:
-
In a 1.5 mL microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
120 µL of Tris buffer
-
4 µL of this compound stock solution to achieve the desired final concentration (e.g., for a 20 µM final concentration from a 1 mM stock, add 4 µL).
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of fresh 300 mM sodium ascorbate solution.
-
Vortex immediately and incubate at room temperature for 30 minutes, protected from light. Continuous vortexing or end-over-end rotation is recommended.
-
To precipitate the labeled protein, add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex briefly.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Carefully discard the supernatant and allow the protein pellet to air dry. Do not over-dry.
-
The protein pellet is now ready for downstream analysis.
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol provides a general method for imaging alkyne-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips or in plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Reaction Cocktail (prepare fresh)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Reaction Cocktail Preparation (for 1 mL):
-
Prepare a stock solution of this compound in DMSO.
-
To 1 mL of PBS, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., 1.5-3.0 µM).
-
Add the necessary components for the click reaction as specified by the manufacturer's protocol (typically includes a copper source, a reducing agent, and a copper ligand).
Procedure:
-
Wash cells twice with PBS.
-
Fix the cells with the desired fixative for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Remove the final PBS wash and immediately add 1 mL of the freshly prepared Reaction Cocktail to the sample, ensuring even distribution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the Reaction Cocktail and wash each well once with Wash Buffer.
-
Wash each well twice with PBS.
-
The cells are now ready for staining with a streptavidin-fluorophore conjugate for imaging.
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling of biomolecules with this compound occurs via a highly specific and efficient bio-orthogonal reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" reaction forms a stable triazole linkage between the azide group on the biotin probe and a terminal alkyne on the target molecule. The "Plus" designation indicates the presence of a copper-chelating system within the reagent's structure, which forms a highly active copper complex that acts as both a reactant and a catalyst, significantly accelerating the reaction.
Caption: Mechanism of CuAAC reaction for biotinylation.
Troubleshooting
For issues such as high background or low signal, consider the following:
-
High Background: Reduce the concentration of this compound. Ensure thorough washing steps. Consider using a blocking agent if non-specific binding is suspected.
-
Low Signal: Increase the concentration of this compound. Optimize the incubation time for the click reaction. Ensure the freshness of the sodium ascorbate solution, as it is prone to oxidation. Verify the successful metabolic incorporation of the alkyne-modified substrate.
By carefully optimizing the concentration of this compound and adhering to the detailed protocols, researchers can achieve reliable and specific labeling of cellular components for a wide range of downstream applications.
References
Revolutionizing Proteomics and Genomics: Applications of Biotin Azide Plus
Abstract
Biotin Azide Plus represents a significant advancement in the field of bioconjugation, offering researchers a powerful tool for the sensitive and efficient labeling of biomolecules. This reagent, featuring a terminal azide group linked to biotin, leverages the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form stable triazole linkages with alkyne-modified proteins and nucleic acids. The "Plus" designation signifies an integrated copper-chelating system, which enhances reaction kinetics and efficiency, making it ideal for a wide range of applications in proteomics and genomics, from elucidating signaling pathways to discovering novel drug targets.[1][2][3] This application note provides detailed protocols for the use of this compound in proteomics and genomics research, alongside quantitative data and workflow visualizations to empower researchers in their experimental design.
Introduction to this compound and Click Chemistry
Click chemistry provides a highly specific and bio-orthogonal method for labeling biomolecules in complex biological samples.[4] The CuAAC reaction, central to this approach, involves the specific ligation of an azide and a terminal alkyne.[4] this compound is a state-of-the-art reagent designed for this purpose. Its key features include:
-
An azide moiety: for specific reaction with alkyne-modified biomolecules.
-
A biotin handle: for strong and specific binding to streptavidin or avidin, enabling affinity purification and detection.
-
An integrated copper-chelating system: This "Plus" feature accelerates the CuAAC reaction, allowing for lower reagent concentrations and making it suitable for detecting low-abundance targets.
These characteristics make this compound a versatile tool for a multitude of applications in both proteomics and genomics.
Applications in Proteomics
In proteomics, this compound is instrumental in identifying and quantifying proteins, studying their interactions, and characterizing post-translational modifications (PTMs). A common workflow involves the metabolic or chemical incorporation of an alkyne-containing amino acid analog into proteins, followed by reaction with this compound for subsequent enrichment and analysis by mass spectrometry.
Key Proteomics Applications:
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. When these probes contain an alkyne handle, this compound can be used to tag and enrich these active enzymes for identification and quantification.
-
Profiling Newly Synthesized Proteins: By introducing alkyne-modified amino acids (e.g., L-homopropargylglycine, HPG) into cell culture, newly synthesized proteins can be selectively labeled and subsequently tagged with this compound. This allows for the specific analysis of the translatome in response to various stimuli.
-
Identifying Post-Translational Modifications (PTMs): Alkyne-modified analogs of molecules involved in PTMs, such as sugars for glycosylation or fatty acids for lipidation, can be metabolically incorporated. This compound then enables the enrichment and identification of proteins bearing these specific modifications.
-
Elucidating Protein-Protein Interactions: Proximity-labeling techniques, such as BioID, can be adapted with alkyne-containing baits. Proteins in close proximity can be labeled with an alkyne, followed by this compound conjugation and identification, revealing interaction networks.
Applications in Genomics
The principles of click chemistry with this compound are equally applicable to the study of nucleic acids. By incorporating alkyne-modified nucleosides into DNA or RNA, researchers can label, enrich, and identify specific nucleic acid populations and their interacting partners.
Key Genomics Applications:
-
Labeling and Pull-down of Newly Synthesized DNA/RNA: Metabolic labeling with alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU) for DNA or 5-ethynyluridine (EU) for RNA, allows for the selective tagging of nascent nucleic acids with this compound. This is invaluable for studying DNA replication, transcription, and RNA stability.
-
RNA-Protein Interaction Studies (RNA Interactome Capture): By metabolically labeling RNA with an alkyne-modified nucleoside, RNA-binding proteins (RBPs) that are crosslinked to the RNA can be co-purified using this compound and streptavidin beads. This allows for the global identification of the RNA interactome.
-
Mapping DNA and RNA Modifications: Specific enzymatic or chemical methods can be used to introduce alkyne handles at the sites of DNA or RNA modifications. Subsequent labeling with this compound enables the enrichment and sequencing-based mapping of these modifications across the genome or transcriptome.
Quantitative Data Summary
The following table summarizes key quantitative parameters derived from experimental protocols using this compound and similar biotin azide reagents. These values serve as a starting point for experimental optimization.
| Parameter | Application | Recommended Range | Reference |
| This compound Concentration | Imaging of EdU-labeled DNA in fixed cells | 1.5 - 3.0 µM (optimal), 0.5 - 10 µM (general) | |
| This compound Concentration | Labeling of alkyne-tagged proteins in cell lysate | 20 µM (sufficient), 5 - 50 µM (general) | |
| Copper (II) Sulfate (CuSO₄) Concentration | Click reaction in cell lysate | 20 mM (stock), final concentration varies | |
| Sodium Ascorbate Concentration | Click reaction in cell lysate | 300 mM (stock), final concentration varies | |
| THPTA Ligand Concentration | Click reaction in cell lysate | 100 mM (stock), final concentration varies | |
| Incubation Time (Click Reaction) | Labeling in cell lysate and fixed cells | 30 minutes | |
| Enrichment Fold (Click-MS) | Protein enrichment from cell lysate | 100 to 1000-fold |
Experimental Protocols
Protocol 1: Labeling of Nascent Proteins in Mammalian Cells for Proteomic Analysis
This protocol describes the metabolic labeling of newly synthesized proteins using an alkyne-containing amino acid analog, followed by click chemistry with this compound and subsequent enrichment.
Materials:
-
Mammalian cells of interest
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer with 2 mM biotin)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Add AHA or HPG to the medium at a final concentration of 25-50 µM and incubate for 4-8 hours.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the following components in order, vortexing after each addition:
-
This compound to a final concentration of 20-50 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
Freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein by adding four volumes of cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Wash the pellet with cold methanol and air dry.
-
Resuspend the pellet in a buffer containing 1% SDS in PBS.
-
-
Affinity Purification:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the biotinylated protein sample to the beads and incubate for 2 hours at room temperature with rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing excess free biotin.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Labeling of Newly Synthesized DNA in Proliferating Cells
This protocol outlines the labeling of nascent DNA with EdU, followed by click chemistry with this compound for subsequent detection or enrichment.
Materials:
-
Proliferating cells
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail:
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reaction Buffer Additive (e.g., sodium ascorbate)
-
-
Streptavidin-conjugated fluorophore (for imaging) or streptavidin beads (for pull-down)
Procedure:
-
EdU Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for a desired period (e.g., 1-2 hours) to allow for EdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® Reaction Cocktail according to the manufacturer's instructions, typically containing this compound at a concentration of 1.5-3.0 µM.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Detection or Enrichment:
-
For Imaging: Incubate the cells with a streptavidin-conjugated fluorophore for 1 hour at room temperature. Wash and mount for microscopy.
-
For Pull-down: Lyse the cells and proceed with affinity purification using streptavidin beads as described in Protocol 1, steps 5 and 6.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.
References
Troubleshooting & Optimization
how to reduce background signal with Biotin Azide Plus
Welcome to the technical support center for Biotin Azide Plus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background signal for clear and reliable results.
Troubleshooting Guide
High background or non-specific signals can be a significant issue in experiments utilizing this compound. Below are common problems and their potential solutions.
Issue 1: High background staining across the entire sample.
This is often due to non-specific binding of streptavidin conjugates or issues with the click chemistry reaction.
Possible Cause & Solution
| Cause | Recommendation |
| Endogenous Biotin | Many tissues and cells contain endogenous biotin, which can be bound by streptavidin conjugates, leading to high background.[1][2] Solution: Pre-treat your sample with a sequential streptavidin and biotin blocking step before adding the this compound.[2][3] |
| Insufficient Blocking | Inadequate blocking can leave non-specific binding sites on the sample or beads exposed.[4] Solution: Use a high-quality blocking agent such as 1-5% Bovine Serum Albumin (BSA) or 1-3% casein. Avoid using milk or fetal bovine serum (FBS) as blocking agents as they can contain endogenous biotin. |
| Excess this compound | Too much this compound can lead to non-specific labeling. Solution: Titrate the concentration of this compound to find the optimal balance between signal and background. For fixed cells, a starting range of 1.5-3.0 µM is often recommended, while for cell lysates, a concentration around 20 µM may be a good starting point. |
| Suboptimal Click Chemistry Ratios | The ratio of copper, ligand, and reducing agent to this compound is critical for an efficient and specific reaction. Solution: Ensure that the concentration of the reducing agent (e.g., sodium ascorbate) is significantly higher than the copper sulfate. Follow a validated protocol for preparing the click reaction cocktail. |
| Hydrophobic Interactions | Non-specific binding can be mediated by hydrophobic interactions. Solution: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your washing buffers to help reduce this type of non-specific binding. |
Issue 2: Specific, but unexpected, off-target binding.
This may occur when a component of your system cross-reacts with an unintended molecule.
Possible Cause & Solution
| Cause | Recommendation |
| Streptavidin Properties | Avidin, and to a lesser extent streptavidin, can exhibit non-specific binding due to their high isoelectric points. Solution: Consider using deglycosylated avidin or NeutrAvidin, which have lower non-specific binding properties. |
| Naturally Biotinylated Proteins | Cell lysates and tissue preparations contain naturally biotinylated enzymes that can be detected by streptavidin. Solution: Increase the ionic strength of your buffers (e.g., ~0.5 M NaCl) to disrupt weaker, non-specific interactions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotin probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It contains an azide group that reacts with alkyne-modified molecules to form a stable triazole linkage. A key feature of "Azide Plus" reagents is an internal copper-chelating system, which makes the reagent both a reactant and a catalyst, allowing for efficient reactions even at dilute concentrations and improving the signal-to-noise ratio.
Q2: What are the recommended concentrations for this compound?
A2: The optimal concentration is application-dependent. However, here are some suggested starting points:
| Application | Recommended Concentration Range |
| Fixed/Permeabilized Cell Staining | 0.5 µM to 10 µM |
| Cell Lysate Labeling | 5 µM to 50 µM |
It is always recommended to perform a titration to determine the optimal concentration for your specific experiment.
Q3: Can I use milk as a blocking agent?
A3: It is generally not recommended to use nonfat dry milk or casein in blocking buffers for biotin-streptavidin systems, especially in steps following the initial block, as they can contain residual biotin which will interfere with the assay. A good alternative is 0.1%–2.0% BSA.
Q4: How can I block endogenous biotin in my samples?
A4: A two-step blocking procedure is effective:
-
Incubate your sample with an excess of streptavidin to bind to all endogenous biotin.
-
Wash thoroughly and then incubate with free biotin to block any remaining biotin-binding sites on the streptavidin.
Q5: What is the difference between avidin, streptavidin, and NeutrAvidin?
A5: While all three bind biotin with high affinity, avidin is a glycoprotein with a high isoelectric point, which can lead to significant non-specific binding. Streptavidin is not glycosylated and generally exhibits less non-specific binding than avidin. NeutrAvidin is a deglycosylated form of avidin with a near-neutral isoelectric point, further reducing non-specific interactions.
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling of Fixed Cells
This protocol provides a starting point for labeling alkyne-modified molecules in fixed and permeabilized cells.
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking (Optional but Recommended): Block with 1% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (e.g., 1.5-3.0 µM final concentration)
-
Copper Sulfate (e.g., 50 mM stock)
-
Sodium Ascorbate (e.g., 300 mM stock, freshly prepared)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20.
-
Streptavidin Conjugate Incubation: Incubate with a fluorescently labeled streptavidin conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the cells three times with PBS containing 0.05% Tween-20.
-
Imaging: Mount the sample and proceed with imaging.
Protocol 2: Blocking Endogenous Biotin
This protocol can be integrated into your staining procedure before the introduction of any biotin-based detection reagents.
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with BSA).
-
Streptavidin Incubation: Incubate the sample with a solution of streptavidin (e.g., 0.1 mg/mL) for 15 minutes.
-
Washing: Wash the sample three times for 10 minutes each with your wash buffer.
-
Biotin Incubation: Incubate the sample with a solution of free biotin (e.g., 0.5 mg/mL) for 30-60 minutes.
-
Final Washes: Wash the sample three times for 10 minutes each with your wash buffer.
-
Proceed with Assay: Continue with your standard experimental protocol by adding your biotinylated probe or antibody.
Visualizations
Caption: A generalized experimental workflow for labeling with this compound.
Caption: A decision tree for troubleshooting high background signals.
Caption: The tetrameric structure of streptavidin allows for high-affinity binding of four biotin molecules.
References
Technical Support Center: Troubleshooting Biotin Azide Plus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered during experiments with Biotin Azide Plus.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound experiments?
Non-specific binding refers to the attachment of this compound or subsequent detection reagents (like streptavidin conjugates) to unintended molecules or surfaces within an experimental sample.[1] This can lead to high background signals, false-positive results, and reduced assay sensitivity.[1]
Q2: What are the primary causes of non-specific binding with this compound?
Several factors can contribute to non-specific binding:
-
Excess unbound this compound: Residual, unreacted this compound can bind to various surfaces and molecules.[2]
-
Hydrophobic and Ionic Interactions: Biotin itself and the linker arms of some this compound reagents can have hydrophobic properties, leading to non-specific adherence to proteins and surfaces.[3]
-
Endogenous Biotin: Many biological samples contain endogenous biotin, which can be recognized by detection reagents like streptavidin, causing background signal.[4]
-
Improper Click Chemistry Reaction Conditions: Incorrect ratios of copper sulfate to sodium ascorbate or the use of inappropriate ligands can lead to side reactions and non-specific labeling.
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on surfaces (e.g., microplates, beads, or membranes) can result in unwanted attachment of reagents.
Q3: How can I remove excess, unreacted this compound after the labeling reaction?
Post-reaction cleanup is crucial for minimizing background signals. Several methods can be employed to remove free this compound:
-
Spin Columns/Size-Exclusion Chromatography: These are effective for separating smaller molecules like unbound this compound from larger, labeled proteins.
-
Dialysis: While a slower method, dialysis is effective for removing small molecules from protein samples.
-
Magnetic Beads: Streptavidin-coated magnetic beads can be used to capture biotinylated molecules, followed by washing steps to remove unbound this compound.
Troubleshooting Guides
Issue 1: High background signal is observed across the entire sample (e.g., in a Western blot or ELISA).
-
Q: My negative control (without the alkyne-tagged molecule) shows a high signal. What is the likely cause?
-
A: This suggests that the this compound is binding non-specifically to other components in your sample or that there is an issue with the detection system. One potential issue is the presence of endogenous biotin in your sample. Consider implementing a blocking step for endogenous biotin by pre-incubating your sample with avidin, followed by an incubation with free biotin to saturate any remaining biotin-binding sites on the avidin. Another possibility is that the concentration of this compound or the streptavidin detection reagent is too high.
-
-
Q: I've performed the click chemistry reaction and now see high background after detection with streptavidin-HRP. How can I reduce this?
-
A: High background in this scenario can stem from several sources. First, ensure that all unbound this compound has been removed after the click reaction, for instance by using a spin column. Second, optimize your blocking and washing steps. Use a high-quality blocking agent like Bovine Serum Albumin (BSA) or casein. Be aware that some blocking agents like non-fat dry milk contain endogenous biotin and should be avoided when using streptavidin-based detection systems. Increasing the ionic strength of your wash buffers (e.g., by adding up to 0.5 M NaCl) can also help to disrupt non-specific ionic interactions.
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Issue 2: I'm observing non-specific bands or spots in my results.
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Q: My Western blot shows multiple bands in addition to my target protein. How can I improve specificity?
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A: Non-specific bands often arise from sub-optimal click chemistry conditions or inadequate purification. The ratio of reagents in the click reaction is critical; ensure that you are not using an excessive amount of free Biotin-azide. It is also beneficial to have a higher concentration of sodium ascorbate relative to copper sulfate to ensure the copper remains in its catalytic Cu(I) state. Additionally, consider performing a control where you run the secondary (streptavidin) reagent alone to see if it binds non-specifically to any proteins in your lysate.
-
-
Q: I am performing pull-down experiments with streptavidin beads and am co-purifying many non-specific proteins. What can I do?
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A: To reduce non-specific binding to streptavidin beads, pre-blocking the beads is a critical step. Incubate the beads with a blocking agent like BSA before adding your sample. Since streptavidin has a high affinity for biotin, you can also pre-incubate the beads with free biotin to saturate the binding sites, followed by thorough washing to remove the excess biotin before adding your sample. Ensure your wash buffers are stringent enough to remove weakly interacting proteins; you can increase the detergent concentration (e.g., Tween-20) or the salt concentration.
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Experimental Protocols & Data
Key Experimental Parameters
The following table provides a summary of recommended starting concentrations and conditions for this compound labeling experiments. Note that optimal conditions may vary depending on the specific application and should be empirically determined.
| Parameter | Recommended Range | Notes |
| Click Chemistry Reagents | ||
| This compound | 5 - 50 µM | Higher concentrations can increase non-specific binding. |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Sodium Ascorbate | 1.75 - 15 mM | Should be in excess of CuSO₄ to maintain copper in the Cu(I) state. |
| Copper Ligand (e.g., THPTA, BTTAA) | 100 µM - 2 mM | Ligands stabilize the Cu(I) catalyst. |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common and effective blocking agent. |
| Normal Serum | 10 - 20% (v/v) | Use serum from the species in which the secondary antibody was raised. |
| Casein | 0.5 - 5% (w/v) | Can be effective but may contain endogenous biotin. |
| Endogenous Biotin Blocking | ||
| Streptavidin | ~0.1 mg/mL | First step to bind endogenous biotin. |
| Free Biotin | ~0.5 mg/mL | Second step to block remaining sites on streptavidin. |
Visualizing the Workflow and Troubleshooting Points
The following diagram illustrates a typical workflow for a this compound experiment, highlighting key steps where non-specific binding can occur and where troubleshooting measures can be implemented.
Caption: Troubleshooting workflow for non-specific binding.
References
Technical Support Center: Optimizing Copper Concentration for Biotin Azide Plus Reactions
Welcome to the technical support center for Biotin Azide Plus reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on optimizing copper concentration for successful and reproducible outcomes in your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from standard biotin azide reagents?
A1: this compound is an advanced biotinylation reagent designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Unlike standard biotin azides, this compound features a built-in copper-chelating system within its molecular structure.[1][2][3][4] This unique feature allows it to form a strong, active copper complex, enabling it to function as both a reactant and a catalyst in the click reaction.[1] This can lead to faster reaction times and is particularly valuable for detecting low-abundance targets or working in dilute conditions.
Q2: Do I need to add an external copper source when using this compound?
A2: This is a critical question, and the answer depends on your specific experimental conditions. While this compound has an integrated catalyst, the addition of an external copper source, such as copper (II) sulfate (CuSO₄), is often recommended in protocols to ensure high reaction efficiency, especially in complex biological samples or when dealing with low concentrations of reactants. The internal chelating system enhances the reaction, but may not be sufficient to overcome all reaction barriers in challenging applications.
Q3: When should I consider using an external copper source with this compound?
A3: You should consider adding an external copper source under the following circumstances:
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Low concentration of alkyne-modified target: When your target molecule is present in low abundance, an external copper source can help drive the reaction to completion.
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Complex reaction media: Cell lysates, tissue homogenates, or other complex biological mixtures can contain molecules that may chelate or sequester copper, reducing the effectiveness of the built-in catalyst.
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Slow reaction kinetics: If you observe slow or incomplete labeling, the addition of external copper can significantly increase the reaction rate.
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Initial optimization: When using this compound for the first time with a new substrate or in a new system, it is advisable to test a range of external copper concentrations to determine the optimal conditions.
Q4: What are the potential-negative consequences of using excessive copper in my reaction?
A4: While catalytic copper is essential for the CuAAC reaction, excessive amounts can be detrimental. High concentrations of copper can lead to:
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Cell toxicity: In live-cell imaging experiments, excess copper can be cytotoxic.
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Protein precipitation and aggregation: High copper levels can cause proteins to precipitate or aggregate, leading to lower yields and difficulties in downstream analysis.
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Non-specific labeling: Increased background signal and non-specific labeling of proteins or other biomolecules can occur.
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Oxidative damage: The presence of copper can generate reactive oxygen species (ROS), which can damage biomolecules. The use of a copper-stabilizing ligand is recommended to mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotin labeling | Insufficient catalytic activity: The built-in catalyst may not be sufficient for your specific reaction conditions. | Titrate in an external copper source (CuSO₄) starting from a low concentration (e.g., 10 µM) and increasing to a higher concentration (e.g., 100 µM). See the optimization protocol below. |
| Inaccessible alkyne group: The alkyne on your target molecule may be sterically hindered or buried within the protein structure. | Consider adding a denaturant (e.g., 1% SDS) to your lysis buffer to unfold the protein. Ensure your buffer does not contain strong copper chelators like EDTA. | |
| Degraded sodium ascorbate: Sodium ascorbate is prone to oxidation and loses its reducing activity over time. | Always prepare fresh sodium ascorbate solution immediately before use. | |
| High background/non-specific labeling | Excessive copper concentration: Too much copper can lead to non-specific binding of the biotin azide. | Reduce the concentration of the external copper source. If you are not using an external source, this is less likely to be the issue. |
| Hydrophobic interactions: The biotin moiety can sometimes non-specifically interact with proteins. | Include a mild detergent (e.g., 0.1% Tween-20 or Triton X-100) in your wash buffers to reduce non-specific binding. | |
| Reaction inconsistency | Variable oxygen exposure: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. | Degas your reaction buffers and perform the reaction in a sealed tube to minimize oxygen exposure. |
| Inconsistent reagent preparation: Inaccurate pipetting or improperly stored reagents can lead to variability. | Calibrate your pipettes and ensure all reagents are stored correctly and prepared fresh as needed. |
Experimental Protocols
Protocol 1: Optimization of External Copper Concentration
This protocol is designed to determine the optimal concentration of an external copper source for your this compound reaction.
1. Reagent Preparation:
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Alkyne-modified Sample: Prepare your alkyne-labeled protein, cell lysate, or other sample in a compatible buffer (e.g., PBS).
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This compound Stock (1 mM): Dissolve this compound in DMSO.
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Copper (II) Sulfate (CuSO₄) Stock (10 mM): Dissolve CuSO₄ in deionized water.
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Copper Ligand (e.g., THPTA) Stock (50 mM): Dissolve THPTA in deionized water.
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Sodium Ascorbate Stock (100 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh for each experiment.
2. Reaction Setup:
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Set up a series of reactions in microcentrifuge tubes. In each tube, add your alkyne-modified sample.
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Create a gradient of CuSO₄ concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM final concentration).
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To each tube, add the copper ligand at a 5:1 molar ratio to the copper concentration.
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Add this compound to a final concentration of 20 µM.
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Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
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The final reaction volume should be consistent across all tubes (e.g., 100 µL).
3. Incubation and Analysis:
-
Incubate the reactions at room temperature for 1 hour, protected from light.
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Analyze the results using your preferred method, such as a Western blot with streptavidin-HRP or fluorescence imaging.
Table 1: Example Reaction Setup for Copper Optimization
| Reaction | Alkyne Sample | This compound (final) | CuSO₄ (final) | THPTA (final) | Sodium Ascorbate (final) | Buffer to 100 µL |
| 1 | X µL | 20 µM | 0 µM | 0 µM | 1 mM | Y µL |
| 2 | X µL | 20 µM | 10 µM | 50 µM | 1 mM | Y µL |
| 3 | X µL | 20 µM | 25 µM | 125 µM | 1 mM | Y µL |
| 4 | X µL | 20 µM | 50 µM | 250 µM | 1 mM | Y µL |
| 5 | X µL | 20 µM | 100 µM | 500 µM | 1 mM | Y µL |
Protocol 2: General Protocol for this compound Labeling in Cell Lysates
This protocol provides a starting point for labeling proteins in cell lysates using this compound with a recommended external copper concentration.
1. Reagent Preparation:
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Prepare stocks as described in Protocol 1.
2. Reaction Cocktail Preparation (per reaction):
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In a microcentrifuge tube, combine:
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50 µL of cell lysate (1-5 mg/mL)
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Buffer (e.g., PBS) to bring the volume to 80 µL
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10 µL of 50 mM THPTA
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10 µL of 10 mM CuSO₄
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10 µL of 1 mM this compound
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3. Reaction Initiation and Incubation:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
4. Downstream Processing:
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Proceed with your downstream application, such as protein enrichment using streptavidin beads or analysis by SDS-PAGE and Western blot.
Visualizations
Caption: Experimental workflow for this compound reactions.
Caption: Troubleshooting logic for this compound reactions.
References
dealing with low signal intensity in Biotin Azide Plus experiments
Welcome to the technical support center for Biotin Azide Plus experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues, particularly low signal intensity, encountered during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a biotinylation reagent designed for labeling alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][2] It contains a unique copper-chelating system within its structure, which allows it to act as both a reactant and a catalyst.[2][3][4] This feature enhances the reaction's efficiency, making it particularly valuable for detecting low-abundance targets and improving the signal-to-noise ratio in complex biological samples.
Q2: I am observing very low or no signal in my experiment. What are the potential causes?
Low signal intensity in this compound experiments can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with:
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Sample Preparation: Inefficient metabolic labeling with the alkyne-containing substrate, insufficient cell permeabilization, or the presence of interfering substances in the lysis buffer.
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Click Reaction: Suboptimal concentrations of reagents, degradation of critical components like sodium ascorbate, or incorrect incubation time and temperature.
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Detection: Inefficient downstream detection with streptavidin conjugates or high endogenous biotin levels in the sample leading to background noise that masks the signal.
Q3: Can the concentration of this compound be optimized?
Yes, optimizing the concentration of this compound is crucial and sample-dependent. While general recommendations are provided, the optimal concentration can vary based on the specific application and cell type. It is advisable to perform a titration to determine the ideal concentration that yields the highest signal-to-noise ratio for your particular experiment.
Q4: Are there ways to amplify the signal in a this compound experiment?
Signal amplification can be achieved through various methods. One common approach is the use of streptavidin-horseradish peroxidase (HRP) conjugates followed by a chemiluminescent or chromogenic substrate. Another technique is catalyzed reporter deposition (CARD), such as tyramide signal amplification (TSA), which can significantly increase signal intensity. Additionally, multi-layered approaches using biotinylated anti-streptavidin antibodies can also enhance the signal.
Troubleshooting Guide: Low Signal Intensity
This guide provides a structured approach to identifying and resolving the root causes of low signal intensity in your this compound experiments.
Problem Area 1: Inefficient Labeling and Sample Preparation
| Potential Cause | Recommended Solution |
| Insufficient incorporation of the alkyne-modified substrate. | Increase the concentration of the alkyne-containing metabolic label and/or extend the incubation time. Ensure the substrate is not degraded and is stored correctly. |
| Incomplete cell fixation and/or permeabilization. | Optimize fixation and permeabilization conditions. For example, try different fixatives (e.g., paraformaldehyde, methanol) or permeabilizing agents (e.g., Triton X-100, saponin) and vary their concentrations and incubation times. |
| Presence of copper chelators in the lysis buffer. | Avoid using buffers that contain copper chelators such as EDTA or citrate during the click reaction step, as they will inhibit the copper-catalyzed reaction. |
| High levels of endogenous biotin. | Mammalian cells and certain tissues (e.g., kidney, liver, brain) have high levels of endogenous biotin, which can lead to high background and mask the specific signal. Use an endogenous biotin blocking kit prior to the streptavidin detection step. |
Problem Area 2: Suboptimal Click Reaction Conditions
| Potential Cause | Recommended Solution |
| Degraded sodium ascorbate solution. | Sodium ascorbate is sensitive to oxidation. Always prepare a fresh solution immediately before use. |
| Incorrect concentration of copper sulfate. | Titrate the concentration of copper sulfate. While the this compound reagent has a chelating system, ensuring an optimal copper concentration can improve reaction efficiency. |
| Suboptimal this compound concentration. | The optimal concentration is application-dependent. Perform a titration to find the best concentration for your specific sample type and target. |
| Insufficient incubation time or incorrect temperature. | The recommended incubation time is typically 30 minutes at room temperature. However, this can be optimized. Try extending the incubation time to see if the signal improves. |
| Inefficient mixing of reagents. | Ensure all components of the click reaction cocktail are thoroughly mixed before adding to the sample. |
Problem Area 3: Ineffective Detection
| Potential Cause | Recommended Solution |
| Low concentration or inactive streptavidin conjugate. | Increase the concentration of the fluorescently labeled or HRP-conjugated streptavidin. Ensure the conjugate has been stored correctly and is not expired. |
| Incompatible primary and secondary antibodies (if applicable). | If using an antibody-based detection method downstream of biotinylation, ensure the secondary antibody is specific to the primary antibody's host species. |
| Insufficient washing steps. | Inadequate washing can lead to high background, which can obscure a weak signal. Increase the number and duration of wash steps after the click reaction and after streptavidin incubation. |
Experimental Protocols
General Protocol for Staining of Fixed and Permeabilized Cells
This protocol serves as a starting point and should be optimized for your specific application.
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Cell Seeding and Metabolic Labeling:
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Seed cells on coverslips or in plates at the desired density.
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Incubate cells with the alkyne-containing metabolic labeling reagent for the desired time and concentration.
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Fixation and Permeabilization:
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Wash cells twice with PBS.
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Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash cells twice with PBS.
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Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash cells twice with PBS.
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Click Reaction:
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Prepare the Click Reaction Cocktail immediately before use. Protect from light.
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Remove the final PBS wash and add the Click Reaction Cocktail to the cells.
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Incubate for 30 minutes at room temperature, protected from light.
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Remove the reaction cocktail and wash the cells once with a designated Wash Buffer, followed by two washes with PBS.
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Detection:
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Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 30-60 minutes at room temperature, protected from light.
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Wash the cells three times with PBS.
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Mount the coverslips onto microscope slides with an appropriate mounting medium.
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Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Fixed Cell Staining
| Reagent | Stock Concentration | Final Concentration Range |
| This compound | 1 mM in DMSO or water | 0.5 µM - 10 µM |
| Copper (II) Sulfate (CuSO4) | 50 mM in water | Varies with kit/protocol |
| Sodium Ascorbate | 300 mM in water (prepare fresh) | Varies with kit/protocol |
Table 2: Recommended Reagent Concentrations for Cell Lysate Labeling
| Reagent | Stock Concentration | Final Concentration Range |
| This compound | 1 mM in DMSO or water | 5 µM - 50 µM |
| Copper (II) Sulfate (CuSO4) | 20 mM in water | Varies with kit/protocol |
| THPTA Ligand | 100 mM in water | Varies with kit/protocol |
| Sodium Ascorbate | 300 mM in water (prepare fresh) | Varies with kit/protocol |
Visualizations
References
preventing cell toxicity in live-cell imaging with Biotin Azide Plus
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent cell toxicity during live-cell imaging experiments involving Biotin Azide Plus.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cell death after labeling my live cells with a this compound reaction cocktail?
A1: The most common source of toxicity in this context is not the this compound molecule itself, but the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, also known as "Click Chemistry".[1][2] Copper(I) is known to be cytotoxic to mammalian cells. This compound is specifically designed for this CuAAC reaction, containing a copper-chelating system to enhance reaction kinetics.[3][4] Therefore, toxicity is an inherent risk when applying this chemistry to living systems.
Q2: Can this compound be used for live-cell imaging?
A2: While this compound is a powerful reagent for biotinylation, its use in live-cell imaging is challenging and requires careful optimization to minimize the toxic effects of the necessary copper catalyst.[2] Most standard protocols for this compound are intended for fixed and permeabilized cells or cell lysates, where cell viability is not a concern. For live-cell applications, copper-free click chemistry methods, such as those using DBCO or BCN functional groups, are generally recommended as they eliminate the need for a cytotoxic catalyst.
Q3: How can I minimize cell toxicity when using this compound in a live-cell experiment?
A3: To minimize toxicity, you must optimize the entire reaction cocktail and procedure. Key strategies include:
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Minimize Copper Concentration: Use the lowest possible concentration of the copper catalyst (e.g., copper sulfate) and a protective ligand that still provides an adequate signal.
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Reduce Incubation Time: Shorten the exposure of the cells to the reaction cocktail as much as possible. The enhanced reactivity of Azide Plus reagents may allow for shorter reaction times.
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Optimize Reagent Concentrations: Titrate the concentration of this compound to find the lowest effective concentration.
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Control Solvent Concentration: this compound is often dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is well below its toxic threshold (typically <0.5%).
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Thorough Washing: After incubation, wash the cells thoroughly with fresh, pre-warmed media or a suitable buffer like PBS to remove all traces of the reaction cocktail.
Q4: What is a recommended starting concentration for this compound?
A4: For fixed-cell imaging, a starting concentration range of 0.5 µM to 10 µM is often recommended, with 1.5-3.0 µM being optimal for many applications. For live-cell experiments, it is critical to start at the low end of this range (e.g., 0.5 µM) and perform a dose-response curve, carefully monitoring cell viability at each concentration.
Q5: How can I accurately assess cell toxicity and viability after labeling?
A5: Several methods can be used to measure cell viability. A common and effective method for microscopy is dual staining with Calcein-AM and a nuclear dye like Propidium Iodide (PI) or Hoechst 33342.
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Calcein-AM: Stains only viable cells green, as it requires intracellular esterase activity to become fluorescent.
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Propidium Iodide (PI): Stains the nuclei of dead or membrane-compromised cells red, as it is excluded by the intact membrane of live cells. Other methods include metabolic assays (e.g., MTT, resazurin) or ATP-based luminescence assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Viability | 1. Copper catalyst concentration is too high. 2. Incubation time with the reaction cocktail is too long. 3. Concentration of this compound or other reagents is toxic. 4. Final solvent (e.g., DMSO) concentration is too high. | 1. Perform a titration to find the lowest effective copper concentration. 2. Reduce incubation time in increments (e.g., 30 min, 15 min, 10 min) and assess signal vs. viability. 3. Titrate this compound concentration, starting from a low value (~0.5 µM). 4. Ensure the final DMSO concentration in the media is non-toxic (e.g., <0.5%). |
| No/Weak Fluorescent Signal | 1. Insufficient incorporation of the alkyne-modified target molecule. 2. Concentration of this compound is too low. 3. Incubation time is too short for the reaction to proceed. 4. Reagents (e.g., sodium ascorbate) have degraded. | 1. Optimize the labeling of your target biomolecule with the alkyne group first. 2. Increase the concentration of this compound incrementally. 3. Increase the incubation time, while carefully monitoring for any increase in toxicity. 4. Prepare fresh solutions of all reaction components, especially the reducing agent (sodium ascorbate). |
| High Background Signal | 1. Concentration of this compound is too high, leading to non-specific binding. 2. Inadequate washing after the labeling reaction. 3. Non-specific binding of the fluorescent streptavidin conjugate. | 1. Reduce the concentration of this compound. 2. Increase the number and duration of washing steps with fresh buffer/media after the click reaction. 3. Include a blocking step (e.g., with BSA) before adding the streptavidin conjugate and ensure it is used at the optimal dilution. |
Visual Guides and Pathways
Potential Sources of Cytotoxicity in CuAAC Labeling
References
Technical Support Center: Utilizing Biotin Azide Plus for Low-Abundance Protein Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Biotin Azide Plus in studies involving low-abundance proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound with low-abundance proteins?
When working with low-abundance proteins, several challenges can arise during biotin azide labeling and subsequent enrichment. The primary issues include inefficient labeling due to low protein concentration, significant background from non-specific binding of the biotin probe or to the enrichment resin, and difficulty in detecting the small amount of labeled protein. Furthermore, the strong interaction between biotin and avidin can make the elution of captured proteins challenging, potentially leading to sample loss or the co-elution of contaminants.[1][2][3]
Q2: How does this compound help in labeling low-abundance targets?
This compound is an advanced reagent designed to improve the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. It incorporates a copper-chelating system within its structure, which promotes the formation of a highly reactive azide-copper complex. This complex reacts almost instantaneously with alkyne-modified proteins. This enhanced reactivity is particularly beneficial for low-abundance targets as it can lead to a better signal-to-noise ratio and improved detection sensitivity.[4][5]
Q3: What are effective methods to enrich low-abundance proteins prior to biotinylation?
Enrichment of low-abundance proteins is a critical step. Several strategies can be employed depending on the protein of interest and the sample matrix. Immunoprecipitation (IP) is a common method for enriching specific proteins. Other techniques include subcellular fractionation to isolate compartments where the protein is more concentrated, and affinity chromatography to purify proteins with specific characteristics. For complex mixtures, it is also possible to deplete highly abundant proteins to increase the relative concentration of low-abundance ones.
Q4: How can I minimize non-specific binding during the enrichment of biotinylated proteins?
Non-specific binding is a common source of background signal. To mitigate this, several optimization steps are recommended. Pre-washing the streptavidin or avidin beads before use can help remove unbound contaminants. Including detergents or adjusting the salt concentration in the wash and elution buffers can also reduce non-specific interactions. Additionally, performing a "mock" elution before the actual elution step can help remove loosely bound contaminants.
Q5: What are the recommended elution methods for biotinylated proteins to avoid harsh conditions?
The strong bond between biotin and avidin often necessitates harsh elution conditions that can denature proteins. To circumvent this, several strategies can be employed. The use of cleavable biotin probes, which contain a linker that can be cleaved under specific conditions (e.g., acid-labile or reducible linkers), allows for the release of the protein without disrupting the biotin-avidin interaction. Alternatively, competitive elution with an excess of free biotin can be used, although this is often less efficient. For downstream applications like mass spectrometry, on-bead digestion of the captured proteins is a common approach to release peptides for analysis, though this can lead to contamination with peptides from the streptavidin beads themselves.
Troubleshooting Guides
Problem 1: No or Weak Signal After Enrichment
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling | - Optimize this compound Concentration: The optimal concentration can be sample-dependent and may range from 5 µM to 50 µM. Start with the recommended 20 µM for cell lysates and titrate up or down as needed. - Increase Incubation Time: For low-abundance proteins, extending the labeling reaction time may improve efficiency. - Check Reaction Buffer pH: The pH of the reaction buffer can influence labeling efficiency. A pH of 7.0-8.0 is generally recommended for labeling amines. |
| Low Target Protein Concentration | - Enrich Before Labeling: Use methods like immunoprecipitation or fractionation to increase the concentration of your target protein before the click reaction. - Increase Starting Material: If possible, increase the amount of initial cell lysate or tissue extract used. |
| Inefficient Protein Capture | - Use High-Capacity Beads: For highly abundant proteins that might saturate the beads, consider using high-capacity NeutrAvidin agarose beads to ensure capture of low-abundance targets. - Ensure Sufficient Spacer Arm: The biotin probe should have a spacer arm to reduce steric hindrance and allow for efficient binding to avidin. |
| Protein Degradation | - Use Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent the degradation of your target protein. |
| Issues with Detection Reagents | - Use Fresh Reagents: Ensure that your detection reagents, such as streptavidin-HRP, are not expired and have been stored correctly. - Optimize Antibody Concentrations: If using an antibody for detection, ensure that the primary and secondary antibody concentrations are optimized. |
Problem 2: High Background or Non-Specific Binding
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding to Beads | - Pre-clear Lysate: Incubate the lysate with beads that do not have streptavidin to remove proteins that non-specifically bind to the bead matrix. - Optimize Wash Steps: Increase the number of washes or the stringency of the wash buffer (e.g., by adding detergents or increasing salt concentration) to remove non-specifically bound proteins. |
| Endogenous Biotinylated Proteins | - Block Endogenous Biotin: In tissues with high levels of endogenous biotin (e.g., kidney, liver), pre-treatment with an avidin/biotin blocking kit may be necessary. |
| Contaminating Proteins in Sample | - Purify Target Protein: If possible, purify the protein of interest before labeling to reduce the presence of other proteins that could be non-specifically labeled or enriched. |
| Excess this compound | - Optimize Reagent Concentration: Using too high a concentration of this compound can lead to increased non-specific labeling. Perform a titration to find the lowest effective concentration. |
Experimental Protocols
General Protocol for Labeling Low-Abundance Proteins in Cell Lysate with this compound
This protocol is a starting point and should be optimized for your specific application.
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Prepare Cell Lysate:
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Lyse cells in a suitable buffer containing protease inhibitors.
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Quantify the protein concentration of the lysate. A concentration of 1-5 mg/mL is recommended.
-
-
Prepare Click Reaction Reagents:
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This compound: Prepare a 1 mM stock solution in DMSO.
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Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
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Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
-
Perform the Click Reaction:
-
In a microfuge tube, combine the following for each sample:
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS buffer
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4 µL of 1 mM this compound stock solution (final concentration: 20 µM)
-
-
Vortex briefly to mix.
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Add 10 µL of 100 mM THPTA solution and vortex.
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Add 10 µL of 20 mM CuSO₄ solution and vortex.
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Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.
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Vortex briefly and incubate at room temperature for 30 minutes, protected from light.
-
-
Protein Precipitation (to remove excess reagents):
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Add the reaction mixture to 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
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Incubate at -20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex.
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Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
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Discard the supernatant and air-dry the pellet. Do not over-dry.
-
-
Proceed to Enrichment:
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Resuspend the protein pellet in a buffer compatible with your downstream enrichment procedure.
-
Visualizations
Caption: Experimental workflow for biotinylation and enrichment of low-abundance proteins.
Caption: Troubleshooting guide for no or weak signal.
Caption: Simplified diagram of the copper-catalyzed click chemistry reaction.
References
- 1. Enrichment of low-abundant protein targets by immunoprecipitation upstream of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
minimizing protein degradation during Biotin Azide Plus labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein degradation during Biotin-Azide Plus labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation during Biotin-Azide Plus labeling?
A1: Protein degradation during biotin-azide labeling typically stems from two main sources:
-
Enzymatic Degradation: Endogenous proteases released during cell or tissue lysis can cleave peptide bonds, leading to protein fragmentation.[1][2][3]
-
Physicochemical Instability: Suboptimal reaction conditions such as pH, temperature, and high molar coupling ratios can lead to protein denaturation and aggregation.[4]
Q2: How can I prevent protein degradation from proteases?
A2: The most effective method is to use a protease inhibitor cocktail in your lysis buffer.[1] These cocktails contain a mixture of inhibitors that target different classes of proteases. It is also crucial to work quickly and keep samples on ice or at 4°C throughout the procedure to minimize protease activity.
Q3: My protein is precipitating during the labeling reaction. What can I do?
A3: Protein precipitation can occur for several reasons:
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pH is near the protein's isoelectric point (pI): Proteins are least soluble at their pI. Adjust the pH of your buffer to be at least one pH unit away from the pI of your protein.
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High concentration of the labeling reagent: A high molar excess of the biotin-azide reagent can alter the protein's surface charge and lead to precipitation. Try reducing the molar ratio of the labeling reagent to the protein.
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Inappropriate buffer conditions: The salt concentration and buffer composition can affect protein solubility. An empirical test of different buffers and salt concentrations may be necessary to find the optimal conditions for your specific protein.
Q4: I am observing high background or non-specific labeling in my results. What are the likely causes and solutions?
A4: High background can be caused by several factors:
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Excess unbound biotin-azide: Ensure that all unbound biotin-azide is removed after the labeling step through dialysis, size exclusion chromatography, or a suitable spin column.
-
Endogenous biotin: Some cells and tissues have high levels of endogenous biotin, which can lead to high background. You can block this by pre-incubating your sample with avidin/streptavidin before adding your labeled probe.
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Non-specific binding to surfaces: Use blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents to prevent non-specific binding to your solid supports (e.g., beads, plates).
Q5: What is the optimal temperature and pH for the Biotin-Azide Plus (copper-catalyzed click chemistry) reaction?
A5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is robust and can proceed over a range of conditions. Generally, the reaction is efficient at room temperature (18-25°C). The optimal pH is typically in the range of 7.0 to 8.5. However, for particularly sensitive proteins, performing the reaction at 4°C can help to maintain protein integrity, though this may require a longer reaction time.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Recommendation |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.0 and 8.5. For amine-reactive labeling, a pH of 8.0-8.5 is often optimal. |
| Low Reagent Concentration | Increase the molar coupling ratio of Biotin-Azide Plus to the protein. Start with a range of ratios (e.g., 10:1, 20:1, 40:1) to determine the optimal condition for your protein. |
| Short Incubation Time | Extend the incubation time. If working at a lower temperature, a longer incubation period will be necessary. |
| Interfering Substances in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and azides if you are performing amine-reactive or azide-alkyne click chemistry, respectively. |
| Inactive Labeling Reagent | Ensure the Biotin-Azide Plus reagent has been stored correctly and is not expired. Prepare fresh solutions of the reagent before each experiment. |
Problem 2: Significant Protein Degradation Observed
| Possible Cause | Recommendation |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep your samples on ice at all times. |
| Harsh Lysis Conditions | Use a milder lysis buffer and avoid excessive sonication, which can generate heat and denature proteins. |
| High Temperature | Perform the entire labeling procedure at 4°C. While the reaction will be slower, this can significantly reduce degradation of sensitive proteins. |
| Prolonged Incubation | Optimize the incubation time to be as short as possible while still achieving sufficient labeling. |
Quantitative Data Summary
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| EDTA | Metalloproteases | 1 - 5 mM |
| E-64 | Cysteine proteases | 1 - 10 µM |
| PMSF | Serine proteases | 0.1 - 1 mM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Note: The optimal concentration may vary depending on the sample type and should be empirically determined. Commercial protease inhibitor cocktails are often supplied as 100X stock solutions.
Table 2: Recommended Reaction Conditions for Biotin-Azide Plus Labeling
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 25°C | Lower temperatures can help preserve the integrity of sensitive proteins, but may require longer incubation times. |
| pH | 7.0 - 8.5 | Optimal pH can be protein-dependent. Avoid the protein's isoelectric point. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Molar Coupling Ratio (Biotin-Azide:Protein) | 10:1 to 40:1 | This needs to be optimized for each protein. Higher ratios can increase labeling but may also lead to precipitation. |
| Incubation Time | 30 minutes to overnight | Dependent on temperature, concentration, and the specific protein being labeled. |
Experimental Protocols
Protocol 1: General Biotin-Azide Plus Labeling of Proteins in Cell Lysate via Click Chemistry
-
Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail (use at 1X final concentration).
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction Setup:
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In a microcentrifuge tube, add your protein lysate (containing the alkyne-modified protein).
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Add the Biotin-Azide Plus reagent to the desired final concentration (a starting concentration of 20-50 µM is recommended).
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Add the copper(II) sulfate solution to a final concentration of 1 mM.
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Add a copper chelating ligand such as THPTA to a final concentration of 2 mM to stabilize the Cu(I) and improve reaction efficiency.
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Initiate the reaction by adding a fresh solution of a reducing agent, such as sodium ascorbate, to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight on a rotator.
-
-
Removal of Excess Reagents:
-
Remove unreacted biotin-azide and other small molecules using a desalting column, dialysis, or spin filtration.
-
-
Downstream Analysis:
-
The biotin-labeled proteins are now ready for downstream applications such as affinity purification with streptavidin beads, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for Biotin-Azide Plus labeling.
Caption: Simplified mechanism of protein degradation by proteases.
Caption: How protease inhibitors prevent protein degradation.
References
effect of reducing agents on Biotin Azide Plus stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin Azide Plus in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard biotin azide?
A1: this compound is a biotinylation reagent designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as click chemistry.[1][2] It features a biotin moiety for detection or purification and an azide group for covalent ligation to alkyne-modified molecules.[1][3] The "Plus" designation refers to a proprietary copper-chelating system integrated into the molecule's structure.[1] This system helps to stabilize the active Cu(I) catalyst, leading to more efficient and faster click reactions, especially in dilute conditions.
Q2: Can I use reducing agents like DTT or TCEP in my reaction with this compound?
A2: It is strongly discouraged to use dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) directly in your click chemistry reaction with this compound. Both DTT and TCEP can chemically reduce the azide group to an amine, rendering the this compound incapable of participating in the click reaction. Additionally, these reducing agents can interfere with the copper catalyst essential for the reaction.
Q3: What reducing agent should I use for the copper-catalyzed click reaction with this compound?
A3: The recommended reducing agent for generating the active Cu(I) catalyst from a Cu(II) salt (like copper sulfate) in a click reaction is sodium ascorbate. It is efficient at reducing Cu(II) to Cu(I) and generally does not reduce the azide group under typical reaction conditions. Always use a freshly prepared solution of sodium ascorbate for the best results.
Q4: My protein sample contains DTT or TCEP. How can I perform biotinylation with this compound?
A4: If your sample contains DTT or TCEP, you must remove the reducing agent before initiating the click reaction. This can be achieved through methods such as dialysis, buffer exchange using spin columns, or precipitation of the protein. After removing the reducing agent, you can proceed with the click chemistry protocol using sodium ascorbate to reduce the copper catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biotinylation signal | Presence of reducing agents (DTT, TCEP): These reagents will reduce the azide group on this compound to an amine, preventing the click reaction. | Remove DTT or TCEP from your sample before adding the click chemistry reagents. Use methods like spin columns, dialysis, or protein precipitation. |
| Degraded sodium ascorbate: Sodium ascorbate solutions are prone to oxidation and lose their reducing capacity over time. | Always prepare a fresh solution of sodium ascorbate immediately before setting up your reaction. | |
| Copper catalyst issues: The Cu(I) catalyst can be oxidized to inactive Cu(II). Thiols from DTT can also bind to copper and inhibit its catalytic activity. | Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst. Ensure all reagents are of high quality and free of contaminants that could sequester copper. | |
| High background or non-specific labeling | Side reactions with TCEP: TCEP, being a phosphine, can participate in Staudinger ligation with azides, leading to non-specific labeling. | Avoid using TCEP in your click chemistry reaction mixture. If TCEP was used for disulfide reduction, ensure it is completely removed. |
| Reactive oxygen species (ROS): The combination of copper and a reducing agent can generate ROS, which may lead to non-specific modifications of your biomolecules. | Use a copper-chelating ligand to minimize ROS generation. Keep reaction times as short as possible while ensuring completion. | |
| Reaction fails to proceed | Incorrect order of reagent addition: The order of addition can affect the stability and activity of the catalyst. | A common practice is to pre-mix the copper salt and the stabilizing ligand before adding them to the reaction mixture containing the alkyne and azide. The reaction is then initiated by the addition of fresh sodium ascorbate. |
Quantitative Data on Azide Reduction by Reducing Agents
The following table summarizes the reactivity of common reducing agents with azide compounds. Note that the reaction rates can be influenced by factors such as pH, temperature, and the specific structure of the azide-containing molecule.
| Reducing Agent | Reaction with Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Comments |
| Dithiothreitol (DTT) | Reduction of azide to amine | 2.77 x 10⁻³ (for AZT at pH 7.2, 37°C) | DTT is a thiol-based reducing agent that readily reduces azides under physiological conditions. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reduction of azide to amine (Staudinger reduction) | Varies depending on conditions and azide structure. Complete reduction of an azido-peptide was observed within 6 minutes using 10 equivalents of TCEP at pH 7.5. | TCEP is a phosphine-based reducing agent that efficiently reduces azides. It can also reduce disulfides non-selectively along with azides. |
| Sodium Ascorbate | Primarily reduces Cu(II) to Cu(I) | Negligible reduction of azides under typical CuAAC conditions. | The recommended reducing agent for in situ generation of the Cu(I) catalyst for click chemistry. |
Experimental Protocols
Protocol 1: Removal of DTT/TCEP from a Protein Sample via Spin Column
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Equilibrate a desalting spin column appropriate for the molecular weight of your protein with a reaction buffer suitable for click chemistry (e.g., phosphate-buffered saline, pH 7.4).
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Centrifuge the column to remove the storage buffer.
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Apply your protein sample containing DTT or TCEP to the center of the resin bed.
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Centrifuge the column according to the manufacturer's instructions to collect the protein in the new buffer, free of the reducing agent.
-
The protein sample is now ready for use in the click chemistry reaction.
Protocol 2: General Protocol for Biotinylation using this compound and Click Chemistry
This is a general guideline; optimal concentrations and reaction times may need to be determined empirically for your specific application.
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule in a suitable buffer.
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Add this compound to the desired final concentration (e.g., 50-100 µM).
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Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 5-10 times the copper concentration.
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Add copper(II) sulfate (CuSO₄) to a final concentration of 50-100 µM.
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To initiate the reaction, add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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The biotinylated product can then be purified or directly used in downstream applications.
Visualizations
Caption: The effect of incompatible reducing agents on this compound.
Caption: Workflow for biotinylation in the presence of reducing agents.
Caption: Compatibility of this compound with various reducing agents.
References
Optimizing Biotin Azide Plus Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Biotin Azide Plus reactions. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended incubation time for a this compound click reaction?
A standard starting point for the this compound click reaction is a 30-minute incubation at room temperature, protected from light.[1][2] This duration is often sufficient for efficient labeling in a variety of applications, including fixed and permeabilized cells, as well as cell lysates.[1]
Q2: Can the incubation time be optimized?
Yes, the 30-minute incubation time is a starting recommendation and should be optimized for each specific application and sample type.[1] Factors such as the abundance of the target molecule, the concentration of reactants, and the desired signal-to-noise ratio can influence the optimal incubation time.
Q3: What are the potential consequences of a suboptimal incubation time?
An incubation time that is too short may result in a weak or undetectable signal due to insufficient labeling. Conversely, an overly extended incubation period might lead to increased non-specific background signal, which can obscure the specific labeling of the target molecule.
Q4: How does the "Plus" in this compound affect the reaction time?
This compound reagents contain a built-in copper-chelating system.[1] This feature facilitates the formation of a highly active copper complex that acts as both a reactant and a catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This leads to an almost instantaneous reaction with alkynes, which is particularly advantageous for detecting low-abundance targets and improving the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues related to incubation times during this compound reactions.
Issue 1: Weak or No Signal
A faint or absent signal after the click reaction can be attributed to insufficient labeling.
Troubleshooting Steps:
-
Increase Incubation Time: If the initial 30-minute incubation yields a weak signal, consider extending the incubation period. A time-course experiment is recommended to determine the optimal duration for your specific system.
-
Verify Reagent Concentrations: Ensure that the concentrations of this compound, the copper (II) sulfate (CuSO₄) catalyst, and the reducing agent (e.g., sodium ascorbate) are within the recommended ranges. Optimal final concentrations of this compound are sample-dependent and can range from 0.5 µM to 50 µM.
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Check Reagent Quality: Use freshly prepared solutions, especially for the sodium ascorbate, as it is prone to oxidation.
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Confirm Alkyne Incorporation: Verify that the alkyne-modified biomolecule was successfully incorporated into your sample before proceeding with the click reaction.
Issue 2: High Background Signal
Excessive background signal can mask the specific labeling of your target molecule.
Troubleshooting Steps:
-
Decrease Incubation Time: If you are experiencing high background, reducing the incubation time from the standard 30 minutes may help to improve the signal-to-noise ratio.
-
Optimize this compound Concentration: High concentrations of the biotin azide reagent can contribute to non-specific binding. Titrate the concentration to find the lowest effective concentration that still provides a robust signal.
-
Ensure Adequate Washing: Thoroughly wash the samples after the click reaction to remove any unbound this compound and other reaction components.
-
Use a Blocking Step: For applications such as immunohistochemistry, ensure that endogenous biotin is adequately blocked to prevent non-specific binding of streptavidin conjugates.
Experimental Protocols
Protocol 1: Standard this compound Reaction for Fixed and Permeabilized Cells
This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Fixed and permeabilized cells with incorporated alkyne groups
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS)
-
Wash Buffer
Procedure:
-
Prepare a fresh reaction cocktail containing this compound, CuSO₄, and sodium ascorbate in the reaction buffer. Refer to the table below for recommended starting concentrations.
-
Remove the permeabilization buffer from the cells and wash twice with PBS.
-
Add the reaction cocktail to the cells, ensuring the entire sample is covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with the designated wash buffer, followed by two washes with PBS.
-
The sample is now ready for downstream processing, such as detection with streptavidin conjugates.
Protocol 2: Time-Course Experiment to Optimize Incubation Time
To determine the optimal incubation time for your specific experimental setup, a time-course experiment is recommended.
Procedure:
-
Prepare multiple identical samples that have incorporated the alkyne-modified biomolecule.
-
Prepare a sufficient volume of the this compound reaction cocktail for all samples.
-
Initiate the click reaction in all samples simultaneously by adding the reaction cocktail.
-
Stop the reaction at different time points (e.g., 15 min, 30 min, 45 min, 60 min, 90 min) by removing the reaction cocktail and washing the samples as described in the standard protocol.
-
Process all samples for detection and quantify the signal intensity and background for each time point.
-
Plot the signal-to-noise ratio against the incubation time to identify the optimal duration.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Reaction Components
| Component | Fixed/Permeabilized Cells | Cell Lysates |
| This compound | 1.5 - 3.0 µM (optimal) | 20 µM (sufficient) |
| 0.5 - 10 µM (range) | 5 - 50 µM (range) | |
| Copper (II) Sulfate (CuSO₄) | Varies by kit/protocol | Varies by kit/protocol |
| Sodium Ascorbate | Varies by kit/protocol | Varies by kit/protocol |
| THPTA (optional ligand) | Not specified | 100 mM stock added |
Note: The concentrations of CuSO₄ and sodium ascorbate can vary depending on the specific kit and protocol being used. Always refer to the manufacturer's instructions for the recommended concentrations.
Visualizations
Caption: Experimental workflow for a standard this compound reaction.
Caption: Troubleshooting flowchart for optimizing incubation times.
References
Technical Support Center: Post-Labeling Cleanup of Biotin Azide Plus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin Azide Plus following a labeling reaction. Accurate cleanup is critical for preventing non-specific binding and high background in downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound after my labeling reaction?
A1: Removing unbound this compound is crucial for the success of subsequent applications. Excess biotin can bind to streptavidin or other biotin-binding proteins, leading to high background signals, reduced sensitivity, and inaccurate results in assays such as western blots, ELISAs, and pull-down experiments.[1][2]
Q2: What are the most common methods to remove free this compound?
A2: The primary methods for removing small molecules like this compound from larger, labeled biomolecules (e.g., proteins >7 kDa) are:
-
Spin Desalting Columns: A rapid method using size-exclusion chromatography.[3][4]
-
Precipitation: Particularly effective for proteins in complex mixtures like cell lysates. Methanol/chloroform precipitation is a common choice.[5]
-
Dialysis: A thorough but more time-consuming method for buffer exchange and removal of small molecules.
-
Ultrafiltration/Diafiltration: Uses centrifugal devices with a specific molecular weight cutoff (MWCO) to concentrate the sample while removing small molecules.
Q3: Which removal method should I choose for my experiment?
A3: The choice of method depends on your sample type, volume, concentration, and downstream application.
-
For rapid cleanup of purified proteins, spin desalting columns are ideal.
-
For complex samples like cell lysates, precipitation is often recommended by protocols for click chemistry reactions.
-
For thorough removal and buffer exchange with potentially higher recovery, dialysis is a good option, although it is slower.
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For concentrating the sample while removing biotin, ultrafiltration is suitable.
Q4: Can residual copper from the click chemistry reaction interfere with my results?
A4: Yes, copper ions used to catalyze the azide-alkyne cycloaddition can be toxic to cells and may interfere with certain downstream applications. The "Plus" in this compound indicates the presence of a copper-chelating system, which helps to improve reaction efficiency and reduce copper-induced toxicity. However, purification methods like dialysis, spin columns, and precipitation will also help in the removal of residual copper and chelating agents from your sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in downstream assay (e.g., western blot) | Incomplete removal of excess this compound. | - Repeat the purification step. For spin columns, consider a second pass.- For dialysis, ensure at least 3-4 buffer changes with a sufficient volume (100x the sample volume) and adequate dialysis time (overnight is recommended).- If using precipitation, ensure the protein pellet is washed thoroughly. |
| Low recovery of labeled protein | Spin Column: - Incorrect sample volume applied.- Protein concentration is too low.- Improper column orientation during centrifugation.Precipitation: - Protein pellet was disturbed or accidentally discarded.- Pellet was over-dried, making it difficult to resuspend.- Protein is not efficiently precipitated by the chosen method.Dialysis: - Sample loss during transfer to and from the dialysis device.- Use of an incorrect MWCO for the dialysis membrane. | Spin Column: - Adhere to the recommended sample volume range for the specific column size.- For dilute samples, consider using a column with a low-binding resin or adding a stabilizing agent like BSA post-purification if compatible with your experiment.- Ensure the column is oriented correctly in the centrifuge rotor as per the manufacturer's instructions.Precipitation: - Be careful when removing the supernatant after centrifugation. The protein pellet may be loose.- Air-dry the pellet briefly and avoid using a Speed-Vac for extended periods.- Consider an alternative precipitation method or a different purification technique like dialysis.Dialysis: - Handle the sample carefully. Use devices appropriately sized for your sample volume to minimize surface area-related loss.- Use a MWCO that is significantly smaller than your protein of interest (e.g., 10-14 kDa MWCO for an IgG antibody). |
| No or weak signal from the labeled protein | Over-labeling with biotin may have caused protein aggregation or insolubility. | Reduce the molar ratio of this compound to your target molecule in the labeling reaction. A 1:1 or 2:1 ratio is often a good starting point. |
Data Presentation
Table 1: Comparison of Common Biotin Removal Methods
| Method | Processing Time | Protein Recovery | Removal Efficiency | Key Advantages | Key Disadvantages |
| Spin Desalting Columns | < 15 minutes | High (>90% typical) | Good (can be >95%) | Fast, easy to use, high recovery | Sample dilution can occur, less effective for very large sample volumes. |
| Precipitation (Methanol/Chloroform) | ~ 20-30 minutes | Variable, can be lower | High | Effective for complex mixtures, removes lipids and other contaminants. | Risk of protein loss, pellet can be difficult to resuspend. |
| Dialysis | 4 hours - Overnight | Generally High | Very High | Thorough removal, allows for buffer exchange. | Time-consuming, potential for sample dilution and loss during handling. |
Table 2: Protein Recovery with Zeba™ Dye and Biotin Removal Spin Columns
| Protein | Molecular Weight (kDa) | Average Recovery (%) |
| IgG | 150 | 96 |
| BSA | 66 | 94 |
| Carbonic Anhydrase | 29 | 92 |
| Cytochrome c | 12.4 | 91 |
| Aprotinin | 6.5 | 85 |
| (Data adapted from Thermo Fisher Scientific product literature. Recovery was assessed by applying 1 mg/mL protein samples to 5 mL columns.) |
Experimental Protocols & Workflows
Method 1: Removal by Spin Desalting Column (e.g., Zeba™ Columns)
This method is ideal for rapid cleanup of relatively pure protein samples.
Workflow Diagram:
Caption: Workflow for excess biotin removal using a spin desalting column.
Detailed Protocol:
-
Prepare the Column: Twist off the bottom plug from the spin column and loosen the cap. Place the column into a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer. Discard the buffer.
-
Equilibrate (Optional): Add your desired exchange buffer to the column and centrifuge again at 1,000 x g for 2 minutes. Discard the flow-through. This step is optional but recommended for buffer exchange.
-
Load Sample: Place the column in a new, clean collection tube. Remove the cap and slowly apply your sample to the center of the resin bed.
-
Centrifuge and Collect: Centrifuge the column at 1,000 x g for 2 minutes. The flow-through in the collection tube is your purified, labeled protein. The excess this compound remains in the column resin.
Method 2: Removal by Methanol/Chloroform Precipitation
This protocol is effective for concentrating proteins from dilute solutions and removing interfering substances, often used after click chemistry in cell lysates.
Workflow Diagram:
Caption: Workflow for protein precipitation using the methanol/chloroform method.
Detailed Protocol: (For a 100 µL sample volume)
-
To your 100 µL sample, add 400 µL of methanol. Vortex thoroughly.
-
Add 100 µL of chloroform and vortex.
-
Add 300 µL of water and vortex. The solution should become cloudy.
-
Centrifuge at 14,000 x g for 2 minutes to separate the phases. You will observe a lower chloroform layer, a protein disk at the interface, and an upper aqueous layer.
-
Carefully remove and discard the upper aqueous layer without disturbing the protein interface.
-
Add 400 µL of methanol to wash the protein. Vortex well.
-
Centrifuge at 14,000 x g for 3 minutes to pellet the protein.
-
Carefully decant and discard the supernatant.
-
Briefly air-dry the pellet. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer appropriate for your downstream application.
Method 3: Removal by Dialysis
This method is suitable for gentle buffer exchange and thorough removal of small molecules from larger sample volumes.
Workflow Diagram:
Caption: General workflow for removing excess biotin via dialysis.
Detailed Protocol:
-
Prepare Dialysis Membrane: Select a dialysis membrane with a molecular weight cutoff (MWCO) significantly smaller than your labeled molecule (e.g., 12-14 kDa MWCO for antibodies). Wet the membrane according to the manufacturer's instructions.
-
Load Sample: Load your sample into the dialysis tubing or cassette, and seal securely, leaving some space for potential volume increase.
-
Perform Dialysis: Place the sealed device in a beaker containing a large volume (at least 100 times the sample volume) of the desired buffer. Stir the buffer gently on a magnetic stir plate at 4°C.
-
Change Buffer: Allow dialysis to proceed for at least 3 hours. For thorough removal, perform at least 3-4 buffer changes. A common schedule is two changes at 3-hour intervals, followed by an overnight dialysis step.
-
Collect Sample: After the final dialysis period, carefully remove the device from the buffer, wipe the exterior, and recover your purified sample.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns | LabMart Limited [labmartgh.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. uthsc.edu [uthsc.edu]
Validation & Comparative
Biotin Azide Plus vs. Standard Biotin Azide: A Head-to-Head Comparison of Efficiency in Bioconjugation
In the realm of bioconjugation and proteomic research, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for labeling and detecting biomolecules. The efficiency of this reaction is critically dependent on the reagents used, particularly the biotin-azide probe. This guide offers an objective comparison between "Biotin Azide Plus" and "standard biotin azide," leveraging experimental data to highlight their performance differences for researchers, scientists, and drug development professionals.
Executive Summary
"this compound" reagents, which feature an internal copper-chelating moiety, demonstrate significantly enhanced reaction kinetics and labeling efficiency compared to standard biotin azides. Experimental data reveals that these advanced probes can achieve complete reactions in minutes even at low micromolar copper concentrations, conditions under which standard azides show little to no reactivity. This translates to faster protocols, reduced cytotoxicity due to lower copper catalyst requirements, and a markedly improved signal-to-noise ratio, particularly for low-abundance targets.
Data Presentation: Quantitative Comparison
The superior performance of this compound is not merely qualitative. Studies directly comparing copper-chelating azides (a key feature of this compound) with standard non-chelating azides provide clear quantitative advantages.
| Performance Metric | This compound (Copper-Chelating) | Standard Biotin Azide (Non-Chelating) | Source |
| Reaction Rate | Complete reaction within 5 minutes at 10-100 µM Cu⁺ with a stabilizing ligand (THPTA). The rate at 10 µM Cu⁺ exceeds that of standard azide at 100 µM Cu⁺.[1][2] | No detectable product after 30 minutes at 10 µM Cu⁺ without a stabilizing ligand. Reaction proceeds to completion in ~30 minutes at 40-100 µM Cu⁺ only with a stabilizing ligand.[1][2] | |
| Signal Intensity | Up to a 40-fold increase in signal intensity has been reported.[3] On living cells, a 25-fold increase in specific protein signal was observed. | Baseline for comparison. | |
| Required Copper Concentration | Effective at low concentrations (10-40 µM), reducing cellular toxicity. Allows for at least a tenfold reduction in the copper catalyst concentration without sacrificing labeling efficiency. | Higher concentrations (typically >50 µM) are often required for efficient reaction, increasing the risk of cytotoxicity. | |
| Biocompatibility | Improved due to lower copper requirements, making it more suitable for live-cell imaging. | Higher copper concentrations can lead to the generation of reactive oxygen species (ROS), causing cellular damage. | |
| Efficiency with Low-Abundance Targets | High reactivity makes it ideal for detecting low-abundance biomolecules. | May not be sensitive enough to effectively label low-abundance targets. |
At a Glance: Chemical Structures
The fundamental difference lies in the incorporation of a copper-chelating group within the "Plus" variant, which is absent in the standard version.
Mechanism of Action: The "Plus" Advantage
The enhanced efficiency of this compound stems from its integrated copper-chelating system. This structural feature raises the effective concentration of the copper(I) catalyst at the site of the reaction, dramatically accelerating the cycloaddition. This allows the reagent to act as both a reactant and a catalyst, leading to an almost instantaneous reaction with alkynes even under dilute conditions.
Experimental Protocols
Below are representative protocols for performing a CuAAC reaction with both types of biotin azide reagents for labeling proteins in a cell lysate. Optimization is recommended for specific applications.
Protocol 1: Labeling with Standard Biotin Azide
This protocol requires the separate addition of a copper source, a reducing agent, and a stabilizing ligand.
Materials:
-
Alkyne-labeled protein lysate
-
Standard Biotin Azide (e.g., Biotin-PEG4-Azide) stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in H₂O)
-
Sodium Ascorbate stock solution (1 M in H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
In a microfuge tube, combine the following in order:
-
50 µL of alkyne-labeled protein lysate (~1 mg/mL)
-
1 µL of 10 mM Standard Biotin Azide (final concentration: ~200 µM)
-
1 µL of 100 mM THPTA (final concentration: 2 mM)
-
1 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding 1 µL of 1 M sodium ascorbate (final concentration: 20 mM).
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Proceed with downstream applications, such as protein enrichment or analysis by SDS-PAGE and Western blot.
Protocol 2: Labeling with this compound
This protocol is simplified due to the integrated copper-chelating system in the "Plus" reagent.
Materials:
-
Alkyne-labeled protein lysate
-
This compound stock solution (1 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in H₂O)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 300 mM, freshly prepared)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
In a microfuge tube, add the following:
-
50 µL of alkyne-labeled protein lysate (~1 mg/mL)
-
1 µL of 1 mM this compound (final concentration: 20 µM)
-
-
Vortex briefly.
-
Add 1 µL of 20 mM CuSO₄.
-
Vortex briefly.
-
Initiate the reaction by adding 1 µL of 300 mM sodium ascorbate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Proceed with downstream applications. The significantly shorter incubation time is a key advantage.
Conclusion
For researchers seeking to maximize the efficiency, speed, and biocompatibility of their bioconjugation experiments, "this compound" reagents offer a clear advantage over standard biotin azides. The innovative inclusion of a copper-chelating moiety streamlines the experimental workflow, reduces the need for cytotoxic levels of copper catalyst, and provides superior sensitivity. While standard biotin azide remains a viable option for robust labeling applications, "this compound" is the superior choice for challenging scenarios, including live-cell imaging and the detection of low-abundance biomolecules, ultimately enabling more precise and reliable experimental outcomes.
References
A Head-to-Head Comparison: Biotin Azide Plus vs. Copper-Free Click Chemistry Reagents
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling methodology is critical to experimental success. This guide provides an objective comparison between Biotin Azide Plus, a reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the prevalent copper-free click chemistry reagents used in strain-promoted azide-alkyne cycloaddition (SPAAC). This comparison is supported by available performance data and detailed experimental protocols to inform the selection of the most suitable method for specific research applications.
Executive Summary
The primary distinction between this compound and copper-free click chemistry reagents lies in the reaction mechanism and the requirement of a copper catalyst. This compound is designed for CuAAC reactions and incorporates a copper-chelating system to enhance reaction rates, making it a highly efficient choice for in vitro applications.[1][2][3] In contrast, copper-free reagents, such as those based on dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), utilize ring strain to drive the reaction with azides, thereby eliminating the need for a cytotoxic copper catalyst.[4][5] This makes SPAAC the preferred method for applications involving live cells or in vivo studies where biocompatibility is paramount.
Performance Comparison
The selection between these two powerful bioconjugation techniques often involves a trade-off between reaction kinetics and biocompatibility.
Quantitative Data Summary
| Parameter | This compound (CuAAC) | Copper-Free Reagents (SPAAC) | References |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Catalyst Requirement | Copper(I) (chelator integrated into the reagent) | None | |
| Biocompatibility | Lower, due to potential copper cytotoxicity. Ligands can mitigate but not eliminate this concern. | High, ideal for live-cell and in vivo applications. | |
| Second-Order Rate Constant (k₂) | Generally 10-100 M⁻¹s⁻¹ (this compound is reported to be highly reactive) | DBCO: ~0.1 M⁻¹s⁻¹ BCN: Slower than DBCO DIFO: Comparable to CuAAC | |
| Reaction Time | Typically < 1 hour | 2-12 hours, depending on the specific reagent and concentrations | |
| Potential Side Reactions | Copper can promote oxidation of certain amino acid residues. | Some strained cyclooctynes may react with thiols. |
Reaction Mechanisms and Workflows
The fundamental differences in the reaction mechanisms and experimental workflows are visualized below.
Reaction Mechanisms
Experimental Workflows
Detailed Experimental Protocols
The following are generalized protocols. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Labeling with this compound (CuAAC) in Cell Lysate
This protocol is adapted from general protocols for copper-catalyzed click reactions in cell lysates.
Materials:
-
Alkyne-modified protein lysate in an appropriate buffer (1-5 mg/mL)
-
This compound
-
100 mM THPTA ligand in water
-
20 mM Copper (II) sulfate (CuSO₄) in water
-
300 mM Sodium Ascorbate in water (prepare fresh)
-
DMSO or DMF
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
50 µL of alkyne-modified protein lysate
-
120 µL of Tris buffer
-
4 µL of 1 mM this compound stock solution (final concentration ~20 µM, can be optimized from 5-50 µM)
-
-
Vortex briefly to mix.
-
-
Catalyst Addition:
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex.
-
-
Initiate Reaction:
-
Add 10 µL of fresh 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex continuously or rotate end-over-end for 30-60 minutes at room temperature.
-
-
Protein Precipitation and Purification:
-
Precipitate the labeled protein by adding cold methanol, chloroform, and water.
-
Centrifuge to pellet the protein.
-
Wash the pellet with methanol and air dry.
-
The purified biotinylated protein is now ready for downstream analysis.
-
Protocol 2: Labeling with Biotin-DBCO (Copper-Free SPAAC)
This protocol outlines a typical procedure for labeling an azide-modified antibody with a DBCO-biotin conjugate.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-DBCO reagent
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Biotin-DBCO in DMSO or DMF.
-
-
Reaction Setup:
-
To the azide-modified antibody solution, add the Biotin-DBCO stock solution to achieve a 2-4 fold molar excess of the Biotin-DBCO.
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20%.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.
-
-
Purification:
-
Remove the unreacted Biotin-DBCO and purify the biotinylated antibody using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Validation:
-
The final conjugate can be validated using methods like SDS-PAGE, which should show a shift in the molecular weight of the labeled antibody.
-
Conclusion
Both this compound and copper-free click chemistry reagents are highly effective for biotinylation. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is an excellent choice for in vitro applications where high reaction speed is desired and the biological system is not sensitive to the presence of a well-ligated copper catalyst. Its integrated chelating system is designed to provide rapid and efficient labeling, which is particularly advantageous for the detection of low-abundance targets.
-
Copper-free click chemistry reagents (e.g., DBCO, BCN) are the gold standard for applications requiring high biocompatibility, such as live-cell imaging and in vivo studies. The absence of copper toxicity ensures minimal perturbation to biological systems. While the reaction kinetics can be slower than CuAAC, the development of increasingly strained cyclooctynes continues to improve the reaction speed.
Ultimately, for researchers working with cellular and in vivo models, the biocompatibility of copper-free reagents often outweighs the potentially faster kinetics of copper-catalyzed systems. For proteomic and other in vitro analyses where speed and efficiency are the primary concerns, this compound presents a compelling option.
References
Validating Protein Modifications: A Comparative Guide to Biotin Azide Plus Labeling and Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein post-translational modifications (PTMs) are crucial for unraveling complex cellular processes and identifying novel therapeutic targets. Biotinylation, the covalent attachment of biotin to a protein, followed by Western blot analysis, is a cornerstone technique for this purpose. This guide provides an objective comparison of Biotin Azide Plus, a modern click chemistry tool, with traditional biotinylation methods, offering supporting data and detailed protocols to inform your experimental design.
At a Glance: Biotinylation Strategies for Western Blot Validation
The choice of biotinylation reagent significantly impacts the specificity, efficiency, and sensitivity of PTM detection. Here, we compare the key features of this compound (a copper-catalyzed azide-alkyne cycloaddition or CuAAC click chemistry reagent) with the conventional amine-reactive N-hydroxysuccinimide (NHS)-ester biotin.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin (Amine-Reactive) |
| Target Specificity | High: Reacts specifically with alkyne-tagged biomolecules introduced metabolically or enzymatically. | Moderate: Reacts with primary amines (lysine residues and N-terminus), which are abundant on protein surfaces. |
| Labeling Control | High: Labeling is controlled by the introduction of the alkyne tag into the specific PTM of interest (e.g., glycosylation, lipidation). | Low: Labels most accessible primary amines, which may not be at the site of the PTM of interest. |
| Reaction Conditions | Mild, aqueous conditions. Requires a copper catalyst. | Aqueous, pH 7-9. |
| Potential for ProteinFunction Disruption | Low: The small azide tag is unlikely to interfere with protein function. | Moderate: Modification of lysine residues can potentially alter protein structure and function. |
| Sensitivity | High: The efficiency of the click reaction can lead to a strong signal. Studies have shown at least a 5-fold increase in sensitivity compared to conventional, non-chelating azides in Western blot detection.[1][2] | Variable: Dependent on the number and accessibility of lysine residues. |
| Signal-to-Noise Ratio | High: The bio-orthogonal nature of the reaction minimizes non-specific labeling and background. | Variable: Can be prone to higher background due to the less specific nature of the reaction. |
Performance Comparison: Enhanced Sensitivity with Click Chemistry
Recent studies highlight the superior performance of click chemistry reagents that incorporate a copper-chelating motif, such as that found in this compound, for detecting low-abundance protein modifications. In a comparative Western blot analysis, a picolyl azide derivative (possessing a Cu(I)-chelating motif) demonstrated significantly enhanced detection of an alkyne-labeled protein in cell lysates compared to a conventional biotin azide.
Key Findings:
-
Increased Signal Intensity: The chelating azide probe yielded a twofold stronger signal for the target protein compared to the conventional probe.[2]
-
Detection of Low-Abundance Species: The enhanced reactivity of the chelating azide enabled the detection of dimeric forms of the target protein, which were undetectable with the standard probe.[2]
-
Improved Sensitivity: Overall, the protocol using the copper-chelating azide was found to be at least five times more sensitive for detecting alkyne-containing proteins in crude cell lysates via Western blot.[1]
This enhanced performance is attributed to the integrated copper-chelating system within the Azide Plus reagent, which forms a highly reactive complex that accelerates the click reaction, even under dilute conditions. This is particularly advantageous for detecting low-abundance PTMs that may be missed with less sensitive methods.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed and optimized protocols are essential. Below are comparative workflows and protocols for labeling proteins using this compound and NHS-Ester Biotin, followed by Western blot validation.
Visualizing the Workflow: From Labeling to Detection
Caption: Comparative experimental workflows for protein labeling.
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
This protocol is adapted for labeling proteins in a cell lysate that have been metabolically or enzymatically tagged with an alkyne group.
Materials:
-
Cell lysate containing alkyne-tagged protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS)
-
Cold acetone
-
0.5 M EDTA
Procedure:
-
Prepare Click-iT® Reaction Cocktail: In a microfuge tube, combine the following components in order:
-
Protein lysate (e.g., 50-100 µg total protein)
-
This compound (final concentration 50-100 µM)
-
Copper(II) Sulfate (final concentration 1-2 mM)
-
BTTAA (final concentration 5 mM)
-
Freshly prepared Sodium Ascorbate (final concentration 12.5 mM)
-
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Stop Reaction: Add 0.5 M EDTA to a final concentration of 10 mM to chelate the copper and stop the reaction.
-
Protein Precipitation: Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate: Incubate at -20°C for at least 60 minutes (or overnight) to precipitate the protein.
-
Pellet Protein: Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C.
-
Wash: Carefully discard the supernatant and wash the pellet with cold 80% acetone.
-
Resuspend: Air-dry the pellet and resuspend in an appropriate buffer (e.g., Laemmli sample buffer) for Western blot analysis.
Protocol 2: Amine-Reactive Biotinylation with NHS-Ester Biotin
This protocol describes the general procedure for labeling proteins in a cell lysate with an NHS-ester biotin.
Materials:
-
Cell lysate
-
NHS-Ester Biotin (e.g., Sulfo-NHS-LC-Biotin)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (e.g., PBS).
-
Prepare Biotin Reagent: Dissolve the NHS-Ester Biotin in an appropriate solvent (e.g., DMSO or water) immediately before use.
-
Biotinylation Reaction: Add the biotin reagent to the protein sample at a desired molar excess (e.g., 20-fold molar excess over the protein).
-
Incubate: Incubate the reaction on ice or at room temperature for 30-60 minutes.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate: Incubate for an additional 15 minutes at room temperature.
-
Remove Excess Biotin (Optional but Recommended): Use a desalting column or dialysis to remove excess, unreacted biotin, which can interfere with downstream applications.
-
Sample Preparation for Western Blot: Add Laemmli sample buffer to the biotinylated protein sample.
Protocol 3: Western Blot Detection of Biotinylated Proteins
Procedure:
-
SDS-PAGE and Transfer: Separate the biotinylated protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Note: Avoid using milk-based blockers if using an avidin-biotin detection system, as milk contains endogenous biotin.
-
Incubation with Streptavidin-HRP: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer (e.g., 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD imager or X-ray film.
Application: Investigating Post-Translational Modifications in Cancer Signaling
The study of PTMs is critical in cancer research, as aberrant modifications can drive tumor progression and therapeutic resistance. Click chemistry, with reagents like this compound, provides a powerful tool to investigate these changes with high specificity. For example, protein lipidation (e.g., palmitoylation) and glycosylation are key PTMs that regulate the localization and activity of signaling proteins in pathways frequently dysregulated in cancer, such as Wnt/β-catenin and receptor tyrosine kinase signaling.
By metabolically labeling cells with alkyne-modified fatty acids or sugars, researchers can specifically tag and subsequently detect changes in the lipidation or glycosylation status of their protein of interest using this compound and Western blot analysis. This approach offers a significant advantage over traditional methods that may lack the specificity to distinguish the modified protein from its unmodified counterpart.
Visualizing the Chemical Labeling Principle
Caption: Chemical principles of biotinylation methods.
Conclusion
The validation of protein modifications by Western blot is a fundamental technique in biological research. While traditional amine-reactive biotinylation methods are widely used, the advent of click chemistry reagents like this compound offers a more specific, sensitive, and controlled approach. The ability to introduce a bio-orthogonal alkyne handle through metabolic or enzymatic labeling allows for the precise investigation of PTMs with a high signal-to-noise ratio. For researchers studying low-abundance modifications or requiring high specificity, this compound presents a powerful alternative to conventional methods, enabling a deeper understanding of the complex regulatory landscape of the proteome.
References
A Head-to-Head Comparison: Biotin Azide Plus vs. DBCO-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of biotinylation reagent is critical for successful downstream applications. This guide provides an objective comparison of two popular "click chemistry" reagents: Biotin Azide Plus and DBCO-biotin, supported by experimental data and detailed protocols to inform your selection process.
At the forefront of bioconjugation, click chemistry offers a powerful toolkit for attaching biotin to proteins with high specificity and efficiency. This compound utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used reaction. In contrast, DBCO-biotin leverages the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a copper catalyst, a key consideration for in vivo studies. This guide delves into the performance of each, providing a clear path to selecting the optimal reagent for your research needs.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and DBCO-biotin hinges on the specific requirements of the experiment, including the biological context, desired reaction speed, and tolerance for a copper catalyst.
| Feature | This compound | DBCO-biotin |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper (I)) | No |
| Reaction Speed | Very fast, often complete in under 30 minutes.[1][2] | Fast, typically complete in less than 1 hour.[3] |
| Biocompatibility | Copper catalyst can be toxic to living cells, limiting in vivo applications. | Excellent for live-cell and in vivo labeling due to the absence of a toxic catalyst.[3] |
| Specificity | Generally high specificity. | High specificity for azides, but can exhibit off-target reactivity with thiols (cysteine residues) in complex biological mixtures.[4] |
| Reaction Components | This compound, Alkyne-modified protein, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Copper-chelating ligand (often incorporated in "Plus" reagents). | DBCO-biotin, Azide-modified protein. |
| Ideal Applications | Labeling of purified proteins, cell lysates, fixed cells. | Live-cell imaging, in vivo labeling, applications sensitive to copper. |
Reaction Mechanisms: A Visual Guide
The fundamental difference between these two reagents lies in their reaction pathways. This compound requires a copper catalyst to activate the alkyne for reaction with the azide. DBCO-biotin, on the other hand, contains a strained cyclooctyne ring that readily reacts with an azide without the need for a catalyst.
Experimental Workflows: A Step-by-Step Comparison
The following diagram outlines the typical experimental workflows for labeling proteins with either this compound or DBCO-biotin.
Detailed Experimental Protocols
Here, we provide detailed protocols for protein labeling using both this compound and DBCO-biotin. These protocols are intended as a starting point and may require optimization for your specific protein and application.
Protocol 1: Protein Labeling with this compound (CuAAC)
This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.
Materials:
-
Alkyne-modified protein sample (e.g., in cell lysate)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Chelating Ligand (e.g., THPTA), if not included in the "Plus" reagent
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protein precipitation solution (e.g., methanol/chloroform)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
Reaction Buffer to a final volume of 180 µL
-
4 µL of 10 mM this compound (final concentration ~200 µM, can be optimized from 5-50 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
-
Protein Precipitation (Optional, for lysate samples):
-
Add 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Vortex and centrifuge to pellet the protein.
-
Wash the pellet with cold methanol and air dry.
-
-
Purification:
-
Resuspend the protein pellet or use the reaction mixture directly for purification.
-
Remove excess reagents using a desalting column or dialysis.
-
Protocol 2: Protein Labeling with DBCO-biotin (SPAAC)
This protocol is a general guideline for labeling azide-modified proteins.
Materials:
-
Azide-modified protein sample
-
DBCO-biotin
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of DBCO-biotin in DMSO.
-
-
Reaction Setup:
-
To your azide-modified protein solution (e.g., 1-10 mg/mL in PBS), add the DBCO-biotin stock solution to achieve a final molar excess of 10-20 fold over the protein. The optimal ratio should be determined empirically.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time can be optimized for your specific protein.
-
-
Purification:
-
Remove unreacted DBCO-biotin using a desalting column, dialysis, or spin filtration.
-
Concluding Remarks
Both this compound and DBCO-biotin are powerful reagents for protein biotinylation, each with distinct advantages. This compound, through the CuAAC reaction, offers rapid and highly efficient labeling, making it an excellent choice for in vitro applications with purified proteins or cell lysates. DBCO-biotin, on the other hand, provides a copper-free alternative that is indispensable for live-cell imaging and in vivo studies where copper toxicity is a concern. Researchers should be mindful of the potential for off-target reactions of DBCO with thiols in complex biological systems and may need to optimize reaction conditions accordingly. By carefully considering the experimental context and the comparative data presented in this guide, researchers can confidently select the most appropriate biotinylation strategy to achieve their scientific goals.
References
A Comparative Analysis of Cleavable Biotin Azide Probes for Enhanced Proteomic Studies
For researchers, scientists, and drug development professionals seeking to employ bio-orthogonal labeling and affinity purification, the selection of an appropriate cleavable biotin azide probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of different commercially available cleavable biotin azide probes, offering a detailed analysis of their performance based on experimental data. We delve into their respective cleavage mechanisms, efficiencies, and the residual modifications they impart on target biomolecules, enabling you to make an informed decision for your specific research needs.
The use of biotin-azide tags in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a powerful strategy for the enrichment and identification of a wide array of biomolecules, including proteins, glycans, and nucleic acids.[1][2][3] The remarkably strong interaction between biotin and streptavidin facilitates highly efficient capture of labeled molecules. However, the very strength of this interaction poses a significant challenge for the subsequent elution of captured targets, often requiring harsh denaturing conditions that can interfere with downstream analyses like mass spectrometry.[2] Cleavable linkers incorporated between the biotin and azide moieties provide an elegant solution to this problem, allowing for the gentle release of captured biomolecules under specific chemical or physical stimuli.[1]
This guide focuses on a comparative analysis of five prominent types of cleavable biotin azide probes, categorized by their cleavage mechanism: acid-labile, reduction-sensitive, and photo-labile. We will examine their performance characteristics, drawing upon published experimental data to provide a clear, quantitative comparison.
Performance Comparison of Cleavable Biotin Azide Probes
The ideal cleavable biotin azide probe should exhibit high labeling selectivity, efficient cleavage under mild conditions that preserve the integrity of the target biomolecule, and leave behind a minimal, well-defined chemical tag after cleavage to simplify mass spectrometry data analysis. The following table summarizes the key performance metrics of different cleavable linkers.
| Cleavable Linker Type | Probe Example | Cleavage Condition | Cleavage Efficiency | Residual Mass Tag | Reference |
| Acid-Cleavable | Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid, 30 min | >98% | 143 Da | |
| Acid-Cleavable (General) | 95% Trifluoroacetic Acid | >97% | Varies | ||
| Reduction-Cleavable | Diazobenzene | 50 mM Sodium Dithionite (Na₂S₂O₄) | >97% | Varies | |
| Disulfide | 2% β-Mercaptoethanol (HOCH₂CH₂SH) | >97% | Varies | ||
| Photocleavable | Photocleavable Linker | Irradiation at 365 nm | >97% | Varies |
Key Findings:
-
The Dialkoxydiphenylsilane (DADPS) linker stands out for its exceptionally mild cleavage conditions (10% formic acid) and high cleavage efficiency. This makes it particularly suitable for studies involving sensitive proteins or post-translational modifications. Furthermore, it leaves a relatively small and defined mass tag (143 Da), which simplifies mass spectrometry data analysis. A comparative study of five cleavable biotin tags found that an acid-cleavable biotin tag with a DADPS moiety, combined with a specific chemoproteomic workflow, outperformed other methods in enrichment efficiency, identification yield, and reproducibility.
-
While other acid-cleavable linkers show high cleavage efficiency, they often require much harsher conditions, such as 95% trifluoroacetic acid, which can be detrimental to many biomolecules.
-
Reduction-cleavable linkers, such as those based on diazobenzene or disulfide bonds, offer an alternative elution strategy. However, the reducing agents required can sometimes interfere with downstream sample processing, for instance, by reducing disulfide bonds within proteins.
-
Photocleavable linkers provide a reagent-free cleavage method, which can be advantageous. However, the efficiency of photocleavage can be variable and may require optimization of irradiation time and intensity.
Experimental Workflows and Methodologies
The successful application of cleavable biotin azide probes relies on a well-defined experimental workflow. The following diagram illustrates a general workflow for affinity purification and subsequent analysis of target biomolecules.
Figure 1. General experimental workflow for utilizing cleavable biotin azide probes.
Detailed Experimental Protocol: Affinity Purification using DADPS-Biotin-Azide
This protocol provides a representative example for the enrichment of a target protein labeled with an alkyne group using a DADPS-based cleavable biotin azide probe.
1. Labeling of Target Protein via Click Chemistry:
-
To a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), add the DADPS-biotin-azide probe.
-
Add the copper(I) catalyst, typically prepared in situ from a copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA or BTTAA to improve efficiency and reduce protein damage.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove excess probe and reagents using a desalting column or dialysis.
2. Affinity Capture of Biotinylated Protein:
-
Add streptavidin-coated magnetic beads or agarose resin to the labeled protein solution.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for efficient binding.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a detergent-containing buffer, and a final wash with a low-salt buffer.
3. Elution of Captured Protein:
-
Resuspend the beads in a 10% formic acid solution.
-
Incubate at room temperature for 30 minutes with occasional vortexing to cleave the DADPS linker.
-
Separate the beads using a magnetic stand or centrifugation.
-
Collect the supernatant containing the released protein.
-
Neutralize the eluate with a suitable base (e.g., ammonium hydroxide) or proceed directly to sample preparation for mass spectrometry.
Signaling Pathways and Logical Relationships
The choice of a cleavable biotin azide probe is dictated by the specific requirements of the experimental system and the intended downstream applications. The following diagram illustrates the decision-making process for selecting an appropriate probe.
Figure 2. Decision tree for selecting a suitable cleavable biotin azide probe.
Conclusion
The development of cleavable biotin azide probes has significantly advanced the field of chemical biology and proteomics by enabling the efficient and gentle recovery of labeled biomolecules after affinity purification. Among the various options available, the DADPS-based linker demonstrates superior performance due to its mild cleavage conditions, high efficiency, and the small, defined residual mass tag it leaves on the target molecule. This makes it an excellent choice for a wide range of applications, particularly those involving sensitive biological samples and downstream mass spectrometry analysis. However, the ultimate selection of a probe should be guided by the specific experimental constraints and the nature of the biomolecule under investigation. Researchers are encouraged to consider the comparative data presented in this guide to make an informed decision that best suits their research objectives.
References
evaluating the performance of Biotin Azide Plus in different cell types
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules within cells is paramount for unraveling complex biological processes and accelerating therapeutic innovation. This guide provides an in-depth evaluation of Biotin Azide Plus, a copper-chelating biotin-azide reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and compares its performance with standard Biotin Azide and the copper-free alternative, DBCO-biotin, across different cell types.
This compound is designed to enhance the efficiency and biocompatibility of CuAAC, a cornerstone of "click chemistry." By incorporating a copper-chelating moiety, this reagent aims to accelerate the reaction kinetics and reduce the cellular toxicity associated with the copper catalyst. This guide will delve into the experimental data to objectively assess these claims and provide researchers with the necessary information to select the optimal biotinylation strategy for their specific applications.
Performance Comparison in Different Cell Types
The selection of a bioorthogonal labeling strategy is often a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. The following tables summarize the key performance indicators of this compound, standard Biotin Azide, and DBCO-biotin.
| Parameter | This compound (CuAAC) | Standard Biotin Azide (CuAAC) | DBCO-biotin (SPAAC) |
| Reaction Mechanism | Copper-Catalyzed Azide-Alkyne Cycloaddition (with integrated chelating agent) | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free) |
| Relative Reaction Speed | Very Fast[1] | Fast | Moderate to Fast |
| Biocompatibility | Good (Reduced copper toxicity due to chelation)[1] | Moderate (Potential for copper-induced cytotoxicity) | Excellent (No cytotoxic copper catalyst required) |
| Signal-to-Noise Ratio | High[1] | Moderate to High | High |
| Recommended for Live Cells | Yes, with optimization[1] | With caution and optimization | Yes |
| Recommended for Lysates/Fixed Cells | Yes | Yes | Yes |
Table 1: Labeling Efficiency Comparison
Labeling efficiency is presented as a relative measure based on reported signal enhancement and reaction kinetics.
| Cell Type | This compound | Standard Biotin Azide | DBCO-biotin |
| A549 (Human Lung Carcinoma) | +++ | ++ | ++ |
| HeLa (Human Cervical Cancer) | +++ | ++ | +++ |
| Jurkat (Human T-cell Lymphoma) | ++ | + | +++ |
Key: +++ (High Efficiency), ++ (Moderate Efficiency), + (Lower Efficiency)
Note: The efficiency of CuAAC reactions, including with this compound, can be cell-type dependent and influenced by the intracellular environment.
Table 2: Cell Viability Comparison
Cell viability is presented as a qualitative measure based on the inherent properties of the labeling chemistry.
| Cell Type | This compound | Standard Biotin Azide | DBCO-biotin |
| A549 | High | Moderate | Very High |
| HeLa | High | Moderate | Very High |
| Jurkat | Moderate-High | Low-Moderate | Very High |
Note: Jurkat cells are known to be more sensitive to copper, highlighting the advantage of copper-free SPAAC or the reduced toxicity of chelated copper in this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for utilizing this compound and its alternatives for protein labeling in mammalian cells.
Protocol 1: General Procedure for Metabolic Labeling and CuAAC with this compound
This protocol is adapted for the labeling of S-acylated proteins in primary hippocampal neurons and can be modified for other cell types and target biomolecules.[2]
-
Metabolic Labeling:
-
Culture primary hippocampal neurons (or other cell types of interest) to the desired confluency.
-
Incubate the cells with an alkyne-modified metabolic precursor (e.g., alkynyl fatty acid) in the appropriate medium for a designated period (e.g., 4-16 hours) to allow for incorporation into the target biomolecules.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction (CuAAC):
-
To the cell lysate, add the following click chemistry reagents in order (final concentrations may require optimization):
-
This compound (e.g., 100 µM)
-
Copper(II) Sulfate (CuSO₄) (e.g., 2.4 mM)
-
Copper-chelating ligand (e.g., BTTAA, if additional chelation is desired, though often not necessary with this compound) (e.g., 5 mM)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared) (e.g., 12.45 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation and Analysis:
-
Stop the reaction by adding EDTA.
-
Precipitate the proteins using cold acetone.
-
Wash the protein pellet with cold methanol.
-
Resuspend the pellet in a suitable buffer for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
-
Protocol 2: Comparative Analysis of Labeling Efficiency and Cytotoxicity
This protocol outlines a framework for directly comparing the performance of this compound, standard Biotin Azide, and DBCO-biotin.
-
Cell Culture and Metabolic Labeling:
-
Seed HeLa, Jurkat, and A549 cells in appropriate culture vessels.
-
Metabolically label the cells with an alkyne- or azide-modified precursor, depending on the biotin probe being used (alkyne for biotin azides, azide for DBCO-biotin).
-
-
Labeling Reaction:
-
For this compound and Standard Biotin Azide (CuAAC):
-
After metabolic labeling, wash the cells and perform the click reaction in situ (for live cells, with optimized, lower concentrations of copper and reagents) or after lysis as described in Protocol 1. Use identical concentrations of the respective biotin azide reagents.
-
-
For DBCO-biotin (SPAAC):
-
After metabolic labeling with an azide-modified precursor, wash the cells and incubate with DBCO-biotin at a concentration typically ranging from 25-100 µM in media or buffer for 1-2 hours at 37°C.
-
-
-
Analysis of Labeling Efficiency:
-
Lyse the cells and quantify the amount of biotinylated protein using a streptavidin-HRP conjugate in a dot blot or western blot format.
-
Alternatively, for a more quantitative comparison, perform affinity purification of biotinylated proteins followed by proteomic analysis to compare the number and abundance of identified proteins.
-
-
Assessment of Cytotoxicity:
-
In parallel with the labeling experiments, treat cells with the complete labeling reaction mixtures for each method.
-
After the incubation period, assess cell viability using a standard method such as an MTT assay or a live/dead cell staining kit.
-
Visualizing Biological Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Application in Signaling Pathway Analysis: Wnt Signaling
Bioorthogonal labeling with reagents like this compound is a powerful tool for studying post-translational modifications that regulate signaling pathways. A notable example is the study of Wnt protein palmitoylation, a crucial lipid modification for Wnt secretion and activity.
In this pathway, the enzyme Porcupine (PORCN) palmitoylates Wnt proteins in the endoplasmic reticulum. By metabolically labeling cells with an alkynyl-palmitate analog, the modified Wnt proteins can be subsequently tagged with this compound via a click reaction. This allows for the specific detection and purification of palmitoylated Wnt, enabling researchers to study the regulation of this critical modification and its impact on Wnt signaling.
Conclusion
This compound represents a significant advancement in CuAAC-mediated bioorthogonal labeling. The integrated copper-chelating system offers a demonstrable improvement in reaction kinetics and a reduction in copper-associated cytotoxicity, leading to a higher signal-to-noise ratio in many applications. This makes it a compelling choice for researchers who require the speed of CuAAC but are working with sensitive cell types or in contexts where minimizing cellular perturbation is critical.
However, for experiments involving live cells, particularly those known to be highly sensitive to copper, the copper-free SPAAC reaction with reagents like DBCO-biotin remains the gold standard for biocompatibility. The choice between these powerful techniques will ultimately depend on the specific experimental goals, the cell types being investigated, and the downstream analytical methods employed. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to design robust and reliable cellular labeling experiments.
References
A Head-to-Head Comparison of Biotinylation Methods: Biotin Azide Plus vs. Traditional Approaches
In the dynamic fields of life sciences and drug discovery, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and developing novel therapeutics. Biotinylation, the covalent attachment of biotin to proteins, nucleic acids, and other molecules, remains a cornerstone technique for affinity purification, detection, and immobilization. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting specificity, yield, and cellular viability. This guide provides a comprehensive quantitative comparison of Biotin Azide Plus, a next-generation click chemistry reagent, with other widely used biotinylation methods, including N-hydroxysuccinimide (NHS)-ester biotinylation and standard alkyne-biotin click chemistry.
Executive Summary
This compound emerges as a superior biotinylation reagent for applications demanding high specificity, rapid kinetics, and a high signal-to-noise ratio, particularly in complex biological milieu. Its integrated copper-chelating system streamlines the click chemistry workflow and enhances reaction efficiency. While traditional NHS-ester biotinylation is a well-established and effective method for labeling primary amines, it is more susceptible to off-target reactions and can impact cell viability due to its broader reactivity. Standard alkyne-biotin click chemistry offers high specificity but may exhibit slower kinetics compared to the advanced Azide Plus formulation.
Quantitative Comparison of Biotinylation Methods
The following tables summarize the key quantitative and qualitative differences between this compound, NHS-Biotin, and a standard Biotin-Alkyne reagent.
| Feature | This compound | NHS-Biotin | Standard Biotin-Alkyne |
| Targeting Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine acylation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Target Residues | Alkyne-modified molecules | Primary amines (Lysine, N-terminus) | Azide-modified molecules |
| Specificity | High: Bio-orthogonal reaction with minimal cross-reactivity | Moderate: Reacts with accessible primary amines, leading to potential off-target labeling[1] | High: Bio-orthogonal reaction with minimal cross-reactivity |
| Reaction Speed | Very Fast: Near-instantaneous reaction due to integrated copper-chelating system[2] | Fast: Rapid reaction at physiological pH | Fast: Dependent on catalyst and ligand concentration |
| Potential for Off-Target Covalent Modification | Low: Azide group is largely inert to biological nucleophiles | High: NHS esters can react with any exposed primary amine on cellular proteins[1] | Low: Alkyne group is largely inert to biological nucleophiles |
| Cellular Toxicity | Moderate: Dependent on copper concentration, though the integrated chelator in Azide Plus is designed to improve biocompatibility[3][4] | Low to Moderate: Can induce cellular stress due to widespread, non-specific protein modification | Moderate: Dependent on copper concentration and ligand used |
| Signal-to-Noise Ratio | High: Improved S/N ratio is a key feature | Variable: Can be lower due to non-specific binding | High: Generally good S/N ratio |
In-Depth Analysis
Reaction Efficiency and Specificity
This compound utilizes a highly efficient and specific copper-catalyzed click reaction. The "Plus" designation refers to a built-in copper-chelating system that accelerates the reaction and allows it to proceed efficiently even at low concentrations, which is particularly advantageous for detecting low-abundance targets. This is in contrast to traditional NHS-ester biotinylation, which targets primary amines on proteins. While effective, the ubiquity of lysine residues on protein surfaces can lead to non-specific labeling and potential disruption of protein function if critical residues are modified. Studies have shown that NHS-esters can also react with other functional groups under certain conditions, further reducing specificity.
Bio-orthogonal click chemistry, the foundation of this compound, offers superior specificity by targeting a functional group (an alkyne) that is not naturally present in most biological systems. This minimizes off-target labeling and ensures that biotin is attached only to the molecule of interest that has been pre-functionalized with an alkyne.
Cell Viability and Biocompatibility
A significant consideration for in vivo and live-cell labeling is the potential cytotoxicity of the labeling reagents. The copper catalyst required for the CuAAC reaction can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). However, the development of copper-chelating ligands can mitigate this toxicity by stabilizing the Cu(I) oxidation state and reducing ROS formation. This compound incorporates such a chelating system, aiming to improve biocompatibility.
Conversely, while NHS-biotin does not involve a metal catalyst, its reactivity with numerous cellular proteins can lead to widespread, non-specific modifications, which may induce cellular stress and impact viability. The choice between these methods may therefore depend on the specific cell type and the tolerance for either copper-induced or acylation-induced stress.
Signal-to-Noise Ratio
The signal-to-noise ratio is a critical parameter for the sensitivity of detection assays. This compound is engineered for an improved signal-to-noise ratio, which is especially valuable for the detection of low-abundance biomolecules. The high specificity and rapid reaction kinetics contribute to a stronger signal from the target molecule relative to background noise from non-specific binding. In contrast, the potential for off-target binding with NHS-biotin can lead to higher background and a consequently lower signal-to-noise ratio.
Experimental Protocols and Workflows
Biotinylation using this compound (Click Chemistry)
This protocol is a general guideline for labeling alkyne-modified proteins in a cell lysate.
Materials:
-
Alkyne-modified protein sample
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (if not using an "Azide Plus" reagent, e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
To the alkyne-modified protein sample in reaction buffer, add this compound to the desired final concentration (typically in the low µM range for cellular imaging and mid µM range for lysates).
-
If not using a pre-mixed catalyst solution, add the copper-chelating ligand.
-
Add CuSO4.
-
Initiate the click reaction by adding the reducing agent (e.g., Sodium Ascorbate).
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The biotinylated protein is now ready for downstream applications, such as affinity purification or detection.
References
Biotin Azide Plus: A Comparative Guide to Performance in Bioconjugation
In the rapidly evolving landscape of bioconjugation and proteomics, the choice of reagents for labeling and detection is critical for experimental success. For researchers engaged in drug discovery, protein profiling, and cellular imaging, the efficiency and reliability of biotinylation are paramount. This guide provides a comprehensive comparison of Biotin Azide Plus with other biotin azide alternatives, supported by experimental data and detailed protocols, to aid scientists in making informed decisions for their research needs.
Enhanced Performance Through Integrated Copper Chelation
This compound is an advanced biotinylating reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its key innovation lies in an integrated copper-chelating system. This feature effectively makes the reagent both a reactant and a catalyst, significantly accelerating the reaction rate. This is a notable advantage over conventional biotin azides, which require an external copper-chelating ligand like THPTA to achieve improved kinetics.[1][2]
The structure of this compound also incorporates a hydrophilic polyethylene glycol (PEG) spacer. This spacer enhances aqueous solubility and reduces steric hindrance, facilitating more efficient binding of the biotin moiety to streptavidin or avidin.
Comparative Performance Analysis
The superior performance of "Azide Plus" reagents has been demonstrated in kinetic studies. While direct quantitative data for this compound is not extensively published in a comparative table format, kinetic measurements of analogous "Cy5 Azide Plus" provide a strong indication of its enhanced reactivity.
| Reagent | Relative Reaction Rate | Ligand Requirement | Key Features |
| This compound | Very High | Not required | Integrated copper-chelating system for superior kinetics; PEG spacer for increased solubility and reduced steric hindrance. |
| Biotin Picolyl Azide | High | Recommended for optimal performance | Incorporates a picolyl moiety that acts as a copper-chelating ligand to accelerate the reaction. Can achieve up to a 40-fold increase in signal intensity compared to conventional azides.[3][4] |
| Standard Biotin Azide | Moderate | Required (e.g., THPTA) | Basic biotin-azide structure; relies on external ligands for efficient catalysis.[5] |
| Biotin bis-Triazole Azide | High | Recommended for optimal performance | Another type of copper-chelating azide that shows enhanced kinetics compared to conventional azides. |
Kinetic Comparison of Azide Reagents
The following graph, based on data from kinetic studies of analogous Cy5-labeled azide reagents, illustrates the significantly faster reaction kinetics of the "Azide Plus" technology compared to other chelating and conventional azides.
Caption: Figure 1 illustrates the superior reaction kinetics of Azide Plus reagents.
The rapid reaction kinetics of this compound are particularly advantageous for the detection of low-abundance biomolecules and in applications where high sensitivity and an improved signal-to-noise ratio are critical.
Experimental Protocols
The following are generalized protocols for the use of this compound in common applications. Optimization may be required for specific experimental systems.
Protocol 1: Labeling of Proteins in Cell Lysates via CuAAC
This protocol is suitable for activity-based protein profiling (ABPP) and general chemoproteomic workflows.
Materials:
-
Alkyne-labeled protein sample in cell lysate
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but can further enhance reaction in complex mixtures)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
THPTA: 50 mM in water.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled cell lysate (e.g., 1 mg total protein in 450 µL PBS).
-
10 µL of 10 mM this compound (final concentration ~200 µM).
-
(Optional) 10 µL of 50 mM THPTA.
-
10 µL of 50 mM CuSO₄.
-
-
Initiate the Reaction: Add 20 µL of freshly prepared 500 mM sodium ascorbate to initiate the click reaction.
-
Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour.
-
Protein Precipitation: Proceed with methanol/chloroform precipitation to remove excess reagents.
-
Downstream Analysis: The biotinylated proteins are now ready for enrichment using streptavidin beads and subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Staining of Fixed and Permeabilized Cells
This protocol is designed for the visualization of alkyne-labeled biomolecules in a cellular context.
Materials:
-
Cells grown on coverslips, fixed, and permeabilized.
-
Alkyne-labeling reagent (e.g., EdU for DNA synthesis or an alkyne-tagged metabolic precursor).
-
This compound
-
CuSO₄
-
Sodium Ascorbate
-
PBS
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Fluorescently labeled streptavidin
-
Mounting medium with DAPI
Procedure:
-
Prepare Reaction Cocktail (per coverslip):
-
880 µL PBS
-
10 µL of 50 mM CuSO₄
-
10 µL of 10 mM this compound
-
100 µL of 100 mM Sodium Ascorbate (add last, just before use)
-
-
Labeling:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Remove the PBS and add 1 mL of the reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times with Wash Buffer.
-
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (diluted in PBS) for 1 hour at room temperature.
-
Wash the cells three times with Wash Buffer.
-
-
Mounting and Imaging:
-
Briefly rinse with water.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image using fluorescence microscopy.
-
Application Workflow: Activity-Based Protein Profiling (ABPP)
This compound is a valuable tool in ABPP, a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.
Caption: An experimental workflow for Activity-Based Protein Profiling (ABPP).
In this workflow, an alkyne-functionalized probe covalently binds to the active site of a specific class of enzymes. After cell lysis, the alkyne-tagged proteins are labeled with this compound via a click reaction. The resulting biotinylated proteins are then enriched on streptavidin beads, digested, and analyzed by mass spectrometry to identify and quantify the active enzymes in the sample.
Conclusion
This compound offers significant advantages in performance for researchers utilizing click chemistry for biotinylation. Its integrated copper-chelating system results in substantially faster reaction kinetics and higher efficiency, often eliminating the need for additional ligands. This leads to improved sensitivity and signal-to-noise ratios, which are crucial for demanding applications such as the study of low-abundance proteins. While direct quantitative comparisons with all alternatives are not always readily available in a standardized format, the evidence from analogous "Azide Plus" reagents strongly supports its superior performance. For researchers in drug discovery and proteomics seeking to optimize their labeling workflows, this compound represents a powerful and efficient tool.
References
A Researcher's Guide: Confirming Protein Biotinylation with Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the successful biotinylation of a target protein is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. This guide provides an objective comparison of mass spectrometry and other widely used techniques for this purpose, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The covalent attachment of biotin to a protein, a process known as biotinylation, is a powerful tool in the life sciences. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for various applications, including protein purification, ELISAs, Western blotting, and proximity labeling studies. However, the success of these downstream applications hinges on the accurate confirmation and, in many cases, quantification of biotin incorporation.
This guide delves into the gold standard, mass spectrometry, and compares it with three common alternative methods: the HABA assay, Western blotting, and the streptavidin gel-shift assay. Each method is evaluated based on its principle, the type of data it generates, and its respective advantages and limitations.
At a Glance: Comparison of Biotinylation Confirmation Methods
To facilitate a quick and easy comparison, the following table summarizes the key features of each method.
| Feature | Mass Spectrometry (Bottom-Up) | HABA Assay | Western Blot | Streptavidin Gel-Shift Assay |
| Principle | Identification of biotinylated peptides by mass shift. | Colorimetric displacement of HABA from avidin by biotin. | Immunodetection using streptavidin-HRP conjugate. | Mobility shift of biotinylated protein upon binding to streptavidin. |
| Data Output | Qualitative and quantitative; identifies specific biotinylation sites. | Quantitative (molar ratio of biotin to protein). | Qualitative to semi-quantitative. | Qualitative to semi-quantitative. |
| Sensitivity | High | Moderate | High | Moderate |
| Specificity | High (identifies specific modification) | Moderate (indirect measurement) | High (streptavidin-biotin interaction) | High (streptavidin-biotin interaction) |
| Time to Result | 1-3 days | < 1 hour | 4-6 hours | 2-3 hours |
| Key Advantage | Provides precise site of biotinylation. | Rapid and simple quantification of overall biotinylation. | Widely available and sensitive detection. | Useful when MS is not feasible (e.g., with glycosylated proteins).[1] |
| Key Limitation | Requires specialized equipment and expertise. | Can be affected by steric hindrance from the protein.[2][3] | Indirectly confirms biotinylation; not quantitative. | Does not provide the site of biotinylation. |
In-Depth Analysis of Biotinylation Confirmation Methods
Mass Spectrometry: The Definitive Approach
Mass spectrometry (MS) stands out as the most powerful technique for confirming protein biotinylation, offering unparalleled detail. The "bottom-up" proteomics approach is most commonly employed.[4][5] In this workflow, the biotinylated protein is enzymatically digested into smaller peptides. These peptides are then analyzed by a mass spectrometer to identify those carrying the biotin modification, evidenced by a characteristic mass shift.
Advanced MS-based methods, such as DiDBiT (Direct Detection of Biotin-containing Tags) and BioSITe (Biotinylation Site Identification Technology), have been developed to enhance the detection of biotinylated peptides and pinpoint the exact amino acid residues that have been modified. This level of detail is crucial for understanding protein structure, function, and interactions.
Experimental Workflow: Bottom-Up Proteomics for Biotinylation Confirmation
Workflow for confirming protein biotinylation using bottom-up mass spectrometry.
HABA Assay: Rapid Quantification of Biotin Incorporation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a rapid and simple colorimetric method for estimating the average number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
While the HABA assay is a convenient tool for a quick assessment of biotinylation efficiency, it is an indirect method and can be influenced by steric hindrance, where the protein's structure may prevent some biotin molecules from accessing the avidin binding sites.
Logical Relationship: HABA Assay Principle
Principle of the HABA assay for biotin quantification.
Western Blotting: Sensitive Qualitative Detection
Western blotting is a widely used and highly sensitive technique for the qualitative or semi-quantitative confirmation of protein biotinylation. The method involves separating the biotinylated protein by SDS-PAGE, transferring it to a membrane, and then probing with a streptavidin-horseradish peroxidase (HRP) conjugate. The HRP enzyme catalyzes a chemiluminescent reaction, producing a signal that can be detected on X-ray film or with a digital imager.
This method confirms that the protein of interest is indeed biotinylated but does not provide information on the extent of biotinylation or the specific sites of modification.
Streptavidin Gel-Shift Assay: A Simple Visual Confirmation
The streptavidin gel-shift assay is a straightforward method to visually confirm biotinylation, particularly useful when mass spectrometry is challenging due to factors like heavy glycosylation. The principle is simple: when a biotinylated protein is incubated with streptavidin, a large, stable complex is formed. This complex migrates more slowly on an SDS-PAGE gel compared to the non-biotinylated protein, resulting in a noticeable "shift" in the band's position. The degree of the shift can provide a rough estimate of the biotinylation efficiency.
Experimental Protocols
Mass Spectrometry: In-Solution Digestion for Bottom-Up Proteomics
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the biotinylated protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a liquid chromatography system coupled to a tandem mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database, specifying biotinylation of relevant amino acids (e.g., lysine, N-terminus) as a variable modification.
-
HABA Assay Protocol (Microplate Format)
-
Preparation:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.
-
-
Assay:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.
-
Add 20 µL of the biotinylated protein sample to the wells. For a negative control, add 20 µL of the protein buffer.
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 500 nm using a microplate reader.
-
Calculate the change in absorbance relative to the negative control.
-
Determine the biotin concentration using the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law.
-
Western Blot Protocol with Streptavidin-HRP
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of the biotinylated protein sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:1,000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detect the signal using X-ray film or a digital imaging system.
-
Streptavidin Gel-Shift Assay Protocol
-
Binding Reaction:
-
In a microcentrifuge tube, mix a known amount of your biotinylated protein (e.g., 1-5 µg) with a molar excess of streptavidin (streptavidin is a tetramer and can bind up to four biotin molecules).
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture. Do not boil the sample, as this can disrupt the streptavidin-biotin interaction.
-
Load the sample onto an SDS-PAGE gel, alongside a control of the biotinylated protein without streptavidin.
-
Run the gel under standard conditions.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.
-
Compare the migration of the protein with and without streptavidin to observe the mobility shift.
-
Conclusion
The choice of method for confirming protein biotinylation depends on the specific requirements of the experiment. For definitive confirmation and identification of modification sites, mass spectrometry is the unparalleled choice. When a rapid and quantitative measure of overall biotinylation is needed, the HABA assay provides a convenient solution. For routine, sensitive qualitative detection, Western blotting is a reliable and accessible technique. Finally, the streptavidin gel-shift assay offers a simple and visual confirmation, especially in cases where other methods may be problematic. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to validate their biotinylated proteins and ensure the success of their downstream applications.
References
- 1. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 2. tandfonline.com [tandfonline.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 5. anaspec.com [anaspec.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Biotin Azide Plus
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and operational integrity. This document provides comprehensive guidance on the proper disposal procedures for Biotin Azide Plus and related azide compounds, ensuring the safety of laboratory personnel and compliance with regulations. While specific formulations of "this compound" may not be classified as hazardous substances, the azide functional group necessitates careful handling and disposal due to the potential risks associated with this class of compounds.[1] Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using and adhere to your institution's environmental health and safety guidelines.[2]
Core Safety Principles for Handling Azide Compounds
Azido compounds are valuable reagents in bioconjugation and click chemistry, but they possess inherent hazards that must be respected.[3][4] Understanding these risks is the first step toward safe laboratory practice.
Key Hazards of Azide Compounds [5]
| Hazard | Description | Mitigation Measures |
| Explosivity | Azides, particularly heavy metal azides (e.g., lead, copper, silver), can be shock-sensitive and may detonate violently when subjected to heat, friction, or mechanical shock. | Avoid contact with incompatible metals. Do not use metal spatulas for handling solid azides. Work on the smallest possible scale. |
| Toxicity | Azide compounds are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal. | Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. |
| Reactivity with Acids | Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. | Never mix azide-containing waste with acidic waste. |
| Plumbing Hazards | Disposing of azide solutions down the drain can lead to the formation of explosive metal azides in copper or lead pipes. | Never dispose of untreated azide solutions down the sink. |
Disposal Procedures for this compound Waste
There are two primary routes for the disposal of waste containing this compound and other azide compounds: collection as hazardous waste and chemical deactivation. The preferred and safest method for most organic azides and concentrated solutions is collection by a certified hazardous waste disposal service.
1. Disposal as Hazardous Waste (Recommended Method)
This is the most straightforward and safest approach for all forms of azide waste, including:
-
Unused or expired this compound reagent.
-
Reaction mixtures containing biotin azide.
-
Contaminated labware (e.g., pipette tips, microfuge tubes).
-
Contaminated PPE (e.g., gloves).
Procedure:
-
Segregate Waste: Collect all azide-containing waste in a designated, clearly labeled, and compatible hazardous waste container.
-
Labeling: Affix a hazardous waste label detailing the contents, including "Biotin Azide Waste" and any other chemical constituents.
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, particularly acids.
-
Pickup: Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company.
2. Chemical Deactivation of Dilute Aqueous Azide Waste (Expert Use Only)
For dilute aqueous solutions (≤5%) of some inorganic azides, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure is itself hazardous due to the generation of toxic gases and should only be performed by trained personnel in a certified chemical fume hood with appropriate safety measures in place. This method may not be suitable for organic azides like this compound without specific validation.
Experimental Protocol: Deactivation with Nitrous Acid
Warning: This procedure must be carried out in a chemical fume hood due to the formation of nitric oxide. The order of addition of reagents is critical for safety.
Materials:
-
Dilute azide waste solution (concentration ≤5%).
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Three-necked flask equipped with a stirrer, a dropping funnel, and an outlet tube directed to the back of the fume hood.
-
pH paper.
-
Dilute sodium hydroxide (NaOH) solution for neutralization.
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer and dropping funnel in a chemical fume hood.
-
Sodium Nitrite Addition: Place the dilute azide waste solution in the flask. With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the solution.
-
Acidification: Slowly and carefully add the 20% sulfuric acid solution from the dropping funnel while stirring vigorously. Continue adding acid dropwise until the solution is acidic to pH paper.
-
Reaction: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution.
-
Disposal: The neutralized solution should be collected as hazardous waste. Do not pour it down the drain unless explicitly permitted by your institution's safety guidelines.
Decision Workflow for Biotin Azide Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Biotin Azide Plus
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Biotin Azide Plus, a valuable reagent in bioorthogonal chemistry. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Handling Information
This compound, like all azide-containing compounds, requires careful handling due to its potential hazards. While specific hazard data for this compound is not fully detailed in all safety data sheets, the azide functional group necessitates caution. Organic azides can be energetic and potentially explosive, especially when concentrated or in the presence of certain metals. General safety protocols for azides should always be followed.
Key Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₄H₄₂N₁₀O₅S | [1] |
| Molecular Weight | 582.72 g/mol | [1][2] |
| Physical State | Off-white to slightly orange amorphous solid or oil | [1][2] |
| Purity | ≥ 95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, and MeOH | |
| Storage Conditions | -20 °C, protected from light, under inert gas | |
| Shelf Life | 12 months unopened after receipt |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times:
-
Eye Protection : Safety glasses with side shields or splash goggles are essential to protect against accidental splashes.
-
Hand Protection : Chemical-resistant gloves are required. For handling highly toxic azides, consider double gloving with silver shield gloves under nitrile gloves.
-
Body Protection : A lab coat must be worn to protect against spills. In situations with a higher risk of explosion, such as when working with larger quantities or unknown azide compounds, a blast shield and fume hood are necessary.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal. This process is designed to minimize exposure and prevent accidental reactions.
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of this compound and any associated waste is crucial to prevent the formation of explosive metal azides and to protect the environment.
-
Never dispose of azide solutions down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.
-
All waste containing this compound, including dilute solutions, must be treated as hazardous waste.
-
Collect all azide-containing waste in a designated and clearly labeled waste container.
-
Follow your institution's specific protocols for the disposal of hazardous chemical waste.
-
For dilute solutions (5% or less) of some azides, deactivation with nitrous acid may be possible, but this should only be performed by trained personnel in a chemical fume hood and in accordance with established institutional procedures. It is recommended to consult with your institution's environmental health and safety department before attempting any deactivation procedures.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their experiments, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
